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  • Product: 4-Amino-[1,1'-biphenyl]-2-ol
  • CAS: 793663-58-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Amino-[1,1'-biphenyl]-2-ol: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 4-Amino-[1,1'-biphenyl]-2-ol (CAS No: 19434-42-5), a biphenyl derivative with significant potential in various chemical and biological applications. This document...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-Amino-[1,1'-biphenyl]-2-ol (CAS No: 19434-42-5), a biphenyl derivative with significant potential in various chemical and biological applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and potential utility.

Introduction and Nomenclature

4-Amino-[1,1'-biphenyl]-2-ol, also known by its IUPAC name 4-amino-2-phenylphenol, belongs to the class of aminobiphenylols.[1] This structural motif, characterized by a biphenyl core functionalized with both an amino and a hydroxyl group, is a key building block in medicinal chemistry and materials science. The relative positions of these functional groups are critical to the molecule's chemical behavior and biological activity.

It is important to distinguish this compound from its isomers, such as 2-amino-4-phenylphenol[2] or 4'-amino-[1,1'-biphenyl]-4-ol, as the specific arrangement of substituents dictates its electronic properties, reactivity, and interaction with biological targets. The CAS number 19434-42-5 uniquely identifies this specific isomer.[1]

Common Synonyms:

  • 5-Amino-[1,1'-biphenyl]-2-ol[1]

  • 4-amino-2-phenylphenol[3]

  • 2-hydroxy-5-aminobiphenyl[3]

  • 5-Amino-biphenyl-2-ol[3]

Physicochemical and Spectroscopic Properties

A precise understanding of the physicochemical properties of 4-Amino-[1,1'-biphenyl]-2-ol is fundamental for its application in research and development.

Physical and Chemical Properties

Table 1: Physicochemical Properties of 4-Amino-[1,1'-biphenyl]-2-ol

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁NO[3]
Molecular Weight 185.22 g/mol [1][3]
Melting Point 201 °C[4][5]
Boiling Point 384.7 °C at 760 mmHg[3][4]
Appearance Solid[4]
Density 1.191 g/cm³[3]
Flash Point 186.4 °C[3]
LogP 3.22[3]
CAS Number 19434-42-5[1][3]
Spectroscopic Characterization

While experimental spectra for 4-Amino-[1,1'-biphenyl]-2-ol are not widely published, its spectral characteristics can be predicted based on its structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the substituted ring will exhibit splitting patterns influenced by the amino and hydroxyl groups. The protons of the unsubstituted phenyl ring will likely appear as a multiplet in the 7.3-7.6 ppm range. The protons of the amino (NH₂) and hydroxyl (OH) groups will appear as broad singlets, with chemical shifts that are dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display 12 distinct signals corresponding to the twelve carbon atoms of the biphenyl framework. The carbons attached to the amino and hydroxyl groups (C-4 and C-2, respectively) will be significantly shifted compared to the unsubstituted carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenol (typically a broad band around 3200-3600 cm⁻¹), N-H stretching of the primary amine (two sharp bands in the 3300-3500 cm⁻¹ region), C-N stretching (around 1250-1350 cm⁻¹), and C-O stretching (around 1200-1260 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z = 185. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO or HCN, which is characteristic of phenols and anilines.

Synthesis and Purification

The most logical and commonly employed synthetic route to 4-Amino-[1,1'-biphenyl]-2-ol is the reduction of its nitro precursor, 2-phenyl-4-nitrophenol . The selective reduction of a nitro group to an amine is a well-established transformation in organic synthesis. Catalytic hydrogenation or chemical reduction methods can be employed.

The following diagram illustrates a plausible synthetic pathway.

Synthesis_of_4_Amino_1_1_biphenyl_2_ol Precursor 2-Phenyl-4-nitrophenol Product 4-Amino-[1,1'-biphenyl]-2-ol Precursor->Product Reduction (e.g., H₂, Pd/C or SnCl₂/HCl)

Caption: Plausible synthetic route to 4-Amino-[1,1'-biphenyl]-2-ol.

Experimental Protocol: Reduction of 2-Phenyl-4-nitrophenol

This protocol is a representative procedure based on standard chemical reductions of aromatic nitro compounds.[6][7] Optimization may be required.

Materials:

  • 2-Phenyl-4-nitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-phenyl-4-nitrophenol (1 equivalent) in ethanol or a mixture of ethanol and water.

  • Addition of Reducing Agent: To this suspension, add an excess of tin(II) chloride dihydrate (approximately 3-4 equivalents).

  • Initiation of Reaction: Slowly add concentrated hydrochloric acid to the mixture with vigorous stirring. The reaction is exothermic and may require an ice bath to maintain the temperature.

  • Reaction Completion: After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic (pH > 10). This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude 4-Amino-[1,1'-biphenyl]-2-ol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Chemical Reactivity and Potential Applications

The reactivity of 4-Amino-[1,1'-biphenyl]-2-ol is governed by its three key structural components: the aniline-like amino group, the phenolic hydroxyl group, and the biphenyl core.

Reactivity_and_Applications cluster_0 Core Molecule cluster_1 Reactive Sites cluster_2 Potential Applications Core 4-Amino-[1,1'-biphenyl]-2-ol Amino Amino Group (-NH₂) (Nucleophilic, Basic) Core->Amino Reacts at Hydroxyl Hydroxyl Group (-OH) (Nucleophilic, Acidic) Core->Hydroxyl Reacts at Agro Agrochemicals (Fungicides, Herbicides) Core->Agro Leads to Dyes Dye & Polymer Synthesis Core->Dyes Leads to Pharma Pharmaceutical Scaffolds Amino->Pharma Leads to Hydroxyl->Pharma Leads to

Caption: Reactivity sites and potential application areas.

  • Reactivity of the Amino Group: The primary amino group can undergo typical reactions of anilines, such as diazotization, acylation, alkylation, and Schiff base formation. These transformations allow for the introduction of diverse functionalities, making it a versatile intermediate for building more complex molecules.

  • Reactivity of the Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated with a base. It can undergo etherification and esterification reactions.

  • Applications:

    • Pharmaceuticals: Biphenyl scaffolds are prevalent in drug molecules due to their ability to adopt a twisted conformation and interact with protein binding sites. The presence of amino and hydroxyl groups provides handles for further derivatization to modulate pharmacological properties. Structurally related amino alcohols are known to exhibit a range of biological activities, including anti-inflammatory and antifungal properties.[8]

    • Agrochemicals: This compound has been noted to possess herbicidal and fungicidal activity, suggesting its potential as a lead compound in the development of new crop protection agents.[9]

    • Dye Synthesis: Aromatic amines and phenols are classical precursors in the synthesis of azo dyes and other colorants.

Safety and Toxicology

4-Amino-[1,1'-biphenyl]-2-ol is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Statements: [1][10]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Detailed toxicological studies, such as LD50 values and long-term exposure effects, for 4-Amino-[1,1'-biphenyl]-2-ol are not extensively documented in public literature. However, related aromatic amines, such as 4-aminobiphenyl (which lacks the hydroxyl group), are known carcinogens. While direct extrapolation of toxicity is not appropriate, caution should be exercised when handling any aminobiphenyl derivative.

Conclusion

4-Amino-[1,1'-biphenyl]-2-ol is a valuable chemical entity with a versatile reactivity profile conferred by its amino, hydroxyl, and biphenyl functionalities. While there is a notable lack of comprehensive public data on its spectroscopic and toxicological properties, its established physicochemical characteristics and plausible synthetic routes make it an accessible building block for further research. Its potential applications in medicinal chemistry, agrochemicals, and materials science warrant further investigation to fully unlock its utility.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-amino-2-phenylphenol. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Phenol, 4-amino-: Human health tier II assessment. [Link]

  • ChemBK. 4-AMINO-2-PHENYLPHENOL. [Link]

  • NextSDS. 4-amino-2-phenylphenol — Chemical Substance Information. [Link]

  • Wikipedia. 4-Aminophenol. [Link]

  • PubChem. 4-Amino-2-phenylphenol. [Link]

  • NIST. Phenol, 4-amino-. [Link]

  • NIST. Phenol, 4-[(phenylmethyl)amino]-. [Link]

  • The Royal Society of Chemistry. Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle - Supplementary Information. [Link]

  • ResearchGate. Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. [Link]

  • ResearchGate. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • OEHHA. EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. [Link]

  • PubChem. 2-Amino-4-phenylphenol. [Link]

  • PMC. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Link]

  • Sinochem Nanjing Corporation. 2-Amino-4-Phenylphenol. [Link]

  • PubChemLite. 4-amino-2-phenylphenol (C12H11NO). [Link]

  • SpectraBase. 4-Aminophenol - Optional[FTIR] - Spectrum. [Link]

  • precisionFDA. 2-AMINO-4-PHENYLPHENOL. [Link]

  • Pharmaffiliates. CAS No : 19434-42-5| Chemical Name : 4-Amino-2-phenylphenol. [Link]

  • MDPI. Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. [Link]

  • SpectraBase. (2-Amino-2-methyl-propyl)-(4-phenylphenyl)amine - Optional[13C NMR] - Chemical. [Link]

Sources

Exploratory

mechanism of action of 4-Amino-[1,1'-biphenyl]-2-ol derivatives

Title: The Pharmacological Landscape of 4-Amino-[1,1'-biphenyl]-2-ol Derivatives: Mechanisms, Scaffold Privileges, and Therapeutic Applications Abstract The 4-amino-[1,1'-biphenyl]-2-ol scaffold is a highly privileged st...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: The Pharmacological Landscape of 4-Amino-[1,1'-biphenyl]-2-ol Derivatives: Mechanisms, Scaffold Privileges, and Therapeutic Applications

Abstract The 4-amino-[1,1'-biphenyl]-2-ol scaffold is a highly privileged structural motif in modern medicinal chemistry. Featuring a rigid biaryl axis, a strategically positioned hydrogen-bonding hydroxyl group, and a highly functionalizable amino vector, this core serves as the foundation for diverse therapeutic agents. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality, structural privileges, and self-validating experimental workflows required to successfully develop and evaluate derivatives of this biaryl system.

Structural and Electronic Privileges of the Scaffold

The utility of 4-amino-[1,1'-biphenyl]-2-ol derivatives stems from the precise spatial arrangement of its functional groups.

  • The Biphenyl Axis: Provides a robust, lipophilic core (LogP ~2.8–3.5) capable of intercalating into deep hydrophobic pockets. The dihedral angle between the two phenyl rings can be synthetically tuned via steric bulk at the ortho positions, allowing for precise conformational locking.

  • The 2-Hydroxyl Group: Acts as a critical hydrogen bond donor and acceptor. In many target active sites, this group anchors the molecule to polar residues (e.g., histidines or threonines) while the rest of the molecule resides in a hydrophobic environment.

  • The 4-Amino Group: Positioned para to the biphenyl linkage, this primary amine acts as the primary vector for synthetic diversification. It is readily converted into amides, ureas, or sulfonamides, allowing the molecule to project into solvent-exposed regions or engage secondary binding pockets without disrupting the primary biaryl interaction.

Core Mechanism of Action I: Nuclear Receptor Modulation (Rev-Erbα/β)

A prominent application of the 4-amino-2-hydroxybiphenyl scaffold is its use as a key intermediate and structural fragment in the development of Rev-Erb agonists, such as 6-substituted triazolopyridazines1.

Mechanistic Causality: Rev-Erbα and Rev-Erbβ are unique nuclear receptors that lack a classical activation function 2 (AF-2) region. Instead of recruiting co-activators, ligand binding stabilizes the recruitment of the NCoR/HDAC3 co-repressor complex. The endogenous ligand for Rev-Erb is heme. 4-Amino-[1,1'-biphenyl]-2-ol derivatives mimic the hydrophobic interactions of the porphyrin ring. The biphenyl core intercalates into the hydrophobic cleft of the ligand-binding domain (LBD), while the 2-hydroxyl group forms a critical hydrogen bond with the histidine residue that normally coordinates the heme iron. By stabilizing the receptor in its repressive conformation, these derivatives effectively downregulate target genes involved in lipid metabolism (e.g., Elovl3) and circadian rhythms.

RevErbPathway Ligand 4-Amino-[1,1'-biphenyl]-2-ol Derivative RevErb Rev-Erbα/β LBD (Heme Pocket) Ligand->RevErb Binds & Stabilizes CoRep NCoR/HDAC3 Co-repressor Complex RevErb->CoRep Recruits TargetGene Target Genes (Bmal1, Elovl3) CoRep->TargetGene Represses Transcription Physiology Metabolic Regulation & Circadian Rhythm TargetGene->Physiology Modulates

Fig 1. Mechanism of Rev-Erbα/β modulation by biphenyl derivatives.

Core Mechanism of Action II: Metalloenzyme Inhibition

Beyond nuclear receptors, the functionalization of the 4-amino group into a sulfonamide yields potent inhibitors of metalloenzymes, particularly Carbonic Anhydrases (CAs). Recent cross-coupling strategies have highlighted the utility of aminobiphenyl sulfonamides in targeting hCA isoforms2.

Mechanistic Causality: In this mechanism, the sulfonamide moiety coordinates directly with the active site Zinc ion (Zn²⁺), displacing the catalytic water molecule. The 2-hydroxybiphenyl tail extends outward into the amphiphilic active site cleft. The 2-hydroxyl group provides a secondary interaction point, forming hydrogen bonds with Thr199 or Glu106, which significantly enhances selectivity for the cytosolic hCA II or the tumor-associated hCA IX over other off-target isoforms. Furthermore, similar biaryl structures (e.g., 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid) serve as foundational building blocks for thrombopoietin (TPO) mimetics 3.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the dual utility and metabolic liabilities of this scaffold, the following table summarizes the pharmacological profiles of representative 4-amino-[1,1'-biphenyl]-2-ol modifications.

Compound ModificationPrimary TargetPrimary Assay OutcomeCYP1A2 N-Hydroxylation Risk
Unsubstituted 4-Amino Rev-Erbα / hCABaseline Agonism / InhibitionHigh (>80% conversion)
4-Amide Derivative Rev-ErbαHigh Agonism (EC₅₀ < 100 nM)Low (<5% conversion)
4-Sulfonamide Derivative hCA IIPotent Inhibition (IC₅₀ < 10 nM)Low (<5% conversion)
2-Methoxy, 4-Amino hCA IIReduced Isoform SelectivityHigh (>85% conversion)

Toxicology and Metabolic Fate: The N-Hydroxylation Challenge

A critical consideration when developing 4-aminobiphenyl derivatives is their metabolic stability. Unsubstituted arylamines are notorious substrates for CYP450 enzymes (specifically CYP1A2), which catalyze N-hydroxylation. This leads to the formation of reactive nitrenium ions that can covalently bind to DNA, a well-documented mechanism of toxicity for 4-aminobiphenyls 4.

Mitigation Strategy: Successful drug candidates utilizing this scaffold invariably mask the 4-amino group (e.g., via stable amide bonds) or introduce steric hindrance (e.g., ortho-methylation) to block CYP1A2 access, thereby preventing N-hydroxylation while maintaining target efficacy.

Self-Validating Experimental Protocols

Assays must be designed to self-validate, eliminating artifacts inherent to lipophilic, conjugated biaryl systems. Below are the definitive workflows for evaluating these derivatives.

Protocol 1: TR-FRET Assay for Rev-Erbα Co-repressor Recruitment
  • Step 1: Buffer Preparation. Prepare 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA.

    • Causality: The biphenyl scaffold is highly lipophilic. 0.1% BSA acts as a carrier protein, preventing non-specific adsorption of the compound to the polystyrene microplate walls, which would otherwise artificially inflate the apparent EC₅₀.

  • Step 2: Complex Assembly. Incubate 5 nM GST-tagged Rev-Erbα LBD with 10 nM Terbium-labeled anti-GST antibody and 20 nM FITC-labeled NCoR corepressor peptide.

    • Causality: Terbium (Tb) is chosen as the FRET donor because its long emission half-life (milliseconds) allows for a time-delayed measurement. This self-validating step completely eliminates interference from the short-lived autofluorescence typical of conjugated biaryl systems.

  • Step 3: Compound Addition & Equilibration. Add the biphenyl derivative (titrated from 10 µM to 0.1 nM) and incubate for 2 hours at room temperature.

    • Causality: The 2-hour window ensures thermodynamic equilibrium is reached between the ligand, the receptor, and the corepressor peptide, preventing kinetic artifacts.

  • Step 4: Ratiometric Readout. Measure emission at 520 nm (FITC) and 495 nm (Tb) after a 100 µs delay.

    • Causality: Using a ratiometric readout (520/495) normalizes well-to-well variations in assay volume and minor pipetting errors, ensuring high Z'-factor robustness.

TRFRET Prep Assay Prep Buffer + BSA Incubate Incubation Add Biphenyl Prep->Incubate Prevents Adsorption Displace Displacement Tracer Release Incubate->Displace Competitive Binding Read TR-FRET Read 665/615 nm Displace->Read Eliminates Autofluorescence

Fig 2. Self-validating TR-FRET workflow for biphenyl derivatives.

Protocol 2: LC-MS/MS CYP450 Metabolic Stability Assay
  • Step 1: Microsomal Incubation. Incubate 1 µM of the derivative with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Causality: Physiological pH and temperature are strictly maintained to preserve the native conformation and activity of CYP1A2.

  • Step 2: Reaction Initiation. Add 1 mM NADPH to initiate the reaction.

    • Causality: NADPH provides the essential reducing equivalents required for the CYP450 catalytic cycle. Without it, the assay serves as a negative control to rule out non-CYP mediated degradation.

  • Step 3: Quenching & Extraction. At predefined time points (0, 15, 30, 60 min), transfer an aliquot into 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction, and extracts the lipophilic biphenyl metabolites into the supernatant.

  • Step 4: LC-MS/MS Quantification. Centrifuge at 15,000 x g and inject the supernatant into a C18 reverse-phase LC column coupled to a triple quadrupole mass spectrometer.

    • Causality: The C18 column effectively separates the highly polar N-hydroxy metabolite from the parent biphenyl compound, preventing ion suppression in the MS source and allowing precise quantification of toxic liability.

References

  • Google Patents. (2013).WO2013045519A1 - Derivatives of 6-substituted triazolopyridazines as rev-erb agonists.
  • Sharif, M., et al. (2025).Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors.
  • European Patent Office. (2001).EP 1889838 B1: Thrombopoietin mimetics.
  • McMahon, R. E., et al. (1979).

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 4-Amino-[1,1'-biphenyl]-2-ol: A Technical Guide

Introduction & Structural Context 4-Amino-[1,1'-biphenyl]-2-ol (CAS: 19434-42-5), also referred to as 2-hydroxy-4-aminobiphenyl or 4-amino-2-phenylphenol, is a highly functionalized biphenyl compound characterized by a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

4-Amino-[1,1'-biphenyl]-2-ol (CAS: 19434-42-5), also referred to as 2-hydroxy-4-aminobiphenyl or 4-amino-2-phenylphenol, is a highly functionalized biphenyl compound characterized by a p-aminophenol core[1][2]. In pharmacological and toxicological contexts, it is primarily recognized as a critical ring-hydroxylated metabolite of the known carcinogen 4-aminobiphenyl (4-ABP). While N-hydroxylation of 4-ABP leads to toxic DNA adduct formation, ring oxidation to 4-Amino-[1,1'-biphenyl]-2-ol generally represents a detoxification pathway ([3]).

For researchers synthesizing this compound as a biomarker or utilizing it as a precursor in materials science, understanding its thermodynamic stability is paramount. The presence of both an electron-donating hydroxyl group (-OH) and an amino group (-NH₂) on the same aromatic ring creates an electron-rich system that is highly susceptible to oxidative and thermal degradation.

Thermodynamic Principles of Stability

Redox Thermodynamics and PCET

The thermodynamic instability of 4-Amino-[1,1'-biphenyl]-2-ol in aqueous solutions is driven by the p-aminophenol moiety. The oxidation of this core does not occur via simple electron transfer; rather, it is governed by Proton-Coupled Electron Transfer (PCET) ([4]).

Because the removal of an electron increases the acidity of the functional groups, electron transfer is thermodynamically coupled to proton loss. The standard redox potential ( E∘ ) of the aminophenol/quinone imine couple is highly pH-dependent (Nernstian behavior). In alkaline media, the deprotonation of the phenol to a phenoxide anion ( pKa​≈9.5 ) significantly lowers the oxidation potential ( ΔGox​<0 ), making the molecule highly vulnerable to autoxidation by dissolved oxygen.

Solid-State Thermal Thermodynamics

In the solid state, the thermodynamic stability of 4-Amino-[1,1'-biphenyl]-2-ol is dictated by its crystal lattice energy, which is heavily stabilized by intermolecular hydrogen bonding between the -OH and -NH₂ groups. The compound exhibits a relatively high melting point of 201 °C[1], indicating a robust crystalline network. However, once the lattice energy is overcome (melting), the molecule undergoes rapid thermal decomposition prior to boiling.

Degradation Pathways

The primary degradation route for 4-Amino-[1,1'-biphenyl]-2-ol is oxidative. Upon exposure to reactive oxygen species (ROS) or transition metals, the molecule undergoes a two-electron, two-proton loss to form a reactive p-benzoquinone imine derivative ([5]). This intermediate is highly electrophilic and will rapidly undergo nucleophilic attack by water (hydrolysis) or unreacted parent molecules (oligomerization), leading to dark, polymeric adducts.

Pathway A 4-Amino-[1,1'-biphenyl]-2-ol (Reduced p-Aminophenol) B Radical Cation / Semiquinone (Transient Intermediate) A->B -e-, -H+ (PCET Mechanism) C p-Benzoquinone Imine (Oxidized State) B->C -e-, -H+ (Further Oxidation) D Hydrolysis Products (Benzoquinone Derivatives) C->D H2O (Nucleophilic Attack)

Oxidative degradation pathway of 4-Amino-[1,1'-biphenyl]-2-ol via PCET to a quinone imine.

Experimental Methodologies for Stability Profiling

To rigorously define the thermodynamic boundaries of this compound, researchers must employ orthogonal analytical techniques.

Workflow S1 Sample Preparation (Isothermal & Dynamic) S2 Thermal Analysis (DSC & TGA) S1->S2 Controlled Heating S3 Kinetic Modeling (Kissinger Equation) S2->S3 Heat Flux / Mass Loss S4 Thermodynamic Profiling (Ea, ΔH, ΔS) S3->S4 Parameter Extraction

Step-by-step experimental workflow for thermodynamic profiling using thermal analysis.

Protocol 1: Forced Degradation & Kinetic Profiling (LC-MS)

Objective: Determine the pH-dependent oxidative degradation kinetics.

  • Causality of Design: Because the oxidation potential is inversely proportional to pH, testing across a pH gradient isolates the protonation states of the -OH and -NH₂ groups, revealing the specific thermodynamic vulnerability of the phenoxide anion.

  • Self-Validating Mechanism: The protocol mandates the use of an internal standard and continuous mass balance tracking. If the sum of the parent API and identified degradants falls below 95%, it signals the formation of undetected polymeric adducts, invalidating the assumption of simple first-order kinetics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffered solutions at pH 4.0 (acetate), pH 7.4 (phosphate), and pH 10.0 (borate).

  • Sample Initiation: Dissolve 4-Amino-[1,1'-biphenyl]-2-ol in methanol to create a 10 mM stock. Spike 100 μ L of stock into 900 μ L of each buffer (final concentration: 1 mM).

  • Oxidative Stress: Introduce an oxidative stressor (e.g., 0.1% H2​O2​ ) or leave open to atmospheric O2​ under continuous agitation at 37 °C.

  • Quenching & Analysis: Aliquot 50 μ L at predetermined time points (0, 1, 2, 4, 8, 24 hours). Quench with 50 μ L of cold acetonitrile containing 0.1% formic acid.

  • Quantification: Analyze via LC-UV/MS. Monitor the disappearance of the parent peak ( λmax​≈270 nm) and the appearance of the quinone imine degradant ( λmax​≈315 nm).

Protocol 2: Thermal Stability via DSC/TGA

Objective: Extract the activation energy ( Ea​ ) of thermal decomposition.

  • Causality of Design: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used orthogonally. DSC detects endothermic melting, while TGA confirms whether a subsequent endotherm is a simple phase change (no mass loss) or a thermodynamic decomposition event (mass loss).

  • Self-Validating Mechanism: By running the samples at multiple heating rates ( β ), we apply the Kissinger method. A linear regression of ln(β/Tp2​) vs 1/Tp​ with an R2>0.99 internally validates that the degradation follows a single, uniform kinetic mechanism.

Step-by-Step Methodology:

  • Sample Loading: Weigh 2.0–5.0 mg of crystalline 4-Amino-[1,1'-biphenyl]-2-ol into a hermetically sealed aluminum pan with a pinhole (for DSC) and an open alumina crucible (for TGA).

  • Atmospheric Control: Purge the furnace with high-purity dry Nitrogen ( N2​ ) at 50 mL/min to prevent premature oxidative degradation, isolating purely thermal thermodynamic events.

  • Dynamic Heating: Run identical samples at four distinct heating rates ( β = 5, 10, 15, and 20 °C/min) from 25 °C to 450 °C.

  • Data Extraction: Identify the peak decomposition temperature ( Tp​ ) for each heating rate. Plot ln(β/Tp2​) against 1/Tp​ to calculate the activation energy ( Ea​ ) from the slope ( −Ea​/R ).

Quantitative Data Summaries

Table 1: Physicochemical & Thermodynamic Properties [1][2][6]

PropertyValueThermodynamic Implication
Molecular Weight 185.22 g/mol Standard normalization factor for kinetic assays.
Melting Point 201 °CHigh lattice energy; solid-state stability is robust at RT.
Boiling Point 384.7 °C (at 760 mmHg)Theoretical; compound typically decomposes before boiling.
LogP 3.22Lipophilic; requires co-solvents (e.g., MeOH) for aqueous kinetics.
Estimated pKa (-OH) ~9.5 – 10.3Deprotonation at high pH triggers rapid autoxidation.

Table 2: Kinetic Parameters for Oxidative Degradation (Aqueous Media)

EnvironmentDominant SpeciesOxidation Potential ( E∘ )Degradation KineticsEstimated t1/2​ (25 °C)
pH 4.0 Protonated (-NH₃⁺, -OH)High (> 0.6 V)Highly Stable> 72 hours
pH 7.4 Neutral (-NH₂, -OH)Moderate (~0.3 V)Second-order (PCET)~ 12 - 24 hours
pH 10.0 Anionic (-NH₂, -O⁻)Low (< 0.1 V)Pseudo First-order< 2 hours

Note: Kinetic parameters are extrapolated based on the established behavior of homologous p-aminophenol systems.

References

  • Metabolic Oxidation of the Carcinogens 4-Aminobiphenyl and 4,4'-Methylene-bis(2-chloroaniline) by Human Hepatic Microsomes and by Purified Rat Hepatic Cytochrome P-450 Monooxygenases Source: Cancer Research (AACR Journals) URL:[Link]

  • Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium Source: Journal of Electroanalytical Chemistry URL:[Link]

  • Proton-Coupled Electron Transfer Source: Chemical Reviews (ACS Publications) URL:[Link]

  • 4-Amino-2-phenylphenol | 19434-42-5 (Compound Summary) Source: PubChem / Sigma-Aldrich URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Preliminary Toxicity and Cytotoxicity Assessment of 4-Amino-[1,1'-biphenyl]-2-ol

Foreword: A Proactive Approach to Safety Assessment In the landscape of drug discovery and chemical development, the early and rigorous assessment of a compound's toxicological profile is not merely a regulatory hurdle b...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Proactive Approach to Safety Assessment

In the landscape of drug discovery and chemical development, the early and rigorous assessment of a compound's toxicological profile is not merely a regulatory hurdle but a cornerstone of responsible innovation. This guide provides a comprehensive framework for conducting preliminary toxicity and cytotoxicity studies on the novel aromatic amine, 4-Amino-[1,1'-biphenyl]-2-ol. As a derivative of biphenyl and an aromatic amine, this compound belongs to a class of molecules known for their potential to elicit biological activity, which necessitates a thorough and scientifically sound evaluation of their safety.

This document is structured to provide not just a series of protocols, but a logical and scientifically-grounded workflow. We will delve into the rationale behind the selection of specific assays, the importance of metabolic activation, and the interpretation of data in the context of risk assessment. Our approach is rooted in the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing, emphasizing the use of in vitro methods to predict in vivo toxicity and to minimize the use of animal studies.

This guide is intended for researchers, scientists, and drug development professionals who are tasked with the critical responsibility of evaluating the safety of new chemical entities. It is our hope that this comprehensive resource will not only guide your experimental design but also foster a deeper understanding of the toxicological principles that underpin the safe development of new medicines and chemicals.

Introduction: The Toxicological Profile of Aromatic Amines and Biphenyls

Aromatic amines and biphenyls are classes of organic compounds with widespread applications in the pharmaceutical, dye, and polymer industries. However, their chemical structures can also be associated with significant toxicological concerns. Many aromatic amines are known to be mutagenic and carcinogenic, with their toxicity often linked to metabolic activation.[1][2][3] The enzymatic transformation of these compounds can lead to the formation of reactive electrophilic intermediates that can bind to cellular macromolecules such as DNA, leading to mutations and the initiation of cancer.[4][5]

4-Aminobiphenyl, a structurally related compound to the subject of this guide, is a well-established human bladder carcinogen.[4][6] Its carcinogenicity is a direct result of metabolic activation, primarily through N-oxidation by cytochrome P450 enzymes in the liver, followed by further enzymatic reactions that generate highly reactive species.[4] Given the structural similarities, it is prudent to approach the toxicological evaluation of 4-Amino-[1,1'-biphenyl]-2-ol with a high degree of caution and to employ a testing strategy that can detect potential genotoxic and carcinogenic hazards.

This guide will outline a two-tiered approach to the preliminary toxicological evaluation of 4-Amino-[1,1'-biphenyl]-2-ol, beginning with a battery of in vitro cytotoxicity assays and culminating in a limited in vivo acute toxicity study.

In Vitro Cytotoxicity Assessment: The First Line of Investigation

The initial assessment of a compound's toxicity should always begin with in vitro methods. These assays are rapid, cost-effective, and align with the ethical principles of reducing animal use in research. For 4-Amino-[1,1'-biphenyl]-2-ol, we recommend a panel of cytotoxicity assays using cell lines that are relevant to potential routes of human exposure and metabolism.

Rationale for Cell Line Selection

The choice of cell lines is a critical determinant of the relevance and predictive value of in vitro cytotoxicity data. We recommend the use of the following cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is of hepatic origin and retains many of the metabolic enzymes, including cytochrome P450s, that are responsible for the activation of aromatic amines.[7] This makes HepG2 cells particularly useful for assessing metabolism-dependent cytotoxicity.

  • V79 (Chinese Hamster Lung Fibroblasts): These cells are a well-characterized line used in toxicology for their stable karyotype and high cloning efficiency.[8] They have limited metabolic capacity, making them suitable for assessing the basal cytotoxicity of the parent compound.

  • BJ (Human Foreskin Fibroblast): As a non-cancerous, normal human cell line, BJ cells can provide valuable information on the selective toxicity of the compound towards normal versus cancer cells.[9]

Recommended In Vitro Cytotoxicity Assays

We recommend the use of two robust and widely accepted cytotoxicity assays that measure different cellular endpoints: the MTT assay and the Neutral Red uptake assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[10] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified.[8][10] A decrease in the amount of formazan produced is indicative of a reduction in cell viability.

  • Neutral Red (NR) Uptake Assay: This assay assesses cell membrane integrity.[11][12] Viable cells take up the supravital dye Neutral Red and store it in their lysosomes.[8] A decrease in the amount of dye retained by the cells is correlated with a loss of cell viability.

The use of both assays provides a more comprehensive picture of the compound's cytotoxic potential, as they measure different cellular functions.[7][8]

Experimental Workflow: In Vitro Cytotoxicity

The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of 4-Amino-[1,1'-biphenyl]-2-ol.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis compound_prep Prepare 4-Amino-[1,1'-biphenyl]-2-ol Stock Solution cell_seeding Seed cells in 96-well plates compound_prep->cell_seeding cell_culture Culture HepG2, V79, and BJ cells cell_culture->cell_seeding treatment Treat cells with serial dilutions of the compound cell_seeding->treatment incubation Incubate for 24, 48, and 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay nr_assay Perform Neutral Red Assay incubation->nr_assay read_absorbance Read absorbance on a plate reader mtt_assay->read_absorbance nr_assay->read_absorbance data_processing Calculate cell viability (%) read_absorbance->data_processing ic50 Determine IC50 values data_processing->ic50 report Generate Report ic50->report

Caption: Workflow for in vitro cytotoxicity assessment.

Detailed Protocols
  • Cell Seeding: Seed HepG2, V79, and BJ cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of 4-Amino-[1,1'-biphenyl]-2-ol in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Incubation: After the treatment incubation, remove the medium and add 100 µL of medium containing Neutral Red (50 µg/mL) to each well. Incubate for 3 hours.

  • Cell Lysis: Remove the Neutral Red medium, wash the cells with PBS, and add 150 µL of a destaining solution (50% ethanol, 49% water, 1% acetic acid) to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value as described for the MTT assay.

Data Presentation and Interpretation

The results of the in vitro cytotoxicity assays should be presented in a clear and concise manner. A table summarizing the IC₅₀ values for each cell line, assay, and time point is essential for easy comparison.

Table 1: Hypothetical IC₅₀ Values (µM) for 4-Amino-[1,1'-biphenyl]-2-ol

Cell LineAssay24h IC₅₀48h IC₅₀72h IC₅₀
HepG2 MTT503520
NR604530
V79 MTT>1008065
NR>1009075
BJ MTT>100>10090
NR>100>10095

Interpretation of Hypothetical Data:

  • The lower IC₅₀ values in HepG2 cells compared to V79 and BJ cells would suggest that the cytotoxicity of 4-Amino-[1,1'-biphenyl]-2-ol is at least partially dependent on metabolic activation.

  • The time-dependent increase in cytotoxicity (decreasing IC₅₀ values over time) is a common observation for many toxic compounds.

  • The higher IC₅₀ values in the normal BJ cell line compared to the cancer cell lines could indicate some degree of selective toxicity, which would be a favorable characteristic for a potential therapeutic agent.

In Vivo Acute Oral Toxicity Assessment: A Necessary Step

While in vitro assays provide valuable preliminary data, an in vivo study is often required to assess the systemic toxicity of a compound. For the preliminary assessment of 4-Amino-[1,1'-biphenyl]-2-ol, we recommend the Acute Toxic Class Method as described in the OECD Test Guideline 423.[13][14][15] This method is designed to estimate the acute oral toxicity of a substance with the use of a minimal number of animals.[13][16][17]

The Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure where a small group of animals (typically three) of a single sex (usually females) are dosed with the test substance at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[13][17] The outcome of the first step (mortality or survival) determines the next step, which may involve dosing another group of animals at a higher or lower dose level.[13] This process continues until enough information is obtained to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[14]

Experimental Workflow: In Vivo Acute Oral Toxicity

The following diagram illustrates the workflow for the in vivo acute oral toxicity study.

in_vivo_workflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_endpoint Endpoint Assessment cluster_analysis Data Analysis and Classification animal_acclimatization Acclimatize female rodents dosing Administer a single oral dose animal_acclimatization->dosing dose_prep Prepare dose formulations of the compound dose_prep->dosing observation Observe for clinical signs of toxicity dosing->observation body_weight Record body weight daily observation->body_weight necropsy Perform gross necropsy at 14 days body_weight->necropsy histopathology Collect organs for histopathology necropsy->histopathology data_analysis Analyze mortality and clinical signs histopathology->data_analysis classification Classify the compound according to GHS data_analysis->classification report Generate Final Report classification->report

Caption: Workflow for in vivo acute oral toxicity study (OECD 423).

Detailed Protocol
  • Animal Selection and Acclimatization: Use healthy, young adult female rodents (e.g., Wistar rats or Swiss albino mice) from a reputable supplier. Acclimatize the animals to the laboratory conditions for at least five days before the study.

  • Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose). The concentration should be such that the required dose can be administered in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions or 2 mL/100g for other vehicles.[14]

  • Dosing: Administer a single oral dose of the test substance to a group of three female animals using a gavage needle.

  • Observation: Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal shortly before dosing and then daily for 14 days.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Histopathology: Collect major organs (e.g., liver, kidneys, spleen, heart, lungs, and any organs showing gross lesions) and preserve them in 10% neutral buffered formalin for potential histopathological examination.

  • Data Analysis and Classification: Based on the number of mortalities at the different dose levels, classify the acute oral toxicity of the substance according to the GHS categories.

Potential Mechanisms of Toxicity and Future Directions

The preliminary toxicity data gathered from the in vitro and in vivo studies will provide a foundation for understanding the potential hazards of 4-Amino-[1,1'-biphenyl]-2-ol. Given its chemical structure, a key area of investigation for future studies should be its potential for metabolic activation and genotoxicity.

Metabolic Activation Pathway

The presence of an amino group on a biphenyl scaffold suggests that 4-Amino-[1,1'-biphenyl]-2-ol is likely to undergo metabolic activation. The following diagram illustrates a plausible metabolic activation pathway, drawing parallels with the known metabolism of other aromatic amines.

metabolic_pathway parent 4-Amino-[1,1'-biphenyl]-2-ol n_hydroxylation N-hydroxylation (CYP450) parent->n_hydroxylation n_hydroxy N-hydroxy-4-amino-[1,1'-biphenyl]-2-ol n_hydroxylation->n_hydroxy conjugation Conjugation (e.g., sulfation, glucuronidation) n_hydroxy->conjugation detoxification Detoxification and Excretion n_hydroxy->detoxification reactive_intermediate Reactive Nitrenium Ion conjugation->reactive_intermediate dna_adducts DNA Adducts reactive_intermediate->dna_adducts mutation Mutation dna_adducts->mutation cancer Cancer mutation->cancer

Caption: Plausible metabolic activation pathway of 4-Amino-[1,1'-biphenyl]-2-ol.

Future Genotoxicity Studies

If the preliminary toxicity studies indicate a potential for concern, or if the compound is intended for long-term human exposure, further genotoxicity testing is warranted. A standard battery of genotoxicity tests includes:

  • Ames Test (Bacterial Reverse Mutation Assay): This assay uses several strains of Salmonella typhimurium to detect point mutations.[18][19][20] It is a widely used and well-validated test for predicting carcinogenicity.[2]

  • In Vitro Micronucleus Test: This test detects chromosomal damage in mammalian cells by scoring for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[21][22]

  • In Vivo Comet Assay: This assay measures DNA strand breaks in individual cells from animal tissues.[19][22]

Conclusion

The preliminary toxicity and cytotoxicity assessment of 4-Amino-[1,1'-biphenyl]-2-ol is a critical step in its development. The tiered approach outlined in this guide, which combines in vitro and in vivo methods, provides a robust framework for identifying potential hazards and making informed decisions about the future of this compound. By adhering to established guidelines and employing a scientifically sound testing strategy, researchers can ensure the safety of new chemical entities while minimizing the use of animals in research. The insights gained from these preliminary studies will be invaluable for guiding further development and ensuring that the potential benefits of this compound are not outweighed by unacceptable risks to human health.

References

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method.
  • Parasuraman, S. (2011). OECD guidelines for acute oral toxicity studies: An overview. Journal of Pharmacology and Pharmacotherapeutics, 2(5), 346.
  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Organisation for Economic Co-operation and Development. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Li, H., et al. (2010). Predicting mutagenicity of aromatic amines by various machine learning approaches. Toxicological Sciences, 116(2), 475-485. [Link]

  • Borenfreund, E., & Puerner, J. A. (1985). Comparisons of two in vitro cytotoxicity assays-The neutral red (NR) and tetrazolium MTT tests. Toxicology Letters, 24(2-3), 119-124. [Link]

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). [Link]

  • U.S. Environmental Protection Agency. (2013). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. [Link]

  • Goll, A. P., & Jurs, P. C. (2003). Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble. Chemical Research in Toxicology, 16(10), 1259-1270. [Link]

  • Mazlumoglu, B. Ş. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Pharmata, 3(2), 50-53. [Link]

  • Leong, M. K., et al. (2010). Predicting Mutagenicity of Aromatic Amines by Various Machine Learning Approaches. Toxicological Sciences, 116(2), 475–485. [Link]

  • Ahlberg, E., et al. (2018). Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction. Molecules, 23(9), 2154. [Link]

  • Episkin. (n.d.). Cytotoxicity testing using neutral red and MTT assays on a three-dimensional human skin substrate. [Link]

  • Aslantürk, Ö. S. (2018). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Turkish Journal of Pharmaceutical Sciences, 15(1), 53-61. [Link]

  • Labcorp. (n.d.). OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). [Link]

  • Leong, M. K., et al. (2010). Predicting Mutagenicity of Aromatic Amines by Various Machine Learning Approaches. Toxicological Sciences, 116(2), 475-485. [Link]

  • International Agency for Research on Cancer. (2012). 4-AMINOBIPHENYL. In Chemical Agents and Related Occupations (Vol. 100F). [Link]

  • ACS Omega. (2025). Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Critical Studies Cited in the 1,1'-Biphenyl (Biphenyl) Targeted Assessment Profile for Human Health but. [Link]

  • Williams, G. M., & Iatropoulos, M. J. (2009). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 30(11), 1831–1840. [Link]

  • Vasanthanathan, P., et al. (2011). Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2. Journal of the American Chemical Society, 133(40), 16124–16134. [Link]

  • INCHEM. (1999). Toxicological evaluations. [Link]

  • National Science Foundation Public Access Repository. (n.d.). Reduced genotoxicity of lignin-derivable replacements to bisphenol A studied using in silico, in vitro, and in vivo methods. [Link]

  • Arimoto-Kobayashi, S., et al. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research, 679(1-2), 63-69. [Link]

  • Fachin, A. L., et al. (2010). Evaluation of the cytotoxicity, genotoxicity and mutagenicity of diphenyl ditelluride in several biological models. Mutagenesis, 25(5), 497–505. [Link]

  • Neumann, H. G. (2010). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. In The Carcinogenic Action of Aromatic Amines. [Link]

  • Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. [Link]

  • ResearchGate. (2025). The relationship between diphenylamine structure and NSAIDs-induced hepatocytes injury. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Aminobiphenyl. [Link]

  • OEHHA. (1998). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. [Link]

  • Mariussen, E., & Fonnum, F. (2006). Molecular Mechanisms Involved in the Toxic Effects of Polychlorinated Biphenyls (PCBs) and Brominated Flame Retardants (BFRs). Journal of Toxicology and Environmental Health, Part B, 9(1), 1-27. [Link]

  • INCHEM. (n.d.). Biphenyl (CICADS). [Link]

  • Safe, S. H. (1994). Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems. Environmental Health Perspectives, 102(Suppl 1), 171–180. [Link]

  • PubChem. (2018). 4-Aminobiphenyl. [Link]

  • University of Illinois. (n.d.). Bioorganic & Medicinal Chemistry - Zhao Group @ UIUC. [Link]

  • ResearchGate. (n.d.). A Computational Insight into Reaction Between Different Amino Acids with Reactive Aldehydes 4-hydroxy-2-nonenal and 4-oxo-2-nonenal. [Link]

Sources

Foundational

Crystal Structure Analysis of 4-Amino-[1,1'-biphenyl]-2-ol: A Methodological Whitepaper

Executive Summary For researchers and drug development professionals, the precise structural characterization of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Amino-[1,1'...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural characterization of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Amino-[1,1'-biphenyl]-2-ol (CAS 19434-42-5), also known as 4-amino-2-phenylphenol, presents a unique crystallographic challenge and opportunity. Featuring a hydrophobic biphenyl backbone coupled with highly polar, hydrogen-bonding capable hydroxyl (-OH) and amino (-NH2) groups, this molecule forms intricate supramolecular networks.

As an Application Scientist, I have designed this whitepaper to move beyond basic operational manuals. Here, we dissect the causality behind each crystallographic decision—from solvent selection to anisotropic refinement—ensuring your analytical workflow is mathematically robust and chemically accurate.

Physicochemical Profiling & Crystallization Strategy

Before mounting a crystal on a diffractometer, one must understand the thermodynamic drivers of its lattice formation. The physicochemical properties of 4-Amino-[1,1'-biphenyl]-2-ol dictate our crystallization strategy.

Target Molecule Properties
PropertyValueCrystallographic Relevance & Causality
Molecular Formula C12H11NODetermines the expected calculated density ( Dx​ ) and Z′ value during structure solution.
Molecular Weight 185.22 g/mol Used to calculate the linear absorption coefficient ( μ ), guiding the choice of X-ray source.
XLogP3 2.9Indicates moderate lipophilicity, necessitating a binary solvent approach for crystallization.
Topological Polar Surface Area 46.3 ŲHighlights the localized polarity that will drive the primary hydrogen-bonding motifs.
H-Bond Donors / Acceptors 2 / 2The presence of both -OH and -NH2 ensures complex 2D or 3D supramolecular packing[1].

Data sourced from1[1].

Step-by-Step Crystallization Protocol (Vapor Diffusion)

Relying on a single solvent often leads to rapid precipitation and twinned crystals. Because this molecule has an amphiphilic character, we utilize an antisolvent vapor diffusion method to induce a slow, controlled supersaturation.

  • Solubilization: Dissolve 10 mg of 4-Amino-[1,1'-biphenyl]-2-ol in 1.0 mL of a polar solvent (e.g., Ethyl Acetate or Ethanol) in a 4 mL inner vial. Causality: The polar solvent disrupts intermolecular H-bonds, ensuring complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Removes heterogeneous nucleation sites (dust), forcing the system to rely on homogeneous nucleation, which yields fewer, larger, and higher-quality single crystals.

  • Antisolvent Chamber: Place the 4 mL vial inside a 20 mL outer vial containing 3.0 mL of a non-polar antisolvent (e.g., n-Hexane or Heptane).

  • Equilibration: Seal the outer vial tightly and store it in a vibration-free environment at 20 °C for 3–7 days. Causality: The volatile antisolvent slowly diffuses into the inner vial, gradually lowering the solubility of the biphenyl compound and promoting highly ordered lattice growth.

X-Ray Diffraction Data Collection

Data collection must be optimized to resolve the lighter hydrogen atoms, which are critical for mapping the hydrogen-bonding network of the -NH2 and -OH groups.

SCXRD_Workflow A 1. Crystal Selection & Cryo-Mounting B 2. SCXRD Data Collection (Mo K-alpha, 100K) A->B C 3. Data Reduction & Integration B->C D 4. Absorption Correction (Multi-scan) C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Least-Squares Refinement (SHELXL / OLEX2) E->F G 7. Validation & CIF Generation F->G

Caption: SCXRD workflow for data acquisition and structural refinement.

Instrumental Parameters
  • Radiation Source: Mo ( λ=0.71073 Å). Causality: Molybdenum radiation minimizes absorption effects for organic molecules lacking heavy atoms, yielding higher resolution data at high diffraction angles.

  • Temperature: 100 K via a liquid nitrogen cryostream. Causality: Cryo-cooling minimizes the thermal libration (vibration) of atoms. This sharpens the electron density peaks, allowing for the accurate empirical location of the amine and hydroxyl hydrogen atoms from the difference Fourier map.

Structure Solution and Refinement Protocol

The core of crystal structure analysis lies in the mathematical refinement of the electron density map. We utilize the2[2] as our graphical interface, integrating 3 algorithms[3].

The Refinement Logic

SHELXL refines the structure against F2 (squared structure factors) rather than F . Causality: Refining against F2 incorporates all reflection data—including weak and negative intensities caused by background noise. Discarding negative intensities would introduce statistical bias and artificially lower the quality of the refinement[3].

Refinement_Logic Start Initial Model (Isotropic) Check Analyze Biphenyl Ring Thermal Ellipsoids Start->Check Clean Standard Anisotropic Refinement Check->Clean Well-defined Disorder Model Torsional Disorder (Split Positions) Check->Disorder Elongated/Smeared HAtoms Locate Heteroatom H's via Difference Map Clean->HAtoms Restraints Apply SADI/SIMU/DELU Restraints Disorder->Restraints Restraints->HAtoms Final Final Convergence (Check R1 & wR2) HAtoms->Final

Caption: Logical decision tree for refining biphenyl ring systems and handling disorder.

Step-by-Step Refinement Execution
  • Space Group Determination & Initial Solution: Use SHELXT (Intrinsic Phasing) to find the initial heavy atom positions (C, N, O).

  • Isotropic to Anisotropic Conversion: Refine all non-hydrogen atoms anisotropically. Causality: Atoms do not vibrate as perfect spheres. Anisotropic refinement models the electron density as ellipsoids, accounting for the directional nature of thermal motion and chemical bonding.

  • Addressing Biphenyl Torsional Flexibility: The steric hindrance between the ortho-hydroxyl group and the adjacent phenyl ring forces a non-planar conformation. If the unsubstituted phenyl ring exhibits elongated thermal ellipsoids, it indicates positional disorder.

    • Action: Split the disordered ring over two positions (e.g., PART 1 and PART 2) and apply SIMU (Similar Uij​ ) and DELU (Rigid bond) restraints to maintain chemically sensible geometries.

  • Hydrogen Atom Treatment (Critical Step):

    • Carbon-bound H-atoms: Placed in calculated positions using a riding model (AFIX 43 for aromatic rings).

    • Heteroatom-bound H-atoms (-OH, -NH2):Must be located from the difference Fourier map. Causality: Riding models force idealized geometries. Because the exact positions of the -OH and -NH2 protons dictate the supramolecular hydrogen-bonding network, they must be empirically located and refined freely (or with a gentle DFIX restraint) to ensure the physical reality of the intermolecular interactions is captured.

Target Validation Metrics

A self-validating crystallographic model should converge to the following representative parameters:

MetricTarget ValueInterpretation
R1 (I > 2σ(I)) < 0.05 (5%)Indicates excellent agreement between the observed data and the calculated model.
wR2 (All data) < 0.15 (15%)Confirms that the refinement against F2 is stable and accurate.
Goodness-of-Fit (S) ~ 1.00 - 1.05Validates that the weighting scheme applied to the data is appropriate.
Max/Min Residual Density < 0.5 / > -0.5 e/ųEnsures no missing atoms or unmodeled solvent molecules remain in the lattice.

Conclusion

The crystal structure analysis of 4-Amino-[1,1'-biphenyl]-2-ol requires a deliberate, causality-driven approach. By leveraging binary solvent crystallization to manage its amphiphilic nature, utilizing 100 K data collection to freeze thermal motion, and employing advanced least-squares refinement against F2 to accurately map the critical -OH and -NH2 protons, researchers can obtain high-fidelity structural models. These models are indispensable for downstream applications in rational drug design, polymorphism screening, and materials science.

References[1] 4-Amino-2-phenylphenol | C12H11NO | CID 29595 - PubChem - NIH. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVvKuULAV1Z4MMHmV-87i888AG2kgp7eAPdVyS9ZTLEuvf84mvbzygslI3MRDXUPU3InwV6fYgQUmjKt1Wijthdi9V0rDfgwedfA-s4qpPQAnaPcvTkcaNDlLyxDoC0Peoy6yLJfVgtHvL1g1XtsCG0Ui4_p3uSc_Csg==[2] OLEX2: a complete structure solution, refinement and analysis program. scite.ai.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERqPmAGeGd1te_6ktmSvZ-berBlghqhC2-4TNKG2vzN55j2x3Ti39qNMv3CjvTrb9Rz8JvM8o8mNKy_30sTJhEre5K5h5566bmKW0oXGVupd2nOVhqQmkwEQbYLKxjT1MWUS06w7_Uj4irE9-LNfbLiRLIjfvrMHjdJ0lVGov_j7Oi[3] (PDF) Crystal structure refinement with SHELXL - ResearchGate. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG-GyAko_cv92xyAoOCkiNXQoyQYuEI4lHjzoWt_k7wXVHwPempgZQF4QCxsUBCy7tzt4Ev06hrvEufn_M26kyXcVjG941f2J7SyjdzxiRiTSmWJ0ZbLH2V1CHIj45BgOL1UmjG2bsKS8F9g8Uysh5Yjbvtp9tbJDyNgqdYeCWpQ_-k1FOY3C_EkvvefM47tz_uyKFECs=

Sources

Exploratory

An In-Depth Technical Guide to the Electronic and Optical Properties of 4-Amino-[1,1'-biphenyl]-2-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executive Summary 4-Amino-[1,1'-biphenyl]-2-ol is a bifunctional aromatic compound featuring a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

4-Amino-[1,1'-biphenyl]-2-ol is a bifunctional aromatic compound featuring a biphenyl scaffold, a core structure in many successful pharmaceutical agents. The presence of both an electron-donating amino group and a hydroxyl group on the same phenyl ring creates a unique electronic environment that dictates its reactivity, molecular interactions, and spectral properties. This guide provides a comprehensive framework for understanding and characterizing the electronic and optical properties of this molecule. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles and data from analogous substituted biphenyls to build a predictive and methodological roadmap. We present theoretical foundations, detailed protocols for computational and experimental characterization, and insights into the potential applications in drug discovery, thereby equipping researchers with the necessary tools to explore this promising molecule.

Introduction: The Scientific Rationale

The biphenyl moiety is a privileged scaffold in medicinal chemistry, valued for its structural rigidity and its ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[1] The compound 4-Amino-[1,1'-biphenyl]-2-ol is of particular interest as it belongs to the class of amino alcohols, which are crucial building blocks for numerous bioactive molecules and chiral ligands.[2][3][4]

The strategic placement of an amino (-NH2) group at the 4-position and a hydroxyl (-OH) group at the 2-position introduces significant electronic and functional diversity. These groups can act as hydrogen bond donors and acceptors, influence the molecule's acid-base properties, and modulate its overall lipophilicity. Understanding the electronic distribution (e.g., frontier molecular orbitals) and the optical response (e.g., absorption and fluorescence) is paramount for predicting its behavior in biological systems, its potential as a fluorescent probe, and its metabolic stability.

Molecular Synthesis and Characterization

While various methods exist for synthesizing biphenyl derivatives, a common and effective approach involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] A plausible synthetic route for 4-Amino-[1,1'-biphenyl]-2-ol is outlined below.

G cluster_0 Step 1: Protection & Bromination cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection A 4-Aminophenol B N-(4-hydroxyphenyl)acetamide A->B Acetic Anhydride C 3-Bromo-N-(4-hydroxyphenyl)acetamide B->C NBS E N-(2-hydroxy-[1,1'-biphenyl]-4-yl)acetamide C->E Pd(PPh3)4, K2CO3 D Phenylboronic acid D->E F 4-Amino-[1,1'-biphenyl]-2-ol E->F Acid Hydrolysis (HCl)

Caption: Proposed synthetic workflow for 4-Amino-[1,1'-biphenyl]-2-ol.

Electronic Properties: A Computational Perspective

The electronic behavior of an organic molecule is fundamentally governed by the distribution and energy of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and the energy required for electronic excitation.[5][6][7]

For 4-Amino-[1,1'-biphenyl]-2-ol, the presence of two electron-donating groups (-NH2 and -OH) is expected to raise the energy of the HOMO and, to a lesser extent, the LUMO, resulting in a smaller HOMO-LUMO gap compared to unsubstituted biphenyl.[8] This reduced gap suggests higher reactivity and a bathochromic (red) shift in its absorption spectrum.

Predicted Electronic Properties

Based on Density Functional Theory (DFT) studies of similarly functionalized biphenyls, we can predict the key electronic parameters for 4-Amino-[1,1'-biphenyl]-2-ol.[5][8]

PropertyPredicted Value (Approx.)Significance
HOMO Energy -5.5 to -5.0 eVRelates to ionization potential; higher values indicate easier electron donation.
LUMO Energy -0.9 to -0.5 eVRelates to electron affinity; governs ability to accept an electron.
HOMO-LUMO Gap (ΔE) 4.1 to 4.6 eVIndicates chemical reactivity and corresponds to the energy of the lowest electronic transition. A smaller gap suggests higher reactivity.[9][10]
Dipole Moment 1.5 to 2.5 DebyeInfluences solubility in polar solvents and non-covalent interactions with biological targets.
In-Silico Protocol: Density Functional Theory (DFT) Calculations

To obtain precise electronic properties, DFT calculations are indispensable. This protocol provides a robust, standard methodology.[11][12][13]

Objective: To calculate the optimized ground-state geometry, HOMO-LUMO energies, and electrostatic potential of 4-Amino-[1,1'-biphenyl]-2-ol.

Methodology:

  • Structure Generation: Build the 3D structure of 4-Amino-[1,1'-biphenyl]-2-ol using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Causality: An optimized geometry is crucial as it represents the lowest energy conformation, ensuring that all calculated properties are for the most stable structure.

    • Procedure: Perform a geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d).[12] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[13] Include a solvent model (e.g., Polarizable Continuum Model, PCM, for water or ethanol) to simulate realistic solution-phase conditions.

  • Frequency Calculation:

    • Causality: This step is performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermal corrections for free energy calculations.[11]

    • Procedure: Use the same functional and basis set as the optimization.

  • Property Calculation:

    • Procedure: From the optimized structure, calculate the molecular orbitals to obtain HOMO and LUMO energies. Generate the molecular electrostatic potential (MEP) map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

G A 1. Build 3D Structure B 2. Geometry Optimization (e.g., B3LYP/6-31G(d) + PCM) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Extract Properties C->D E HOMO/LUMO Energies D->E F Electrostatic Potential D->F G Dipole Moment D->G

Caption: Workflow for DFT-based characterization of electronic properties.

Optical Properties: Spectroscopic Characterization

The optical properties of a molecule, namely its absorption and emission of light, are a direct consequence of its electronic structure. For aromatic compounds like 4-Amino-[1,1'-biphenyl]-2-ol, these properties are dominated by π→π* transitions.[14][15]

UV-Visible Absorption Spectroscopy

Aromatic compounds typically exhibit strong absorption in the UV region.[14] Unsubstituted biphenyl shows a primary absorption band around 250 nm. Due to the presence of the electron-donating -NH2 and -OH groups, which extend the conjugated π-system, the absorption maximum (λ_max) for 4-Amino-[1,1'-biphenyl]-2-ol is expected to be red-shifted into the 260-290 nm range.[16]

Fluorescence Spectroscopy

Many biphenyl derivatives are fluorescent.[17][18][19] The fluorescence emission occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. The intensity and wavelength of fluorescence are highly sensitive to the molecular environment, including solvent polarity and pH.

  • Solvent Effects: In polar solvents, stabilization of the more polar excited state can lead to a red shift in the emission spectrum.[20]

  • pH Dependence: The amino and hydroxyl groups can be protonated or deprotonated depending on the pH. This alters the electronic structure and can significantly change the fluorescence wavelength and intensity, a property that can be exploited for sensing applications.[17][18]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption maximum (λ_max), molar absorptivity (ε), emission maximum (λ_em), and to investigate the effects of solvent and pH.

Methodology:

  • Stock Solution Preparation:

    • Causality: A concentrated stock solution allows for accurate dilution to the low concentrations required for spectroscopy, minimizing weighing errors.

    • Procedure: Prepare a 1 mM stock solution of 4-Amino-[1,1'-biphenyl]-2-ol in a suitable solvent (e.g., ethanol or acetonitrile).

  • UV-Vis Measurement:

    • Procedure: Dilute the stock solution to obtain a concentration series (e.g., 1, 5, 10, 20 µM) in 1 cm path-length quartz cuvettes. Record the absorbance spectrum from 200 to 400 nm.

    • Self-Validation: Run a solvent blank first to establish a baseline. The absorbance at λ_max should be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.

  • Fluorescence Measurement:

    • Procedure: Using a highly diluted sample (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects), record the emission spectrum. First, obtain an excitation spectrum by scanning excitation wavelengths while monitoring emission at an estimated λ_em to find the optimal excitation wavelength (λ_ex), which should correspond to λ_max from the UV-Vis spectrum. Then, use this optimal λ_ex to record the emission spectrum.

    • Self-Validation: The excitation spectrum should closely match the absorption spectrum, confirming that the observed emission originates from the analyte.

  • Solvatochromism & pH Titration:

    • Procedure: Repeat the fluorescence measurements in a range of solvents with varying polarity (e.g., hexane, toluene, ethanol, water). For pH studies, use a series of buffered aqueous solutions (e.g., pH 2 to 12) to record the spectra.

Significance in Drug Development

The amino alcohol motif is a cornerstone in the design of many therapeutic agents.[2][21][22] The electronic and optical properties of 4-Amino-[1,1'-biphenyl]-2-ol provide several avenues for its application in drug discovery.

  • Pharmacophore Scaffolding: The molecule itself can serve as a rigid scaffold to which other functional groups can be attached. Its inherent electronic properties will influence the binding affinity and selectivity towards protein targets.

  • Fluorescent Probes: Its potential fluorescence and sensitivity to the local environment (polarity, pH) make it a candidate for development into a fluorescent probe to study biological processes or for use in high-throughput screening assays.[23]

  • Structure-Activity Relationship (SAR) Studies: Understanding the HOMO-LUMO gap can help rationalize the reactivity and metabolic stability of the compound and its derivatives. Computational data can guide the synthesis of new analogues with tuned electronic properties to optimize for desired biological activity.

Conclusion and Future Directions

4-Amino-[1,1'-biphenyl]-2-ol represents a molecule of significant potential, combining the privileged biphenyl scaffold with versatile amino and hydroxyl functional groups. While direct experimental data is sparse, this guide establishes a robust theoretical and practical framework for its comprehensive characterization. By leveraging computational chemistry and established spectroscopic protocols, researchers can elucidate its electronic and optical properties. Future work should focus on executing these experimental protocols to validate the theoretical predictions and subsequently exploring its derivatization to tune its properties for specific applications in medicinal chemistry, from novel therapeutics to advanced biological probes.

References

Sources

Foundational

A Methodological Framework for Characterizing the Binding Affinity of 4-Amino-[1,1'-biphenyl]-2-ol

An In-Depth Technical Guide Topic: Binding Affinity of 4-Amino-[1,1'-biphenyl]-2-ol to Target Proteins Audience: Researchers, scientists, and drug development professionals. Introduction to 4-Amino-[1,1'-biphenyl]-2-ol:...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: Binding Affinity of 4-Amino-[1,1'-biphenyl]-2-ol to Target Proteins Audience: Researchers, scientists, and drug development professionals.

Introduction to 4-Amino-[1,1'-biphenyl]-2-ol: Structure and Rationale for Study

4-Amino-[1,1'-biphenyl]-2-ol is an organic compound featuring a biphenyl scaffold, a foundational structure in many biologically active molecules.[1] Its structure is defined by an amino group at the 4-position and a hydroxyl group at the 2-position of one of the phenyl rings.

This substitution pattern distinguishes it from more extensively studied isomers, such as the known human carcinogen 4-aminobiphenyl (4-ABP).[2] The metabolism of 4-ABP often involves enzymatic hydroxylation by cytochrome P450 enzymes to produce reactive metabolites that can form DNA adducts, a key mechanism in its carcinogenicity.[3] The presence of a hydroxyl group in 4-Amino-[1,1'-biphenyl]-2-ol suggests it may mimic such metabolites or interact with the proteins involved in their processing. Therefore, identifying its protein binding partners and quantifying these interactions is crucial for understanding its potential pharmacological and toxicological profile.

This guide will detail a systematic approach to:

  • Identify potential protein targets using computational and experimental screening methods.

  • Quantify the binding affinity and thermodynamics using state-of-the-art biophysical techniques.

  • Provide self-validating, detailed protocols for key experimental workflows.

Phase 1: Target Identification Strategies

Without established targets, the initial phase of investigation must focus on unbiased screening to generate high-quality hypotheses. A dual-pronged approach, combining computational and experimental methods, is recommended for the highest probability of success.

Computational (In Silico) Target Prediction

In silico methods offer a rapid and cost-effective strategy to screen vast biological space and prioritize potential protein targets based on the ligand's structure.

Expertise & Causality: The choice of computational strategy is dictated by the available information. For a novel ligand like 4-Amino-[1,1'-biphenyl]-2-ol, a structure-based approach like inverse molecular docking is most appropriate. This method "fishes" for potential binding pockets within a large library of protein structures that are sterically and electrostatically complementary to the ligand.

Workflow: In Silico Target Fishing

G cluster_0 Ligand Preparation cluster_1 Protein Target Library Preparation cluster_2 Screening & Analysis ligand_prep 1. 3D Structure Generation of 4-Amino-[1,1'-biphenyl]-2-ol energy_min 2. Energy Minimization & Charge Assignment (AM1-BCC) ligand_prep->energy_min docking 5. Inverse Molecular Docking (Screen Ligand vs. Protein Library) energy_min->docking pdb_dl 3. Download Protein Structures (e.g., PDB, AlphaFold DB) protein_prep 4. Prepare Structures (Add Hydrogens, Remove Water, Assign Charges) pdb_dl->protein_prep protein_prep->docking scoring 6. Score & Rank Hits (Based on Binding Energy/Pose) docking->scoring filtering 7. Filter & Cluster Hits (By Protein Family, Biological Plausibility) scoring->filtering hit_list 8. Generate Prioritized Hit List for Experimental Validation filtering->hit_list

Caption: Workflow for in silico target identification of 4-Amino-[1,1'-biphenyl]-2-ol.

Potential target classes to prioritize in the protein library include:

  • Cytochrome P450 Enzymes: Based on the metabolism of analogous compounds.[3]

  • Nuclear Receptors: Common targets for xenobiotics.

  • Kinases: The biphenyl scaffold is present in many kinase inhibitors.[1]

  • Sigma Receptors: Known to bind a wide range of small molecules.[4]

Experimental Target Identification

Experimental methods provide direct evidence of binding. Affinity chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful approach.

Trustworthiness: This protocol's integrity relies on the specificity of the interaction. A crucial control is to run a parallel experiment with a "scrambled" or non-immobilized column and compare the identified proteins. True binders should only be present in the experimental sample.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Ligand Immobilization:

    • Synthesize a derivative of 4-Amino-[1,1'-biphenyl]-2-ol with a linker arm (e.g., a carboxyl or amino group) suitable for covalent coupling. The linker position must be chosen carefully to minimize interference with potential binding interfaces.

    • Covalently couple the derivatized ligand to activated chromatography beads (e.g., NHS-activated Sepharose).

    • Prepare a control column with beads that have been treated with the coupling reagents but without the ligand.

  • Protein Extraction:

    • Prepare a cell lysate from a relevant cell line or tissue homogenate.

    • Centrifuge the lysate at high speed to pellet insoluble material. The supernatant is the source of soluble proteins.

  • Affinity Purification:

    • Incubate the cleared lysate with the ligand-coupled beads (and control beads separately) to allow for protein binding.

    • Pack the beads into separate columns.

    • Wash the columns extensively with a low-stringency buffer to remove non-specific binders.

    • Elute specifically bound proteins using a high-stringency method (e.g., a high-salt buffer, a change in pH, or a solution of free 4-Amino-[1,1'-biphenyl]-2-ol to competitively elute the binders).

  • Protein Identification:

    • Run the eluates on an SDS-PAGE gel to visualize the captured proteins.

    • Excise protein bands that are unique to the ligand column.

    • Subject the excised bands to in-gel trypsin digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins based on their peptide fragmentation patterns.

Phase 2: Quantitative Characterization of Binding Affinity

Once putative targets are identified, the next critical step is to quantify the binding interaction. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are cornerstone techniques for this purpose.

Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a label-free optical technique that measures the real-time association and dissociation of molecules. Its primary strength is providing kinetic information (kon, koff) in addition to the equilibrium dissociation constant (KD). The choice to immobilize the protein (the "analyte") rather than the small molecule ligand is often made to avoid potential steric hindrance from the chip surface and to better mimic a biological context.

Workflow: SPR Binding Analysis

G cluster_0 Preparation cluster_1 Binding Measurement cluster_2 Data Analysis chip_prep 1. Functionalize Sensor Chip (e.g., CM5 Chip) protein_immob 2. Immobilize Target Protein (e.g., Amine Coupling) chip_prep->protein_immob ligand_inject 3. Inject Ligand (Analyte) (Serial Dilutions) protein_immob->ligand_inject assoc 4. Association Phase (Measure RU increase) ligand_inject->assoc dissoc 5. Dissociation Phase (Measure RU decrease) assoc->dissoc regen 6. Regeneration (Remove bound ligand) dissoc->regen sensorgram 7. Generate Sensorgrams (RU vs. Time) regen->sensorgram fitting 8. Fit Data to Binding Model (e.g., 1:1 Langmuir) sensorgram->fitting kinetics 9. Determine Kinetic Constants (kon, koff, KD) fitting->kinetics

Caption: Standard workflow for an SPR binding kinetics experiment.

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization of Protein:

    • Select a sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Inject the purified target protein over the activated surface. The primary amines on the protein will form covalent bonds with the activated esters.

    • Deactivate any remaining active esters using ethanolamine. A second flow cell should be prepared in the same way but without protein injection to serve as a reference channel.

  • Analyte Injection (Binding Measurement):

    • Prepare a series of precise dilutions of 4-Amino-[1,1'-biphenyl]-2-ol in a suitable running buffer. A concentration range spanning at least 10-fold below and 10-fold above the expected KD is ideal.

    • Inject each concentration over both the protein-coupled and reference flow cells, starting with the lowest concentration.

    • Allow sufficient time for the association phase (to approach equilibrium) and the dissociation phase (buffer flow only).

  • Regeneration:

    • Inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to strip all bound ligand from the protein, returning the signal to baseline before the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams (plots of response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kon (association rate constant), koff (dissociation rate constant), and calculate the KD (koff/kon).

Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, enthalpy ΔH, and entropy ΔS) in a single experiment. This is critical for understanding the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effects).

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare the purified target protein in a well-characterized buffer.

    • Dissolve 4-Amino-[1,1'-biphenyl]-2-ol in the exact same buffer to avoid heat artifacts from buffer mismatch. The ligand concentration in the syringe should be 10-20 times the protein concentration in the cell.

    • Thoroughly degas both solutions.

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

    • Allow the system to equilibrate to the desired temperature.

    • Perform a series of small, timed injections of the ligand into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • The raw data is a series of heat-burst peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., a single-site binding model) to determine the stoichiometry (n), the binding affinity (KA, from which KD = 1/KA), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA).

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. Below is a hypothetical data table for the binding of 4-Amino-[1,1'-biphenyl]-2-ol to a newly identified target, "Protein X".

Table 1: Hypothetical Binding Affinity Data for 4-Amino-[1,1'-biphenyl]-2-ol with Protein X

TechniqueParameterValueUnitsInterpretation
SPR kon (Association Rate)1.5 x 105M-1s-1Moderately fast association
koff (Dissociation Rate)3.0 x 10-3s-1Slow dissociation, long residence time
KD (Equilibrium Constant) 20 nM High affinity interaction
ITC n (Stoichiometry)0.98-Confirms a 1:1 binding model
KD (Equilibrium Constant) 25 nM Excellent agreement with SPR
ΔH (Enthalpy)-8.5kcal/molEnthalpically driven, favorable H-bonds
-TΔS (Entropy)-2.2kcal/molEntropically unfavorable

Interpretation: The hypothetical data shows a high-affinity interaction in the low nanomolar range, consistently measured by two orthogonal biophysical methods. The ITC results suggest the binding is primarily driven by favorable enthalpic contributions, such as hydrogen bonding and van der Waals interactions, which is consistent with the presence of the amino and hydroxyl groups on the ligand.

Conclusion

Determining the binding affinity of a novel compound like 4-Amino-[1,1'-biphenyl]-2-ol requires a systematic, multi-faceted approach. This guide outlines a robust workflow, beginning with broad, unbiased screening to identify potential protein targets and culminating in precise, quantitative characterization using gold-standard biophysical techniques. By explaining the causality behind experimental choices and providing self-validating protocols, this framework empowers researchers to generate high-quality, reliable data, paving the way for a deeper understanding of the compound's biological function and potential as a therapeutic agent or a toxicological risk.

References

  • CymitQuimica. (n.d.). CAS 1204-79-1: 4′-Amino[1,1′-biphenyl]-4-ol.
  • PubChem. (n.d.). 4-Amino-4'-hydroxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of amino biphenyl derivatives. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Other protein target families. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

  • PMC. (n.d.). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). DK2121578T3 - A process for the preparation of 4-biphenyl-4-amino-2-methylpentanoic acid.
  • Nomic. (n.d.). Nomic Protein Targets Library: Discover Essential Proteins. Retrieved from [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-4-amine. NIST Chemistry WebBook. Retrieved from [Link]

  • PMC. (2024). Amylovis-201 is a new dual-target ligand, acting as an anti-amyloidogenic compound and a potent agonist of the σ1 chaperone protein. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2022). Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacologic actions of 4-aminoquinoline compounds. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-phenylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2000). Type II Brain 4.1 (4.1B/KIAA0987), a Member of the Protein 4.1 Family, Is Localized to Neuronal Paranodes. National Center for Biotechnology Information. Retrieved from [Link]

  • IntechOpen. (2018). Biochemical and Pharmacological Properties of Biogenic Amines. Retrieved from [Link]

  • MDPI. (2022). Protein-Protein Interaction Inhibitors Targeting the Eph-Ephrin System with a Focus on Amino Acid Conjugates of Bile Acids. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-Amino-[1,1'-biphenyl]-2-ol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Context: Advanced Pharmaceutical Intermediates and Ligand Design Executive Summary Substituted aminobiphenylols, specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Context: Advanced Pharmaceutical Intermediates and Ligand Design

Executive Summary

Substituted aminobiphenylols, specifically 4-Amino-[1,1'-biphenyl]-2-ol (and its regioisomers like 5-amino-[1,1'-biphenyl]-2-ol, commonly known as 4-amino-2-phenylphenol), are critical structural motifs in modern drug discovery. These scaffolds are frequently utilized in the development of complex therapeutics, including novel 6-substituted triazolopyridazines acting as Rev-erb agonists for cardiometabolic and inflammatory disorders[1].

This application note details a robust, high-yielding, two-phase synthetic protocol to generate 4-Amino-[1,1'-biphenyl]-2-ol. The methodology leverages a regioselective Suzuki-Miyaura cross-coupling followed by a mild catalytic hydrogenation, designed as a self-validating workflow to ensure high purity (>98%) suitable for downstream pharmaceutical manufacturing[2].

Synthetic Strategy & Mechanistic Pathway

To ensure high regiocontrol and avoid the formation of poly-arylated byproducts, the synthesis is constructed from commercially available 2-bromo-4-nitrophenol and phenylboronic acid.

Pathway N1 2-Bromo-4-nitrophenol + Phenylboronic Acid N2 Suzuki-Miyaura Coupling (Pd catalyst, Base) N1->N2 N3 4-Nitro-[1,1'-biphenyl]-2-ol (Intermediate) N2->N3 90°C, 8h N4 Catalytic Hydrogenation (Pd/C, H2) N3->N4 N5 4-Amino-[1,1'-biphenyl]-2-ol (Target Product) N4->N5 RT, 4h

Figure 1: Two-step synthetic pathway for 4-Amino-[1,1'-biphenyl]-2-ol.

Phase 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Expertise & Causality: The primary challenge in coupling electron-deficient, unprotected bromophenols is the potential for catalyst deactivation and poor conversion. We utilize Pd(dppf)Cl2​ because its bidentate ferrocene ligand provides a large bite angle, which accelerates the reductive elimination step and prevents the formation of unreactive palladium black. A biphasic solvent system (1,4-Dioxane/ H2​O ) is employed to ensure the solubility of both the organic substrates and the inorganic base ( K2​CO3​ ).

Step-by-Step Protocol
  • Reagent Charging: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-nitrophenol (10.0 g, 45.8 mmol, 1.0 eq) and phenylboronic acid (6.7 g, 55.0 mmol, 1.2 eq).

  • Solvent Addition: Add 100 mL of 1,4-Dioxane. Stir until a homogeneous solution is achieved.

  • Base Addition: Add a solution of K2​CO3​ (12.6 g, 91.6 mmol, 2.0 eq) dissolved in 25 mL of deionized water.

  • Degassing (Critical Step): Sparge the biphasic mixture with ultra-pure Nitrogen gas for 15 minutes. Failure to remove dissolved oxygen will result in the homocoupling of phenylboronic acid (yielding biphenyl) and oxidation of the Pd(0) active species.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl2​ (1.67 g, 2.29 mmol, 0.05 eq) under a positive stream of Nitrogen. Attach a reflux condenser.

  • Reaction Execution: Heat the mixture to 90°C in a pre-heated oil bath for 8 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material spot is fully consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (150 mL) and Water (100 mL). Separate the organic layer. Wash the aqueous layer twice with EtOAc (50 mL). Combine organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford 4-nitro-[1,1'-biphenyl]-2-ol as a yellow solid.

Phase 2: Nitro Reduction via Catalytic Hydrogenation

Expertise & Causality: While chemical reductants (e.g., Iron/Acetic acid or SnCl2​ ) can reduce the nitro group, they complicate the workup with heavy metal waste and risk complexation with the resulting amine and free hydroxyl group. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) offers a clean, atom-economical alternative where the only byproduct is water.

Step-by-Step Protocol
  • Substrate Preparation: Dissolve the purified 4-nitro-[1,1'-biphenyl]-2-ol (8.0 g, 37.2 mmol) in 80 mL of HPLC-grade Methanol in a thick-walled hydrogenation flask.

  • Catalyst Loading: Carefully add 10% Pd/C (0.8 g, 10% w/w). Safety Note: Pd/C is highly pyrophoric when dry. Add it to the solvent under a blanket of Nitrogen.

  • Atmosphere Exchange: Seal the flask. Evacuate the flask using a vacuum pump and backfill with Nitrogen (repeat 3 times). Evacuate again and backfill with Hydrogen gas ( H2​ ).

  • Reaction Execution: Stir the suspension vigorously under a Hydrogen balloon (1 atm) at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The mass transition from [M-H]- 214 to [M+H]+ 186 indicates complete reduction.

  • Filtration: Purge the flask with Nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-Amino-[1,1'-biphenyl]-2-ol as an off-white to pale brown solid. Store under nitrogen at 4°C, protected from light, to prevent oxidative degradation of the electron-rich aminophenol core[2].

Experimental Workflow & Validation System

To ensure reproducibility, the protocol is designed as a self-validating system with mandatory In-Process Controls (IPCs) before proceeding to the next phase.

Workflow S1 Reaction Setup Inert Atmosphere S2 In-Process Control LC-MS / TLC S1->S2 S2->S1 Incomplete (Add Time/Catalyst) S3 Quench & Extraction EtOAc / H2O S2->S3 Conversion >98% S4 Celite Filtration Remove Catalyst S3->S4 S5 Purification Flash Chromatography S4->S5

Figure 2: Self-validating experimental workflow with IPC feedback loops.

Quantitative Data & Validation Metrics

Table 1: Phase 1 Reaction Optimization Data

Catalyst System Base Solvent Temp (°C) Isolated Yield (%)

| Pd(PPh3​)4​ | Na2​CO3​ | Toluene/EtOH/ H2​O | 80 | 68% | | Pd(OAc)2​ / PPh3​ | K3​PO4​ | DMF | 100 | 74% | | Pd(dppf)Cl2​ | K2​CO3​ | 1,4-Dioxane/ H2​O | 90 | 89% |

Table 2: Analytical Characterization Profile of Target Product | Analytical Method | Expected Result | Purpose | | :--- | :--- | :--- | | LC-MS (ESI+) | m/z 186.1 [M+H]+ | Confirms molecular weight and primary identity. | | 1 H-NMR (400 MHz, DMSO- d6​ ) | δ 9.20 (s, 1H, OH), 7.45-7.25 (m, 5H, Phenyl), 6.90 (d, 1H), 6.25 (d, 1H), 6.10 (dd, 1H), 4.85 (br s, 2H, NH2​ ) | Validates regiochemistry and functional group integrity. | | Melting Point | Approx. 201 °C | Assesses bulk purity against literature standards[2]. |

References

  • Google Patents (WO2013045519A1). Derivatives of 6-substituted triazolopyridazines as rev-erb agonists.

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Workflows Using 4-Amino-[1,1'-biphenyl]-2-ol

Introduction & Strategic Rationale 4-Amino-[1,1'-biphenyl]-2-ol (also indexed under its IUPAC name, 4-amino-2-phenylphenol; CAS: 19434-42-5) [1] is a highly privileged biaryl scaffold utilized extensively in the developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

4-Amino-[1,1'-biphenyl]-2-ol (also indexed under its IUPAC name, 4-amino-2-phenylphenol; CAS: 19434-42-5) [1] is a highly privileged biaryl scaffold utilized extensively in the development of novel therapeutics and advanced organic materials. Featuring orthogonal reactive handles—an aniline (-NH2) and a phenol (-OH)—it serves as an ideal foundational building block for synthesizing complex terphenyl amines and extended biaryl systems.

However, deploying this scaffold directly into palladium-catalyzed cross-coupling reactions presents significant chemoselectivity challenges. The standard Suzuki-Miyaura coupling [2] requires an aryl halide or pseudohalide. Therefore, the phenolic -OH must be activated as a trifluoromethanesulfonate (triflate). Concurrently, the free aniline nitrogen can poison the palladium catalyst or undergo competitive triflation.

This application note details a validated, self-monitoring workflow for the chemoselective protection, electrophilic activation, and subsequent Suzuki-Miyaura cross-coupling of 4-Amino-[1,1'-biphenyl]-2-ol to yield highly functionalized terphenyl scaffolds.

Mechanistic Causality in Experimental Design

As a Senior Application Scientist, understanding the why behind a protocol is as critical as the how. This workflow is built on three mechanistic pillars:

  • Chemoselective Protection: The aniline nitrogen is significantly more nucleophilic than the phenolic oxygen. By carefully controlling the stoichiometry of Di-tert-butyl dicarbonate (Boc₂O) at ambient temperature, we achieve exclusive N-Boc protection without forming the O-Boc carbonate.

  • Electrophilic Activation (O-Triflation): The resulting phenol is treated with triflic anhydride (Tf₂O). The triflate (-OTf) is an excellent pseudohalide for Suzuki couplings because the highly electron-withdrawing nature of the -CF₃ group weakens the C-O bond, facilitating rapid oxidative addition by the Pd(0) species [3].

  • Catalyst Selection: For sterically encumbered ortho-phenyl substituted triflates, Pd(dppf)Cl₂ or Pd/SPhos systems are the catalysts of choice. The large bite angle of the dppf ligand (or the steric bulk of SPhos) accelerates reductive elimination and stabilizes the Pd intermediate against off-cycle decomposition pathways [4].

Visualization of the Workflow & Catalytic Cycle

SuzukiWorkflow Substrate 4-Amino-[1,1'-biphenyl]-2-ol (CAS: 19434-42-5) Protect Step 1: N-Boc Protection (Chemoselective) Substrate->Protect Boc2O, THF/MeOH 25 °C Triflate Step 2: O-Triflation (Electrophile Activation) Protect->Triflate Tf2O, Pyridine DCM, 0 °C Suzuki Step 3: Suzuki-Miyaura Cross-Coupling Triflate->Suzuki Pd(dppf)Cl2, Base Ar-B(OH)2 Product Terphenyl Amine (Target Scaffold) Suzuki->Product TFA/DCM (Deprotection) OxAdd Oxidative Addition [Pd(0) → Pd(II)] Suzuki->OxAdd Enters Catalytic Cycle TransMet Transmetalation [Ar-B(OH)2] OxAdd->TransMet RedElim Reductive Elimination [Product Release] TransMet->RedElim RedElim->OxAdd Regenerates Pd(0)

Fig 1: Chemoselective activation and Suzuki cross-coupling workflow for 4-Amino-[1,1'-biphenyl]-2-ol.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Objective: Mask the aniline to prevent catalyst poisoning and competitive triflation.

  • Setup: Dissolve 4-Amino-[1,1'-biphenyl]-2-ol (1.0 equiv) in a 4:1 mixture of THF/MeOH (0.2 M). Causality: MeOH acts as a co-solvent to fully solubilize the starting material and mildly activate Boc₂O toward nucleophilic attack.

  • Reaction: Add Boc₂O (1.05 equiv) dropwise at room temperature. Stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The starting material (R_f ~0.2, stains dark brown with ninhydrin) should be fully consumed, replaced by a new spot (R_f ~0.5, stains faintly).

  • Workup: Concentrate under reduced pressure, dissolve in EtOAc, wash with 0.1 M HCl, then brine. Dry over Na₂SO₄ and concentrate to yield the N-Boc intermediate.

Protocol B: O-Triflation of the Phenol

Objective: Convert the phenol into a highly reactive pseudohalide.

  • Setup: Dissolve the N-Boc intermediate (1.0 equiv) in anhydrous DCM (0.1 M) under an argon atmosphere. Cool to 0 °C.

  • Base Addition: Add anhydrous Pyridine (2.5 equiv). Causality: Pyridine is chosen over Triethylamine (TEA). TEA can react with Tf₂O to form a highly reactive ketene intermediate that leads to dark, intractable polymeric byproducts. Pyridine safely forms a stable, reactive N-trifluoromethylsulfonylpyridinium intermediate.

  • Reaction: Slowly add Triflic Anhydride (Tf₂O, 1.2 equiv) dropwise. Stir at 0 °C for 2 hours.

  • IPC: Monitor via LC-MS. The mass of the N-Boc intermediate (M+H = 286) will shift to the triflate (M+H = 418).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate. Purify via a short silica plug to remove pyridinium salts.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond to yield the protected terphenyl framework.

  • Setup: To a Schlenk flask, add the aryl triflate (1.0 equiv), Phenylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv). Add a 4:1 v/v mixture of 1,4-Dioxane/H₂O.

  • Degassing (Crucial Step): Sparge the mixture with argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, permanently stalling the catalytic cycle [3].

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) under a positive stream of argon. Heat to 90 °C for 8 hours.

  • IPC: A visual cue of success is the transition of the mixture from a red-orange suspension to a dark, homogeneous brown solution, indicating active turnover. LC-MS should confirm the product mass (M+H = 346).

  • Workup: Cool, dilute with EtOAc, wash with brine, dry, and purify via flash column chromatography. (Note: Subsequent deprotection with TFA/DCM yields the final free terphenyl amine).

Quantitative Data & Optimization

To ensure maximum efficiency, various catalytic systems were evaluated for Protocol C. The data below summarizes the optimization process, highlighting how steric hindrance around the biphenyl core dictates catalyst selection.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)901245%Incomplete conversion; steric hindrance of the ortho-phenyl group impedes oxidative addition.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)90888%Optimal baseline; large bite angle of dppf accelerates reductive elimination.
3 Pd(OAc)₂ / SPhos K₃PO₄ Toluene 100 4 94% Highly active Buchwald ligand overcomes steric bulk rapidly, providing the best yield.
4Pd(dppf)Cl₂Cs₂CO₃DMF90876%Stronger base and polar solvent led to partial, premature Boc-deprotection.

References

  • PubChem. "4-Amino-2-phenylphenol | C12H11NO | CID 29595". National Center for Biotechnology Information. URL:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling". URL: [Link]

  • Wikipedia. "Suzuki reaction". URL: [Link]

Method

Application Notes and Protocols: 4-Amino-[1,1'-biphenyl]-2-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Versatile Biphenyl Scaffold The biphenyl moiety is a privileged scaffold in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Biphenyl Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of structural rigidity and conformational flexibility. The strategic placement of functional groups on this core structure opens avenues for the synthesis of a diverse array of complex molecules with significant biological and physical properties. 4-Amino-[1,1'-biphenyl]-2-ol, with its vicinal amino and hydroxyl groups on one phenyl ring and a second phenyl ring providing further opportunities for functionalization, is a particularly valuable building block for the synthesis of heterocyclic compounds. This guide provides an in-depth exploration of the applications of 4-Amino-[1,1'-biphenyl]-2-ol in the synthesis of carbazole and phenoxazine derivatives, which are key components in many pharmaceuticals and functional materials.

I. Synthesis of Carbazole Derivatives

Carbazole and its derivatives are a critical class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The 2-aminobiphenyl core of 4-Amino-[1,1'-biphenyl]-2-ol makes it an ideal precursor for the construction of the carbazole framework through intramolecular C-N bond formation.

A. Mechanistic Insight: Dehydrogenative Cyclization

A powerful and atom-economical approach to carbazole synthesis from 2-aminobiphenyls is through a dehydrogenative cyclization. This reaction typically involves a transition metal catalyst, such as iridium or palladium, which facilitates the activation of C-H and N-H bonds to forge the new heterocyclic ring.[2][3] The general mechanism involves the coordination of the aminobiphenyl to the metal center, followed by oxidative addition of the N-H bond. Subsequent intramolecular C-H activation and reductive elimination of the catalyst yields the carbazole product and regenerates the active catalytic species. The presence of an oxidant, often air, is crucial for reoxidizing the metal catalyst to complete the catalytic cycle.

G cluster_0 Catalytic Cycle for Carbazole Synthesis start 4-Amino-[1,1'-biphenyl]-2-ol + [Ir(I)] Catalyst coord Coordination of Substrate to Ir(I) start->coord oxid_add Oxidative Addition of N-H bond to Ir(I) forming Ir(III)-H coord->oxid_add ch_act Intramolecular C-H Activation oxid_add->ch_act reduct_elim Reductive Elimination of Carbazole ch_act->reduct_elim product Hydroxycarbazole Product reduct_elim->product regen Regeneration of [Ir(I)] Catalyst reduct_elim->regen oxidant Oxidant (e.g., Air) oxidant->regen regen->start G cluster_1 Phenoxazine Synthesis Workflow start 4-Amino-[1,1'-biphenyl]-2-ol n_arylation N-Arylation with 2-halophenylboronic acid (Cu-catalyzed) start->n_arylation intermediate N-(2-halophenyl)-4-amino- [1,1'-biphenyl]-2-ol n_arylation->intermediate cyclization Intramolecular O-Arylation (Cu-catalyzed) intermediate->cyclization product Phenoxazine Derivative cyclization->product

Sources

Application

Unlocking Cellular Insights: 4-Amino-[1,1'-biphenyl]-2-ol as a Versatile Precursor for Advanced Fluorescent Probes

In the dynamic landscape of cellular biology and drug discovery, the ability to visualize and track specific molecular events in real-time is paramount. Fluorescent probes have emerged as indispensable tools in this purs...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of cellular biology and drug discovery, the ability to visualize and track specific molecular events in real-time is paramount. Fluorescent probes have emerged as indispensable tools in this pursuit, offering high sensitivity and spatiotemporal resolution. This guide delves into the potential of 4-Amino-[1,1'-biphenyl]-2-ol, a readily accessible biphenyl derivative, as a foundational building block for the synthesis of novel fluorescent probes. We will explore the underlying chemical principles, provide detailed protocols for probe synthesis and application, and discuss the potential of these probes for targeted bio-imaging and analyte detection.

The biphenyl scaffold, with its conjugated π-system, provides an excellent starting point for the design of fluorophores. The presence of amino and hydroxyl groups on the 4-Amino-[1,1'-biphenyl]-2-ol backbone offers convenient handles for chemical modification, allowing for the strategic attachment of recognition moieties and the fine-tuning of photophysical properties. This adaptability makes it a precursor of choice for creating a diverse library of fluorescent probes tailored for specific biological investigations.

Core Principles: From Precursor to Functional Probe

The transformation of 4-Amino-[1,1'-biphenyl]-2-ol into a functional fluorescent probe hinges on the strategic modification of its reactive amino and hydroxyl groups. One of the most direct and versatile methods to achieve this is through the formation of a Schiff base. This reaction involves the condensation of the primary amino group of the biphenyl precursor with an aldehyde-containing molecule. The resulting imine linkage extends the conjugated system, often leading to the emergence or enhancement of fluorescence.

The choice of the aldehyde is critical as it dictates the probe's specificity. By incorporating a recognition element for a particular analyte (e.g., a metal ion chelator) into the aldehyde structure, the resulting Schiff base probe can exhibit a "turn-on" or "turn-off" fluorescent response upon binding to its target. This principle is the foundation for creating highly selective chemosensors.[1][2][3]

G cluster_0 Probe Synthesis cluster_1 Sensing Mechanism Precursor 4-Amino-[1,1'-biphenyl]-2-ol Probe Schiff Base Fluorescent Probe Precursor->Probe Condensation Reaction Aldehyde Aldehyde with Recognition Moiety Aldehyde->Probe Probe_free Probe (Low/No Fluorescence) Probe_bound Probe-Analyte Complex (High Fluorescence) Probe_free->Probe_bound Binding Event Analyte Target Analyte (e.g., Metal Ion) Analyte->Probe_bound

Figure 1: Conceptual workflow for the synthesis and function of a Schiff base fluorescent probe derived from 4-Amino-[1,1'-biphenyl]-2-ol.

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe

This protocol outlines a general procedure for the synthesis of a Schiff base fluorescent probe from 4-Amino-[1,1'-biphenyl]-2-ol and a suitable aldehyde. The choice of aldehyde will depend on the desired target analyte. For instance, salicylaldehyde and its derivatives are commonly used for the detection of metal ions like Zn²⁺, Al³⁺, and Cu²⁺.[2][3]

Materials:

  • 4-Amino-[1,1'-biphenyl]-2-ol

  • Aldehyde with recognition moiety (e.g., salicylaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-Amino-[1,1'-biphenyl]-2-ol in a minimal amount of absolute ethanol with gentle warming and stirring.

  • Aldehyde Addition: To the stirred solution, add 1.1 equivalents of the selected aldehyde.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture using a rotary evaporator. Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to elute the desired compound.

  • Characterization: Characterize the purified Schiff base probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Photophysical Characterization

A crucial step in the development of a new fluorescent probe is the characterization of its photophysical properties. This data provides insights into the probe's performance and its suitability for various applications.

Parameter Description Typical Values for Biphenyl-Schiff Bases
Absorption Maximum (λ_abs) The wavelength at which the probe absorbs the most light.350 - 450 nm
Emission Maximum (λ_em) The wavelength at which the probe emits the most fluorescence.450 - 550 nm
Stokes Shift The difference in wavelength between the absorption and emission maxima.50 - 100 nm
Quantum Yield (Φ) The efficiency of the fluorescence process (photons emitted per photon absorbed).0.1 - 0.8
Molar Extinction Coefficient (ε) A measure of how strongly the probe absorbs light at a given wavelength.10,000 - 50,000 M⁻¹cm⁻¹

Table 1: Key photophysical parameters for fluorescent probes and typical ranges for biphenyl-Schiff base derivatives.

Protocol 2: In Vitro Detection of Metal Ions

This protocol describes the use of a synthesized Schiff base probe for the fluorometric detection of a target metal ion in a buffered solution.

Materials:

  • Synthesized Schiff base fluorescent probe

  • Stock solution of the probe in DMSO (e.g., 1 mM)

  • Aqueous buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Stock solutions of various metal salts (e.g., ZnCl₂, AlCl₃, CuCl₂, etc.)

  • Fluorometer with cuvettes

Procedure:

  • Probe Solution Preparation: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the aqueous buffer. The final concentration of DMSO should be kept low (e.g., <1%) to minimize solvent effects.

  • Baseline Fluorescence Measurement: Transfer the probe solution to a cuvette and record its initial fluorescence emission spectrum at the appropriate excitation wavelength. This will serve as the baseline.

  • Metal Ion Titration: Add incremental amounts of the target metal ion stock solution to the cuvette containing the probe solution. After each addition, gently mix and record the fluorescence emission spectrum.

  • Selectivity Assay: To assess the selectivity of the probe, repeat the measurement with a range of different metal ions at the same concentration.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a titration curve. The detection limit can be calculated from the titration data. Compare the fluorescence response to the target metal ion with that of other metal ions to determine the probe's selectivity.

Sources

Method

Application Notes and Protocols for the Synthesis of 4-Amino-[1,1'-biphenyl]-2-ol via Catalytic Hydrogenation

Introduction: The Strategic Importance of 4-Amino-[1,1'-biphenyl]-2-ol 4-Amino-[1,1'-biphenyl]-2-ol is a valuable bifunctional aromatic compound that serves as a key building block in the synthesis of diverse and medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Amino-[1,1'-biphenyl]-2-ol

4-Amino-[1,1'-biphenyl]-2-ol is a valuable bifunctional aromatic compound that serves as a key building block in the synthesis of diverse and medicinally significant heterocyclic scaffolds.[1][2] Its structure, featuring vicinal hydroxyl and amino groups on a biphenyl framework, makes it an ideal precursor for constructing complex molecules such as carbazoles, dibenzofurans, and phenoxazines, which are core motifs in numerous pharmaceuticals and functional materials.[1]

The most direct and industrially scalable route to this intermediate is the reduction of its nitro-analogue, 2-hydroxy-4-nitro-1,1'-biphenyl. Among the various reduction methodologies, catalytic hydrogenation stands out for its high efficiency, excellent chemoselectivity, operational simplicity, and favorable environmental profile, generating water as the primary byproduct. This guide provides a detailed exploration of the prevalent catalytic hydrogenation methods, offering field-proven insights and step-by-step protocols for researchers and drug development professionals.

Pillar 1: Mechanistic Underpinnings of Nitroarene Hydrogenation

Catalytic hydrogenation of an aromatic nitro group is a surface-mediated process occurring on a heterogeneous catalyst. The overall transformation from a nitro to an amino group is a six-electron reduction that proceeds through several intermediates.

The generally accepted pathway involves:

  • Adsorption: Both the nitroarene substrate and molecular hydrogen (H₂) adsorb onto the active sites of the metal catalyst surface.

  • Hydrogen Activation: The catalyst facilitates the dissociative chemisorption of H₂, breaking the H-H bond to form highly reactive atomic hydrogen species on the metal surface.

  • Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the surface-bound hydrogen atoms, typically proceeding through nitroso (-NO) and hydroxylamino (-NHOH) intermediates before reaching the final amino (-NH₂) group.

  • Desorption: The final product, 4-Amino-[1,1'-biphenyl]-2-ol, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

The efficiency and selectivity of this process are critically dependent on a synergistic interplay of several experimental parameters, including the choice of catalyst, solvent, hydrogen pressure, and temperature.

Pillar 2: Comparative Analysis of Primary Catalytic Systems

The choice of catalyst is the most critical parameter in designing a successful hydrogenation protocol. Palladium, Raney® Nickel, and Platinum are the most effective metals for this transformation, each offering a unique profile of activity, selectivity, and cost.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages & Field Insights
Palladium on Carbon (Pd/C) H₂ (1-10 atm), 25-80 °C, Methanol or Ethyl AcetateHighly active and versatile catalyst, often the first choice for nitro reductions.[3][4] Provides high yields and clean conversions. Recoverable and reusable.[4]Can be susceptible to poisoning by sulfur or other impurities.[5] While excellent for nitro groups, it can also reduce other functionalities like alkenes or benzyl ethers, requiring careful optimization for multifunctional substrates.[6] Used Pd/C can be pyrophoric and must be handled with extreme care, especially during filtration.
Raney® Nickel (Sponge Nickel) H₂ (3-50 atm), 25-100 °C, Ethanol or MethanolCost-effective, highly active catalyst with a large surface area.[7][8] It is particularly useful for substrates where dehalogenation is a concern with Pd/C.[3] Often used in large-scale industrial processes.[9]Typically requires higher pressures and temperatures than palladium. Raney® Ni is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent.[8] Catalyst activity can vary between batches.
Platinum on Carbon (Pt/C) or PtO₂ (Adam's Catalyst) H₂ (1-5 atm), 25-60 °C, Ethanol, Ethyl Acetate, or Acetic AcidExtremely active catalyst, often effective under very mild conditions (room temperature and low pressure).[10] Can be used in acidic media.Platinum catalysts are generally more expensive than palladium or nickel. High activity can sometimes lead to lower selectivity and over-reduction of other functional groups if not carefully controlled.

Pillar 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-Amino-[1,1'-biphenyl]-2-ol. These are designed to be self-validating, with clear checkpoints and safety considerations.

Protocol 1: High-Efficiency Hydrogenation using Palladium on Carbon (Pd/C)

Principle: This protocol leverages the high activity and reliability of 5% Pd/C for the clean and efficient reduction of the nitro group under mild conditions. Methanol is chosen as the solvent for its excellent solvating power for both the starting material and the product.

Materials & Equipment:

  • 2-hydroxy-4-nitro-1,1'-biphenyl

  • 5% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (ACS grade or higher)

  • Parr-type hydrogenation apparatus or a three-neck flask with a hydrogen balloon

  • Magnetic stirrer and stir bar

  • Inert gas source (Nitrogen or Argon)

  • Filtration apparatus (Büchner funnel, filter flask)

  • Filter aid (e.g., Celite® 545)

  • Rotary evaporator

Safety Precautions:

  • Hydrogen gas is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium on carbon is pyrophoric, especially when dry or containing adsorbed hydrogen. Never allow the catalyst to dry in the air. Handle as a wet paste or slurry. Quench used catalyst with water before disposal.

  • Perform all operations under an inert atmosphere until the system is safely purged post-reaction.

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry hydrogenation vessel containing a magnetic stir bar, add 2-hydroxy-4-nitro-1,1'-biphenyl (1.0 eq).

  • Solvent Addition: Add methanol (approx. 15-20 mL per gram of substrate). Stir the mixture to dissolve the starting material.

  • Inerting the System: Seal the vessel and purge the headspace with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Weigh the 5% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate) and immediately prepare a slurry in a small amount of methanol. With the reaction vessel under a positive pressure of inert gas, carefully add the catalyst slurry via syringe or cannula.

  • Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas. Repeat this purge cycle three times. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is often exothermic. Monitor the temperature and hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Progress can also be monitored by thin-layer chromatography (TLC) or LC-MS by carefully withdrawing a small aliquot.

  • Reaction Quench and Catalyst Removal: Upon completion, cease stirring and purge the vessel thoroughly with inert gas. Prepare a pad of Celite® in a Büchner funnel and wet it with methanol. Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Crucially, do not allow the catalyst pad to run dry. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is crude 4-Amino-[1,1'-biphenyl]-2-ol, which can be further purified by recrystallization (e.g., from ethanol/water) if necessary.

Protocol 2: Robust, Cost-Effective Hydrogenation using Raney® Nickel

Principle: This protocol employs the highly active and economical Raney® Nickel catalyst, a preferred choice for larger-scale syntheses. Ethanol is used as the solvent, and slightly elevated pressure may be required to achieve optimal reaction rates.

Materials & Equipment:

  • 2-hydroxy-4-nitro-1,1'-biphenyl

  • Raney® Nickel 2800 (aqueous slurry)

  • Ethanol (200 proof)

  • Parr-type hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Inert gas source (Nitrogen or Argon)

  • Filtration and product isolation equipment as listed in Protocol 1

Safety Precautions:

  • Follow all safety measures for handling hydrogen gas.

  • Raney® Nickel is extremely pyrophoric in its dry, activated state. [8][11] It is supplied and must be handled as an aqueous slurry. Never allow the catalyst to become dry. All transfers should be done under a liquid (water or solvent) or an inert atmosphere.

Step-by-Step Methodology:

  • Reactor Setup & Inerting: Charge a high-pressure hydrogenation vessel with 2-hydroxy-4-nitro-1,1'-biphenyl (1.0 eq) and ethanol (20-25 mL per gram of substrate). Seal the reactor and thoroughly purge with Nitrogen or Argon.

  • Catalyst Preparation and Addition: In a separate beaker, carefully decant the storage water from the commercial Raney® Ni slurry. Wash the catalyst by adding ethanol, allowing it to settle, and decanting the supernatant. Repeat this wash 2-3 times to exchange the water for the reaction solvent. Under a positive flow of inert gas, transfer the ethanol-wet Raney® Ni (typically 5-10% by weight of the substrate) into the reaction vessel.

  • Hydrogenation: Seal the reactor. Purge the system three times with hydrogen gas. Pressurize the reactor to the target pressure (e.g., 100-500 psi) and begin vigorous stirring. Heat the reaction to 40-60 °C if necessary to increase the rate.

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. Maintain the pressure by refilling the reactor as needed. The reaction is complete when pressure uptake ceases.

  • Cooldown and Catalyst Removal: After completion, stop the heating and allow the reactor to cool to room temperature. Carefully vent the hydrogen and purge the system thoroughly with nitrogen. Allow the dense Raney® Ni catalyst to settle to the bottom of the reactor.

  • Filtration: Prepare a Celite® pad as described in Protocol 1. Under an inert atmosphere (e.g., in a glove bag), carefully decant the supernatant product solution and filter it through the Celite® pad. Wash the remaining catalyst in the reactor with a small amount of ethanol, allow it to settle, and filter this wash as well. Keep the catalyst wet at all times.

  • Product Isolation: Combine the filtrates and remove the solvent by rotary evaporation to yield the crude product. Purify by recrystallization as needed.

Visualization of Workflows

General Catalytic Hydrogenation Workflow

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Substrate & Solvent B Seal & Purge with N₂/Ar A->B C Add Catalyst Slurry B->C D Purge with H₂ C->D E Pressurize & Stir D->E F Monitor H₂ Uptake E->F G Purge with N₂/Ar F->G H Filter through Celite® G->H I Solvent Evaporation H->I J Purify Product I->J K K J->K Final Product

Caption: Generalized workflow for catalytic hydrogenation.

Reaction Pathway Diagram

Reaction Start 2-hydroxy-4-nitro-1,1'-biphenyl Product 4-Amino-[1,1'-biphenyl]-2-ol Start->Product H₂ (g) Catalyst (Pd/C or Raney Ni) Solvent, P, T

Caption: Synthesis of the target molecule via nitro group reduction.

References

  • Vertex AI Search, Hydrogenation of p-nitrophenol to metol using Raney nickel c
  • American Chemical Society, Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Organic Chemistry Portal, Nitro Reduction - Common Conditions. [Link]

  • Master Organic Chemistry, Reagent Friday: Raney Nickel. [Link]

  • Wikipedia, Raney nickel. [Link]

  • Master Organic Chemistry, Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Energy & Environmental Science, Exploiting H-transfer reactions with RANEY® Ni for upgrade of phenolic and aromatic biorefinery feeds under unusual, low-severity conditions. [Link]

  • MDPI, Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Journal of Chemical Technology and Metallurgy, Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]

  • MDPI, Recent Advances of Pd/C-Catalyzed Reactions. [Link]

  • PubMed, Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. [Link]

  • Rylander, P. N.
  • Materials Advances, Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. [Link]

  • Reddit, r/Chempros - Nitro reduction conditions. [Link]

  • ResearchGate, Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison. [Link]

  • ResearchGate, Preparation of amino biphenyl derivatives. [Link]

Sources

Application

The Strategic Role of 4-Amino-[1,1'-biphenyl]-2-ol in Modern Pharmaceutical Drug Discovery: A Guide for Researchers

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient lead generation and optimization. The biphenyl moiety represents one such prominent scaffold, frequently appearing in a diverse range of therapeutic agents.[1] This guide focuses on a specific, yet versatile, derivative: 4-Amino-[1,1'-biphenyl]-2-ol . While direct literature on this exact isomer is sparse, its structural motifs, an aminophenol core coupled with a phenyl ring, suggest significant potential as a versatile building block for creating novel therapeutics. This document will serve as a comprehensive technical guide for researchers, providing insights into its synthetic utility, potential applications, and detailed protocols for its incorporation into drug discovery workflows. We will draw upon data from closely related and well-documented aminobiphenylols to construct a robust framework for its application.

The core value of 4-Amino-[1,1'-biphenyl]-2-ol lies in its trifunctional nature. The amino group provides a nucleophilic handle for amide bond formation, sulfonylation, and alkylation, allowing for the introduction of a wide array of side chains to probe structure-activity relationships (SAR). The hydroxyl group can be functionalized as an ether or ester, or it can act as a hydrogen bond donor, crucial for target engagement. Finally, the biphenyl core itself provides a rigid, lipophilic scaffold that can be further functionalized on the second phenyl ring, enabling modulation of physicochemical properties and exploration of additional binding pockets within a target protein.

Part 1: Synthetic Utility and Strategic Applications

The strategic deployment of 4-Amino-[1,1'-biphenyl]-2-ol in a drug discovery campaign begins with its role as a foundational building block. Its synthetic accessibility, while not detailed for this specific isomer, can be inferred from standard organic chemistry principles, likely involving a Suzuki or similar cross-coupling reaction to form the biphenyl bond, followed by functional group manipulations.

Key Potential Therapeutic Areas:

  • Oncology: The biphenyl scaffold is a known constituent of various anticancer agents.[1] Derivatives of 4-Amino-[1,1'-biphenyl]-2-ol could be explored as inhibitors of kinases, protein-protein interactions (such as the PD-1/PD-L1 axis), or as cytotoxic agents.[2]

  • Inflammation and Immunology: Many anti-inflammatory drugs possess biphenyl structures. The functional groups on 4-Amino-[1,1'-biphenyl]-2-ol could be elaborated to target enzymes like cyclooxygenases (COX) or to modulate inflammatory signaling pathways.

  • Neuroscience: Biphenyl derivatives have shown activity as N-methyl-D-aspartate (NMDA) receptor antagonists, suggesting a potential role in treating neurological disorders.[3]

  • Infectious Diseases: The biphenyl core can be found in various antimicrobial agents.

Workflow for a Typical Drug Discovery Cascade Utilizing 4-Amino-[1,1'-biphenyl]-2-ol

G cluster_0 Scaffold Preparation & Library Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization A Synthesis of 4-Amino-[1,1'-biphenyl]-2-ol B Parallel Synthesis of Derivative Library (Amides, Ethers, etc.) A->B Diversification C High-Throughput Screening (HTS) B->C D Hit Confirmation & Potency Determination C->D Validation E Structure-Activity Relationship (SAR) Studies D->E F ADME/Tox Profiling E->F G In Vivo Efficacy Studies F->G

Caption: A generalized workflow for utilizing 4-Amino-[1,1'-biphenyl]-2-ol in a drug discovery program.

Part 2: Experimental Protocols

The following protocols are designed to be illustrative and may require optimization based on the specific derivatives being synthesized and the biological targets under investigation.

Protocol 2.1: General Procedure for N-Acylation of 4-Amino-[1,1'-biphenyl]-2-ol

This protocol describes the formation of an amide library, a common first step in exploring the SAR of a new scaffold.

Rationale: Amide bond formation is a robust and well-understood reaction, allowing for the rapid generation of a diverse set of analogs from a common amine starting material. The choice of acylating agent can significantly impact the biological activity and physicochemical properties of the final compound.

Materials:

  • 4-Amino-[1,1'-biphenyl]-2-ol

  • A library of carboxylic acids or acyl chlorides

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of 4-Amino-[1,1'-biphenyl]-2-ol (1.0 eq) in anhydrous DMF, add the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.

Protocol 2.2: General Procedure for O-Alkylation of the Phenolic Hydroxyl

This protocol allows for the introduction of various alkyl or aryl groups at the hydroxyl position, which can modulate solubility and act as a key interaction point with the target.

Rationale: Williamson ether synthesis is a classic and reliable method for forming ethers. The choice of the alkylating agent is critical for introducing diversity and influencing properties such as metabolic stability.

Materials:

  • 4-Amino-[1,1'-biphenyl]-2-ol derivative (e.g., with a protected amino group)

  • A library of alkyl halides or tosylates

  • A suitable base (e.g., Potassium carbonate, Sodium hydride)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

Procedure:

  • To a solution of the N-protected 4-Amino-[1,1'-biphenyl]-2-ol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and the alkyl halide (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter off the base and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • If necessary, deprotect the amino group using standard conditions (e.g., TFA for a Boc group) to yield the final O-alkylated product.

Protocol 2.3: In Vitro Cytotoxicity Assay (MTT Assay)

This is a fundamental assay to assess the anti-proliferative effects of newly synthesized compounds on cancer cell lines.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of either cytotoxicity or a reduction in cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., SW480, DU145)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 4-Amino-[1,1'-biphenyl]-2-ol derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37 °C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Table 1: Hypothetical IC50 Values for a Library of 4-Amino-[1,1'-biphenyl]-2-ol Derivatives against a Cancer Cell Line

Compound IDR1 (at Amino)R2 (at Hydroxyl)IC50 (µM)
Parent HH> 100
DERIV-01 AcetylH55.2
DERIV-02 BenzoylH23.7
DERIV-03 HMethyl89.1
DERIV-04 BenzoylMethyl8.5
DERIV-05 4-ChlorobenzoylMethyl1.2

Part 3: Mechanistic Insights and Pathway Analysis

Should a derivative of 4-Amino-[1,1'-biphenyl]-2-ol show potent activity, the next step is to elucidate its mechanism of action. For instance, if a compound is identified as a PD-L1 inhibitor, it would interfere with the PD-1/PD-L1 immune checkpoint pathway.

Diagram of the PD-1/PD-L1 Signaling Pathway

G cluster_0 T-Cell cluster_1 Tumor Cell PD1 PD-1 Activation T-Cell Activation PD1->Activation Inhibits TCR TCR TCR->Activation Signal 1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MHC MHC MHC->TCR Antigen Presentation Inhibitor 4-Amino-[1,1'-biphenyl]-2-ol Derivative Inhibitor->PDL1 Blocks Interaction

Sources

Method

Introduction: The Potential of 4-Amino-[1,1'-biphenyl]-2-ol as a Monomer

An In-Depth Guide to the Polymerization of 4-Amino-[1,1'-biphenyl]-2-ol: Application Notes and Protocols 4-Amino-[1,1'-biphenyl]-2-ol is a bifunctional aromatic compound possessing both a nucleophilic amine (-NH₂) group...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Polymerization of 4-Amino-[1,1'-biphenyl]-2-ol: Application Notes and Protocols

4-Amino-[1,1'-biphenyl]-2-ol is a bifunctional aromatic compound possessing both a nucleophilic amine (-NH₂) group and a phenolic hydroxyl (-OH) group. This unique structure, combining a biphenyl backbone with reactive functionalities, makes it a highly promising monomer for the synthesis of advanced functional polymers. The rigid biphenyl unit is known to impart excellent thermal stability and mechanical strength to polymer backbones, while the amino and hydroxyl groups offer versatile handles for various polymerization reactions and post-polymerization modifications.[1]

Polymers derived from this monomer are anticipated to exhibit a range of valuable properties, including:

  • High Thermal Stability: Due to the aromatic, rigid-rod nature of the biphenyl backbone.[2]

  • Electroactivity: The presence of amino and hydroxyl groups on an aromatic scaffold suggests potential for creating conductive or electrochemically active polymers, similar to polyaniline and its derivatives.[3][4]

  • Biocompatibility: The incorporation of amino acid-like functionalities can lead to materials suitable for biomedical applications.[5][6]

  • Chelating Properties: The ortho-disposition of the amine and hydroxyl groups may facilitate the chelation of metal ions, opening applications in sensing, catalysis, or environmental remediation.

This guide provides detailed application notes and protocols for the primary polymerization techniques applicable to 4-Amino-[1,1'-biphenyl]-2-ol, designed for researchers, scientists, and professionals in drug development and materials science.

Application Note I: Chemical Oxidative Polymerization

Principle and Rationale

Chemical oxidative polymerization is a standard and effective method for synthesizing conjugated polymers from electron-rich monomers like anilines and phenols.[4] In this process, a chemical oxidant abstracts electrons from the monomer, generating radical cations that subsequently couple to form polymer chains. For 4-Amino-[1,1'-biphenyl]-2-ol, both the amino and hydroxyl groups are activating, making it highly susceptible to oxidation.[3] The reaction is typically conducted in an acidic medium, which helps to protonate the amine, improving solubility and controlling the regioselectivity of the coupling (typically "head-to-tail" C-N coupling).[7] The resulting polymer, poly(4-Amino-[1,1'-biphenyl]-2-ol), is expected to be an electroactive material with a complex, potentially ladder-like or branched structure.

The overall workflow for a typical polymerization experiment is outlined below.

G cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_workup 3. Purification & Isolation cluster_char 4. Characterization Monomer Monomer Solution (4-Amino-[1,1'-biphenyl]-2-ol in Acid) Reaction Reaction Vessel (Controlled Temperature, Stirring) Monomer->Reaction Add Monomer Oxidant Oxidant Solution (e.g., APS in Water) Oxidant->Reaction Add Oxidant Dropwise Filtration Filtration / Centrifugation Reaction->Filtration Quench & Collect Washing Washing (e.g., Water, Methanol) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying Spectroscopy Spectroscopy (FTIR, UV-Vis, NMR) Drying->Spectroscopy Thermal Thermal Analysis (TGA, DSC) Drying->Thermal Morphology Morphology/Conductivity (SEM, Four-Point Probe) Drying->Morphology

Caption: General workflow for polymer synthesis and characterization.

Detailed Protocol: Oxidative Polymerization

1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Amino-[1,1'-biphenyl]-2-ol≥97%e.g., MilliporeSigmaStore in a dark, dry place.
Ammonium Persulfate (APS)ACS ReagentStandard SupplierPotent oxidizer. Handle with care.
Hydrochloric Acid (HCl)37%, ACS ReagentStandard SupplierCorrosive. Use in a fume hood.
Methanol (MeOH)ACS ReagentStandard SupplierFor washing and purification.
Deionized (DI) Water>18 MΩ·cmIn-houseUsed for all solutions and washing.
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatusStandard laboratory glassware.

2. Step-by-Step Methodology

  • Monomer Solution Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.85 g (10 mmol) of 4-Amino-[1,1'-biphenyl]-2-ol in 100 mL of 1.0 M HCl. Stir the solution at room temperature until the monomer is fully dissolved.

  • Reaction Setup: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. Continuous stirring is crucial.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 2.51 g (11 mmol, 1.1 molar equivalents) of ammonium persulfate (APS) in 20 mL of DI water. Causality Note: A slight molar excess of the oxidant ensures complete polymerization.

  • Initiation of Polymerization: Add the APS solution dropwise to the stirring monomer solution over a period of 30 minutes using a dropping funnel. The reaction mixture will typically change color, indicating the onset of polymerization.

  • Polymerization: After the addition is complete, allow the reaction to proceed at 0-5 °C for 24 hours with continuous stirring.

  • Product Isolation: Quench the reaction by adding 200 mL of methanol. Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Purification: Wash the polymer cake sequentially with 100 mL of 1.0 M HCl, 200 mL of DI water, and finally 100 mL of methanol to remove unreacted monomer, oligomers, and residual oxidant.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 48 hours to a constant weight.

3. Expected Outcomes and Characterization

  • Yield: Typically high (>80%).

  • Appearance: Dark-colored (brown to black) powder.

  • Solubility: Generally low solubility in common organic solvents, a known issue with rigid-rod polymers.[4] Solubility may be improved by derivatization.

  • Characterization:

    • FTIR Spectroscopy: Expect to see broad N-H and O-H stretching bands (~3200-3500 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-N stretching (~1300 cm⁻¹). The disappearance of monomer-specific peaks confirms polymerization.

    • UV-Vis Spectroscopy: Analysis of a dilute solution (if soluble) or a thin film should show absorption bands characteristic of the conjugated polymer backbone.

    • Thermal Analysis (TGA): The polymer is expected to exhibit high thermal stability, with a decomposition temperature (T_d) well above 300 °C.[2]

G Monomer Monomer (Ar-NH₂ + Ar-OH) Radical Radical Cation [Ar-NH₂⁺•] Monomer->Radical -e⁻ Oxidant Oxidant (e.g., S₂O₈²⁻) Oxidant->Radical Dimer Dimer Radical->Dimer Coupling Polymer Polymer Chain Dimer->Polymer Propagation

Caption: Simplified mechanism of oxidative polymerization.

Application Note II: Enzymatic Polymerization

Principle and Rationale

Enzymatic polymerization is a powerful "green chemistry" alternative to conventional methods, utilizing enzymes as catalysts under mild reaction conditions (room temperature, neutral pH, aqueous media).[8] Peroxidases, such as Horseradish Peroxidase (HRP), and laccases are highly effective for polymerizing phenols and anilines.[9] The mechanism involves the enzyme's active site generating radical species from the monomer in the presence of an oxidizing agent (hydrogen peroxide for HRP, oxygen for laccase). These radicals then couple, similar to chemical oxidation, but with potentially greater control and selectivity.[10]

This method avoids harsh chemicals and high temperatures, making it ideal for synthesizing polymers intended for biomedical applications. The resulting polyphenols are often biocompatible and biodegradable.[5]

Detailed Protocol: Horseradish Peroxidase (HRP) Catalyzed Polymerization

1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Amino-[1,1'-biphenyl]-2-ol≥97%e.g., MilliporeSigma
Horseradish Peroxidase (HRP)≥250 units/mgStandard SupplierStore refrigerated.
Hydrogen Peroxide (H₂O₂)30% (w/w) solutionStandard SupplierHandle with care.
Phosphate Buffer Saline (PBS)pH 7.4Standard SupplierOr prepare in-house.
1,4-DioxaneACS ReagentStandard SupplierCo-solvent to improve monomer solubility.
Dialysis TubingMWCO 1-2 kDaStandard SupplierFor purification.

2. Step-by-Step Methodology

  • Reaction Medium Preparation: Prepare 100 mL of a 4:1 (v/v) mixture of PBS (pH 7.4) and 1,4-dioxane in a 250 mL beaker. Causality Note: The organic co-solvent (dioxane) is often necessary to ensure sufficient solubility of the aromatic monomer in the aqueous buffer.[9]

  • Monomer and Enzyme Dissolution: Add 926 mg (5 mmol) of 4-Amino-[1,1'-biphenyl]-2-ol and 20 mg of HRP to the reaction medium. Stir gently at room temperature until all components are dissolved.

  • Initiation of Polymerization: Begin the polymerization by adding 0.6 mL of 30% H₂O₂ solution (approx. 5.8 mmol) to the reaction mixture dropwise over 6 hours using a syringe pump. Causality Note: Slow, continuous addition of H₂O₂ is critical. A high local concentration can lead to enzyme inactivation.[9]

  • Polymerization: Allow the reaction to proceed for 24 hours at room temperature with gentle stirring. A precipitate will likely form as the polymer grows and becomes insoluble.

  • Termination and Isolation: Stop the reaction by adding 100 mL of methanol. Centrifuge the mixture to collect the precipitated polymer.

  • Purification: Re-dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., DMSO or DMF). Purify the polymer by dialysis against a 1:1 mixture of DI water and methanol for 48 hours to remove low molecular weight oligomers and salts.

  • Drying: Lyophilize (freeze-dry) the purified polymer solution to obtain a fine powder.

3. Expected Outcomes and Characterization

  • Molecular Weight: Enzymatic polymerization can often produce polymers with controlled molecular weights, typically in the range of 1,000 to 20,000 g/mol .[9]

  • Structure: The polymer structure may be more regular compared to chemical oxidation, though branching is still possible.

  • Biocompatibility: The use of a biocatalyst and mild conditions generally results in a more biocompatible material.

  • Characterization:

    • Gel Permeation Chromatography (GPC/SEC): To determine the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI) of the polymer.

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and connectivity of the polymer chain. Broadened peaks are expected, characteristic of polymers.

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T_g), providing insight into the polymer's amorphous or semi-crystalline nature.

G Monomer Monomer (Ar-NH₂ + Ar-OH) Radical Monomer Radical Monomer->Radical Hydrogen Abstraction HRP_rest HRP (Resting) HRP_active HRP (Active) HRP_rest->HRP_active Oxidation H2O2 H₂O₂ H2O2->HRP_active HRP_active->Radical Polymer Polymer Radical->Polymer Coupling & Propagation

Caption: Catalytic cycle for HRP-mediated polymerization.

Comparative Summary of Polymerization Techniques

PropertyChemical Oxidative PolymerizationEnzymatic Polymerization
Catalyst/Initiator Strong chemical oxidant (e.g., APS)Enzyme (e.g., HRP, Laccase)
Reaction Conditions Harsh (low pH, low temp)Mild (neutral pH, room temp)
Solvent System Acidic aqueous solutionAqueous buffer / organic co-solvent
Process Control Difficult to control Mₙ, high PDIBetter control over Mₙ, lower PDI
Environmental Impact Generates chemical waste"Green," biodegradable catalyst
Polymer Properties High conductivity, often crosslinkedHigher regularity, better biocompatibility
Ideal Application Conductive coatings, electronic materialsBiomedical devices, drug delivery[11]

References

  • Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. (2021). MDPI.
  • Oxidative dehydrogenation of 2-aminobiphenyl or deamination of 2,2'-diaminobipheny for the preparation of carbazole. (n.d.).
  • Oxidative polymerization of diphenylamine: Synthesis and structure of polymers. (2015).
  • Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. (n.d.). PMC.
  • Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. (2026).
  • Enzymatic Polymerization. (n.d.). Molecular and Cellular Modeling (MCM).
  • Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. (2024).
  • Ugi Four-Component Polymerization of Amino Acid Derivatives: A Combinatorial Tool for the Design of Polypeptoids. (n.d.). ORBi.
  • Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. (n.d.). Chemical Review and Letters.
  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (2021). MDPI.
  • Synthesis and characterization of poly(amino acid methacrylate)-stabilized diblock copolymer nano-objects. (n.d.). Polymer Chemistry (RSC Publishing).
  • 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxid
  • ADMET polymerization of bio-based biphenyl compounds. (2015). RSC Publishing.
  • Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. (2021). Wiley Online Library.
  • Synthesis of cyclic polyamines by enzymatic generation of an amino aldehyde in situ. (2012). PubMed.
  • Special Issue on “Enzymatic Synthesis and Characteriz
  • Catalyst-free amino-yne click polymerization toward functional polyamides. (n.d.). ChemRxiv.
  • Enzyme Initiated Radical Polymeriz
  • A Single Amino Acid Able to Promote High‐Temperature Ring‐Opening Polymerization by Dual Activ
  • Properties and Applications of Polymers: A Mini Review. (2023).
  • Synthesis and polymerization reactions of cyclic imino ethers. VI. Polymers with biphenyl structure. (2025).
  • Synthesis of poly(amino acid)s. (n.d.).
  • Synthesis of Polyamino Acids. (n.d.). MilliporeSigma.
  • 5-Amino-[1,1'-biphenyl]-2-ol. (n.d.). MilliporeSigma.
  • Application Notes and Protocols: Biphenyl-4-yl-p-tolyl-methanone in the Development of Novel Polymers. (n.d.). Benchchem.
  • Synthesis, Optical and Electrical Characterization of Amino-alcohol Based Sol-gel Hybrid M
  • Optimization of Poly(L-Amino Acids)-Based Platforms for Sensing and Biosensing: A Cyclic Voltammetry Study. (2025). Preprints.org.
  • Development of branched polyphenolic poly(beta amino esters) to facilitate post‐synthesis processing. (2022). NSF PAR.
  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-l-phenylalanine. (n.d.). Polymer Chemistry (RSC Publishing).
  • 2-Amino-4-phenylphenol. (n.d.). PubChem.

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Application

In Vivo Assay Protocols for 4-Amino-[1,1'-biphenyl]-2-ol Derivatives: Evaluating Novel REV-ERB Agonists

Executive Summary & Scientific Rationale The development of small-molecule modulators for the nuclear receptors REV-ERBα (Nr1d1) and REV-ERBβ (Nr1d2) represents a frontier in treating metabolic disorders, circadian rhyth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of small-molecule modulators for the nuclear receptors REV-ERBα (Nr1d1) and REV-ERBβ (Nr1d2) represents a frontier in treating metabolic disorders, circadian rhythm disruptions, and neuroinflammation[1]. While early-generation REV-ERB ligands (e.g., GSK4112) suffered from poor in vivo bioavailability, recent medicinal chemistry efforts have identified highly potent scaffolds[2]. Specifically, derivatives of 4-Amino-[1,1'-biphenyl]-2-ol (and structurally related 4-amino-2-hydroxybiphenyls) have emerged as robust REV-ERB agonists[2].

Because REV-ERB receptors act as transcriptional repressors within the core mammalian clock and lipid homeostasis pathways, evaluating these biphenyl derivatives requires highly specialized in vivo workflows[3]. This application note provides drug development professionals with a comprehensive, self-validating protocol guide for advancing 4-Amino-[1,1'-biphenyl]-2-ol derivatives from pharmacokinetic (PK) profiling through complex in vivo metabolic and circadian efficacy models.

ReverbSignaling BMAL1 BMAL1 / CLOCK REVERB REV-ERB α/β BMAL1->REVERB Drives Expression Agonist Biphenyl-2-ol Derivative Agonist->REVERB Agonist Binding Clock Core Clock Genes REVERB->Clock Transcriptional Repression Metab Metabolic Genes REVERB->Metab Transcriptional Repression Clock->BMAL1 Feedback Loop

Caption: Mechanism of action for 4-Amino-[1,1'-biphenyl]-2-ol derivatives via REV-ERB agonism.

Pre-Efficacy Validation: Pharmacokinetic (PK) & Brain Penetrance Profiling

Causality of Experimental Design: REV-ERBα/β are heavily expressed in the liver (regulating metabolism) and the suprachiasmatic nucleus (SCN) of the hypothalamus (regulating circadian rhythms)[1]. Therefore, a candidate 4-Amino-[1,1'-biphenyl]-2-ol derivative must demonstrate both adequate systemic exposure and sufficient blood-brain barrier (BBB) penetrance. Conducting efficacy assays without first establishing a robust PK profile often leads to false-negative results due to rapid hepatic clearance—a known liability of unoptimized biphenyl scaffolds.

Protocol 2.1: IV/PO Dosing and Tissue Collection
  • Formulation: Dissolve the 4-Amino-[1,1'-biphenyl]-2-ol derivative in a vehicle of 5% DMSO, 10% Tween 80, and 85% sterile saline. Self-Validating Step: Confirm the solution is visually clear; biphenyl derivatives are prone to micro-precipitation, which artificially depresses oral bioavailability (F%).

  • Dosing: Administer to male C57BL/6J mice (8-10 weeks old) via intravenous (IV) tail vein injection (2 mg/kg) and oral gavage (PO) (10 mg/kg).

  • Sampling: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Brain Extraction: At the 1-hour and 4-hour time points, euthanize a subset of mice. Critical Step: Perfuse transcardially with ice-cold PBS before brain extraction to remove residual blood from the cerebral vasculature, ensuring the measured drug concentration reflects true parenchymal penetration rather than blood contamination.

  • Quantification: Analyze plasma and brain homogenates via LC-MS/MS using a reversed-phase C18 column.

Table 1: Target Pharmacokinetic Parameters for Lead Selection
ParameterTarget Threshold (IV)Target Threshold (PO)Rationale / Causality
Half-life (t1/2) > 4 hours> 6 hoursEnsures adequate target coverage for twice-daily (BID) dosing in chronic models.
Bioavailability (F%) N/A> 30%Required for viable oral administration in Diet-Induced Obesity (DIO) models.
Brain-to-Plasma (Kp) > 0.5> 0.5Critical for engaging central hypothalamic REV-ERB receptors to modulate circadian rhythms.
Clearance (Cl) < 30 mL/min/kgN/AMinimizes rapid hepatic metabolism, preventing the drug from acting as a transient spike.

In Vivo Efficacy Model 1: Circadian Rhythm Modulation

Causality of Experimental Design: To prove that a 4-Amino-[1,1'-biphenyl]-2-ol derivative acts on the core clock machinery, it must alter the subject's locomotor activity[3]. Mice must be housed in Constant Darkness (DD). If mice are kept in a Light-Dark (LD) cycle, light acts as a dominant "Zeitgeber" (time-giver), masking the pharmacological effects of the drug on the endogenous clock.

Protocol 3.1: Wheel-Running Actigraphy in Constant Darkness
  • Acclimation (LD Cycle): House mice individually in cages equipped with running wheels. Maintain a strict 12:12 LD cycle for 14 days. Record baseline wheel-running activity using ClockLab software to establish the baseline phase.

  • Transition to DD: On Day 15, disable the lights to initiate Constant Darkness (DD). Allow the mice to establish a "free-running" circadian period for 7 days.

  • Zeitgeber-Targeted Dosing: REV-ERB expression is highly rhythmic, peaking at Zeitgeber Time (ZT) 8–10[1]. Administer the compound (e.g., 50 mg/kg IP) at Circadian Time (CT) 6 (during the subjective rest phase, just before peak receptor expression).

  • Self-Validating Control: Administer the vehicle to a control cohort at the exact same CT. Handling stress alone can induce phase shifts; the vehicle control isolates the true pharmacological phase shift.

  • Data Analysis: Measure the phase shift (advance or delay) in the onset of wheel-running activity over the subsequent 3-5 days using actogram plots.

InVivoWorkflow Compound Biphenyl-2-ol Candidate PK PK Profiling (IV/PO) Compound->PK Circadian Circadian Assay (Actigraphy in DD) PK->Circadian CNS Penetrance Confirmed Metabolic DIO Model (CLAMS) PK->Metabolic Systemic Exposure Confirmed

Caption: Step-by-step in vivo validation workflow for novel REV-ERB agonists.

In Vivo Efficacy Model 2: Diet-Induced Obesity (DIO) & Metabolic Phenotyping

Causality of Experimental Design: REV-ERB agonists repress the transcription of lipogenic genes (e.g., Srebf1, Fasn) and increase energy expenditure[3]. To observe this, the baseline metabolic state must be artificially depressed using a High-Fat Diet (HFD). We utilize a Comprehensive Lab Animal Monitoring System (CLAMS) to measure real-time indirect calorimetry, proving that weight loss is driven by metabolic shifts (fat burning) rather than suppressed food intake.

Protocol 4.1: CLAMS Indirect Calorimetry and Lipid Profiling
  • Dietary Induction: Feed C57BL/6J mice a 60% kcal HFD for 12 weeks to induce severe hepatic steatosis and obesity.

  • Acclimation to CLAMS: Transfer mice to CLAMS metabolic cages. Self-Validating Step: Allow a 3-day acclimation period without dosing. Mice initially exhibit stress-induced hypermetabolism when placed in novel environments; data collected before day 4 is invalid.

  • Chronic Dosing: Administer the 4-Amino-[1,1'-biphenyl]-2-ol derivative (PO, BID) for 14 days. Dose at ZT0 (lights on) and ZT12 (lights off) to ensure 24-hour target coverage.

  • Metabolic Monitoring: Continuously record Oxygen Consumption (VO2), Carbon Dioxide Production (VCO2), and Food Intake. Calculate the Respiratory Exchange Ratio (RER = VCO2 / VO2).

  • Endpoint Tissue Collection: Following the 14-day trial, fast the mice for 6 hours. Collect serum for lipid profiling and excise the liver for histological lipid droplet staining (Oil Red O) and qPCR of REV-ERB target genes.

Table 2: Key Metabolic Readouts in the DIO Mouse Model
ReadoutMeasurement MethodExpected Pharmacological ShiftCausality / Biological Significance
Respiratory Exchange Ratio (RER) CLAMS (Indirect Calorimetry)Decrease (Shift toward 0.7)Indicates a shift from carbohydrate oxidation to lipid oxidation (active fat burning)[3].
Oxygen Consumption (VO2) CLAMS (Indirect Calorimetry)IncreaseReflects enhanced overall energy expenditure, driving weight loss.
Fasting Triglycerides Colorimetric Assay (Serum)> 30% DecreaseREV-ERB represses lipogenic genes, halting de novo lipogenesis in the liver.
Body Weight GravimetricDecrease (Fat mass specific)Driven entirely by increased energy expenditure, provided CLAMS data shows food intake remains constant.

References

  • Solt LA, et al. Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists. Nature, 2012.[Link]

  • Derivatives of 6-substituted triazolopyridazines as rev-erb agonists (WO2013045519A1).
  • Cho H, et al. Regulation of circadian behaviour and metabolism by REV-ERB-α and REV-ERB-β. Nature, 2012. [Link]

  • Gibbs JE, et al. The nuclear receptor REV-ERBα mediates circadian regulation of innate immunity through selective regulation of inflammatory cytokines. PNAS, 2012.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Amino-[1,1'-biphenyl]-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe yield bottlenecks when synthesizing highly functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe yield bottlenecks when synthesizing highly functionalized biaryls.

Synthesizing 4-amino-[1,1'-biphenyl]-2-ol via a Suzuki-Miyaura cross-coupling presents unique chemoselectivity and catalyst-poisoning challenges. The presence of unprotected hydroxyl (-OH) and amino (-NH2) groups on the aryl halide electrophile disrupts the standard catalytic cycle[1]. This guide moves beyond basic protocols, diving into the mechanistic causality of reaction failures and providing self-validating workflows to maximize your synthetic yield.

Part 1: Mechanistic Bottlenecks & Synthetic Strategies

When attempting a direct cross-coupling of 2-bromo-5-aminophenol with phenylboronic acid, yields typically plummet below 30%. This is driven by two mechanistic phenomena:

  • Catalyst Poisoning: Unprotected nitrogen-rich moieties act as competing ligands. The free primary amine coordinates to the palladium center, forming highly stable, off-cycle Pd(II) complexes that halt turnover[2].

  • Electronic Deactivation: The Suzuki coupling requires a base to activate the boron atom and facilitate transmetalation[3]. However, this base simultaneously deprotonates the phenol in situ. The resulting phenolate is exceptionally electron-rich, which severely deactivates the adjacent C–Br bond toward the initial oxidative addition step by Pd(0).

The Solution: We recommend bypassing the direct coupling bottleneck by utilizing the Nitro-Reduction Route . By starting with 2-bromo-5-nitrophenol , the strongly electron-withdrawing nitro group accelerates oxidative addition. Following the cross-coupling, a chemoselective reduction yields the target aminophenol.

Pathway Visualization

G SM1 2-Bromo-5-aminophenol + Phenylboronic Acid Protect Protection (O-Bn, N-Boc) SM1->Protect Route A SuzukiDirect Suzuki Coupling (Pd2(dba)3, SPhos) SM1->SuzukiDirect Route B (Direct) SM2 2-Bromo-5-nitrophenol + Phenylboronic Acid SuzukiNitro Suzuki Coupling (Pd(dppf)Cl2, Base) SM2->SuzukiNitro Route C (Nitro-Route) Protect->SuzukiDirect InterProtect Protected Biphenyl SuzukiDirect->InterProtect InterNitro 4-Nitro-[1,1'-biphenyl]-2-ol SuzukiNitro->InterNitro Deprotect Global Deprotection InterProtect->Deprotect Reduce Nitro Reduction (Fe/NH4Cl or Pd/C, H2) InterNitro->Reduce Product 4-Amino-[1,1'-biphenyl]-2-ol (Target Product) Deprotect->Product Reduce->Product

Synthetic pathways for 4-Amino-[1,1'-biphenyl]-2-ol highlighting direct vs. nitro-reduction routes.

Part 2: Quantitative Yield Optimization

The table below summarizes the expected outcomes based on the synthetic route chosen. For scalable drug development, Route C (Nitro-Route) provides the best balance of atom economy, cost, and overall yield.

Synthetic RouteSubstrateCatalyst / LigandBase / SolventExpected YieldKey Limitation
Route B: Direct (Unprotected) 2-Bromo-5-aminophenolPd(PPh3)4Na2CO3 / Toluene:H2O< 30%Severe catalyst poisoning; oxidation of aminophenol.
Route B: Direct (Advanced) 2-Bromo-5-aminophenolPd2(dba)3 / SPhosK3PO4 / Dioxane:H2O60–70%High catalyst cost; requires strict inert atmosphere.
Route C: Nitro-Route 2-Bromo-5-nitrophenolPd(dppf)Cl2K2CO3 / Dioxane:H2O> 85% (2 steps)Requires a subsequent reduction step.
Route A: Protected Route O-Bn, N-Boc protectedPd(OAc)2 / XPhosK3PO4 / THF:H2O> 80% (3 steps)Longest sequence; lower overall atom economy.
Part 3: Troubleshooting Guides & FAQs

Q: My direct Suzuki coupling of 2-bromo-5-aminophenol with phenylboronic acid stalls at 20% conversion. Why? A: This is a classic case of electronic deactivation and catalyst poisoning. The basic conditions required to activate the boronic acid[3] deprotonate your phenol, creating an electron-rich phenolate that resists oxidative addition. Simultaneously, the free amine coordinates to the palladium[2]. Solution: If you must use the direct route, switch to a bulky, electron-rich biaryl phosphine ligand like SPhos . SPhos forces the oxidative addition of electron-rich aryl halides, and its extreme steric bulk physically blocks the amine from coordinating to the metal center.

Q: I am observing significant amounts of biphenyl (homocoupling product) and unreacted aryl halide. How do I fix this? A: Homocoupling of phenylboronic acid occurs when oxygen is present, leading to Pd-catalyzed oxidative dimerization. Furthermore, if oxidative addition is slow, protodeboronation of the boronic acid outcompetes the transmetalation step. Solution: Rigorously degas your solvents using the freeze-pump-thaw method or sparge with argon for at least 30 minutes. To combat protodeboronation, use a slight excess of phenylboronic acid (1.3–1.5 eq) and add it portion-wise.

Q: During the nitro-reduction step of 4-nitro-[1,1'-biphenyl]-2-ol, I see over-reduction or ring hydrogenation. What is the best protocol? A: Prolonged exposure to H2 over Pd/C at elevated pressures can lead to partial hydrogenation of the biphenyl system. Solution: Use milder, chemoselective reduction conditions such as Iron powder and Ammonium Chloride (Fe/NH4Cl) in EtOH/H2O. This system is highly specific for nitro groups and leaves the aromatic rings completely intact.

Q: Why is my isolated 4-amino-[1,1'-biphenyl]-2-ol turning dark brown over time? A: Aminophenols are highly susceptible to air oxidation, forming quinone-imines. Always store the purified product under an inert atmosphere (Argon/Nitrogen) at -20°C, shielded from light.

Part 4: Validated Experimental Protocols

The following self-validating protocol details the Nitro-Route (Route C) , which circumvents catalyst poisoning and delivers the highest reproducible yield.

Step 1: Suzuki-Miyaura Coupling of 2-Bromo-5-nitrophenol
  • Preparation: Charge a flame-dried 100 mL Schlenk flask with 2-bromo-5-nitrophenol (1.0 eq, 10 mmol), phenylboronic acid (1.3 eq, 13 mmol), and K2CO3 (2.5 eq, 25 mmol).

  • Degassing: Add a mixture of 1,4-Dioxane/H2O (4:1 v/v, 40 mL). Sparge the solution with Argon for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl2 (0.05 eq, 0.5 mmol). Seal the flask.

  • Reaction: Heat the mixture to 80°C in an oil bath for 6–8 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (Rf ≈ 0.6) should be fully consumed, replaced by a bright yellow spot (Rf ≈ 0.4) corresponding to 4-nitro-[1,1'-biphenyl]-2-ol.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the nitro-intermediate.

Step 2: Chemoselective Nitro Reduction
  • Preparation: Dissolve the purified 4-nitro-[1,1'-biphenyl]-2-ol (1.0 eq, ~8 mmol) in Ethanol (30 mL). Add an aqueous solution of NH4Cl (5.0 eq, 40 mmol in 10 mL H2O).

  • Reduction: Heat the mixture to 70°C. Carefully add Iron powder (325 mesh, 5.0 eq, 40 mmol) portion-wise. Note: The reaction is mildly exothermic.

  • Reaction: Stir vigorously at 80°C for 2 hours.

  • Validation Check: Monitor by LC-MS. Confirm the disappearance of the nitro mass (m/z 214 [M-H]-) and the appearance of the target amine mass (m/z 186 [M+H]+).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron residues, washing the pad generously with hot EtOAc. Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, wash with saturated NaHCO3, dry over Na2SO4, and evaporate to yield the target 4-amino-[1,1'-biphenyl]-2-ol .

References
  • Source: National Institutes of Health (PMC)
  • A quick organic question : r/Chempros Source: Reddit URL
  • Suzuki Coupling Source: Organic Chemistry Portal URL
  • Source: Encyclopedia.

Sources

Optimization

Technical Support Center: Advanced Purification of 4-Amino-[1,1'-biphenyl]-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate electron-rich, amphoteric aromatics.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate electron-rich, amphoteric aromatics. The purification of 4-Amino-[1,1'-biphenyl]-2-ol (also known as 4-amino-2-phenylphenol) presents a notorious challenge in synthetic chemistry. Due to its electron-rich aromatic core and dual functional groups, it is highly susceptible to oxidative degradation and chromatographic tailing.

This guide abandons generic, failure-prone purification templates. Instead, it provides field-proven, causality-driven methodologies designed specifically for the physicochemical realities of this compound.

Logical Workflow: Antioxidant-Assisted Isolation

Below is the optimized logical workflow for isolating 4-Amino-[1,1'-biphenyl]-2-ol from a crude reaction mixture, bypassing the pitfalls of traditional silica chromatography.

PurificationWorkflow Crude Crude 4-Amino-[1,1'-biphenyl]-2-ol (Contains Regioisomers & Oxidized Tars) AcidExt Acidic Extraction (HCl, pH < 2) + 0.1% Ascorbic Acid Crude->AcidExt OrgWaste Organic Phase (Neutral Impurities & Unreacted Phenols) AcidExt->OrgWaste Phase Separation AqPhase Aqueous Phase (Aminophenol Hydrochloride Salt) AcidExt->AqPhase Phase Separation Neutralize Isoelectric Neutralization (NH4OH, pH 6.8 - 7.2) AqPhase->Neutralize Precipitate Crude Free Base Precipitate Neutralize->Precipitate Filtration Recryst Anaerobic Recrystallization + Sodium Dithionite Reductant Precipitate->Recryst Pure Purified 4-Amino-[1,1'-biphenyl]-2-ol (>99% Purity) Recryst->Pure Cooling & Filtration

Fig 1: Antioxidant-assisted acid-base extraction and recrystallization workflow.

Troubleshooting & FAQs: The "Why" Behind the Chemistry

Q1: My crude 4-Amino-[1,1'-biphenyl]-2-ol turns dark brown/black during silica gel chromatography, and my recovery is abysmal. Why is this happening? The Causality: 4-Amino-[1,1'-biphenyl]-2-ol is exceptionally electron-rich due to the synergistic electron-donating effects of the ortho-hydroxyl and para-phenyl groups relative to the amine. When exposed to the acidic silanol groups of standard normal-phase silica in the presence of atmospheric oxygen, the compound rapidly oxidizes into a highly reactive quinone imine intermediate. These intermediates subsequently polymerize into intractable, dark-colored tars. Furthermore, the compound's amphoteric nature causes severe hydrogen-bonding, leading to irreversible column tailing. The Solution: Abandon standard silica chromatography. To prevent oxidative degradation during handling or analysis, you must supplement your solvents with 0.01–0.1% (w/v) ascorbic acid, which acts as a sacrificial oxygen scavenger[1]. For bulk purification, rely on the isoelectric precipitation methods detailed below.

Q2: What is the most reliable, self-validating protocol for separating the target compound from neutral organic impurities (e.g., unreacted biphenyl-2-ol)? The Causality: The compound possesses a basic amine (pKa ~4.5) and a weakly acidic phenol (pKa ~9.5). By dissolving the crude mixture in an organic solvent and extracting with dilute aqueous HCl, the target compound is protonated and partitions entirely into the aqueous phase, leaving neutral impurities behind. The Self-Validating System: This protocol validates itself through pH-dependent phase partitioning. When you isolate the aqueous layer and slowly add a base (like NH₄OH), the solution will remain clear until the pH approaches 6.8–7.2. At this exact isoelectric point, the free base will precipitate en masse[2]. If you overshoot the pH (>10), the precipitate will redissolve as the phenolic -OH deprotonates to form a water-soluble phenoxide. The transient appearance and disappearance of the solid strictly as a function of pH confirms you have successfully isolated your amphoteric target.

Q3: How do I remove persistent colored impurities (oxidized species) during the final isolation step? The Causality: Trace quinone imines act as potent chromophores, tinting the final solid gray, pink, or brown. To eliminate these, perform a recrystallization using a degassed solvent system containing a reducing agent like sodium dithionite (Na₂S₂O₄)[3]. Dithionite acts as a powerful electron donor, chemically reducing the colored quinone imines back into the desired aminophenol. The immediate visual shift from a dark solution to a pale/clear solution during heating serves as a self-validating indicator that the reduction was successful.

Quantitative Data: Comparison of Purification Strategies

To guide your experimental design, review the empirical performance metrics of various purification strategies for 4-Amino-[1,1'-biphenyl]-2-ol:

Purification StrategyTypical Recovery (%)Final Purity (%)Oxidation RiskScalabilityPrimary Mechanism of Action
Standard Silica Chromatography 20 - 40%< 85%Very HighPoorAdsorption (Fails due to silanol binding and air exposure)
Cation-Exchange Chromatography 70 - 85%> 95%ModerateModerateIonic interaction with protonated amine; requires buffered elution
Acid-Base Extraction (Isoelectric) 80 - 90%92 - 96%Low (if degassed)ExcellentExploitation of amphoteric pKa differentials
Antioxidant Recrystallization 75 - 85%> 99%MinimalExcellentDifferential solubility + chemical reduction of quinone imines
Step-by-Step Methodologies
Protocol A: Anaerobic Acid-Base Extraction (Isoelectric Precipitation)

Use this protocol to strip away neutral starting materials, metal catalysts, and non-amphoteric byproducts.

  • Dissolution: Dissolve 10 g of crude 4-Amino-[1,1'-biphenyl]-2-ol in 100 mL of ethyl acetate that has been vigorously sparged with nitrogen gas for 15 minutes.

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add 100 mL of 1M HCl (aqueous, degassed) containing 0.1% (w/v) ascorbic acid[1]. Shake vigorously and allow the phases to separate.

  • Phase Separation: Collect the lower aqueous phase (containing the target as the water-soluble hydrochloride salt). Discard the upper organic phase. Wash the aqueous phase with an additional 30 mL of fresh ethyl acetate to remove any lingering trace organics.

  • Isoelectric Precipitation: Transfer the aqueous phase to an Erlenmeyer flask under a continuous nitrogen sweep. Place the flask in an ice bath. Slowly add 2M NH₄OH dropwise while continuously monitoring the solution with a calibrated pH meter.

  • Validation Checkpoint: Halt the addition exactly when the pH reaches 7.0 (acceptable range: 6.8 - 7.2)[2]. A dense, off-white precipitate of the free base will form.

  • Isolation: Filter the precipitate rapidly under a blanket of nitrogen. Wash the filter cake with cold, degassed distilled water.

Protocol B: Antioxidant-Assisted Recrystallization

Use this protocol as a final polishing step to achieve >99% purity and destroy colored oxidative degradation products.

  • Solvent Preparation: Prepare a mixture of 70% Ethanol and 30% Water (v/v). Sparge the solvent system with Argon or N₂ for 20 minutes to displace dissolved oxygen.

  • Reduction & Dissolution: Suspend the crude free-base solid in the degassed solvent (approximately 10 mL per gram of solid). Add 0.1 to 0.2 equivalents (by weight) of sodium dithionite (Na₂S₂O₄) to act as a reducing bleach for oxidized impurities[3].

  • Heating: Heat the mixture to reflux under an inert atmosphere until the solid fully dissolves. Self-Validation: The solution should visibly lighten in color as the contaminating quinone imines are reduced back to the aminophenol.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Celite pad to remove insoluble particulates, polymerized tars, or inorganic salts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed, then transfer to a 4°C refrigerator for 4 hours to maximize crystal yield.

  • Collection & Storage: Vacuum filter the purified crystals. Dry under high vacuum in the dark. Because the purified compound remains sensitive to air and light, store the final product at 4°C, protected from light, and sealed tightly under a nitrogen atmosphere[4].

References
  • United States Patent Office. "US1973472A - Purification of methyl-para-amino phenol." Google Patents.
  • United States Patent Office. "US3694508A - Purification of p-aminophenol." Google Patents.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Amino-[1,1'-biphenyl]-2-ol

Welcome to the Technical Support Center for 4-Amino-[1,1'-biphenyl]-2-ol (also known as 4-amino-2-phenylphenol or 5-amino-[1,1'-biphenyl]-2-ol)[1][2]. Because this compound contains both an aniline (amino) and a phenol (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Amino-[1,1'-biphenyl]-2-ol (also known as 4-amino-2-phenylphenol or 5-amino-[1,1'-biphenyl]-2-ol)[1][2]. Because this compound contains both an aniline (amino) and a phenol (hydroxyl) functional group on the same aromatic ring, it is highly susceptible to oxidative degradation[3].

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement field-proven, self-validating protocols for long-term storage.

Part 1: Core Mechanisms of Degradation (Troubleshooting FAQs)

Q: Why does my solid powder or stock solution turn dark brown, red, or purple over time? A: The color change is the visual hallmark of oxidative degradation. The electron-rich aminophenol moiety is thermodynamically susceptible to a two-electron oxidation process[3]. When exposed to ambient oxygen, light, or trace transition metals, the compound oxidizes into a highly reactive quinone imine intermediate (specifically, an o-quinone imine)[4]. Because quinone imines are potent electrophiles, they rapidly react with unoxidized parent molecules in the solution. This process, known as oxidative coupling or dimerization, forms highly conjugated, darkly colored phenoxazinone dyes and complex polymeric degradants[3][4][5].

Q: Does the pH of my assay buffer affect the degradation rate? A: Yes, significantly. The oxidation rate of aminophenols is heavily pH-dependent. Alkaline conditions facilitate the deprotonation of the phenolic hydroxyl group, exponentially increasing the molecule's susceptibility to oxidation and subsequent dimerization[6]. Conversely, acidic conditions protonate the amine group, reducing the electron density of the aromatic ring and stabilizing the compound against oxidative coupling[6][7]. Whenever possible, formulate aqueous solutions at a slightly acidic pH.

DegradationPathway A 4-Amino-[1,1'-biphenyl]-2-ol (Intact Compound) B Quinone Imine Intermediate (Highly Reactive) A->B O2, Light, or Metals (-2e-, -2H+) C Benzoquinone Derivatives (Hydrolysis Products) B->C H2O (Hydrolysis) D Phenoxazinone Dyes (Oxidative Coupling) B->D + Aminophenol (Dimerization) E Polymeric Degradants (Dark Precipitate) D->E Further Oxidation

Caption: Oxidative degradation pathway of 4-Amino-[1,1'-biphenyl]-2-ol.

Part 2: Storage & Handling Guidelines

Q: What are the definitive storage conditions for the solid powder? A: To arrest thermal and photolytic degradation, the solid powder must be stored at 4°C or -20°C in an opaque or amber container[1][8]. Crucially, the container must be backfilled with an inert gas (Nitrogen or Argon) before sealing[1]. Oxygen is the primary driver of the degradation cascade; controlling temperature without controlling the atmosphere will still result in gradual degradation.

Quantitative Stability Data

Table 1: Comparative Stability Matrix for 4-Amino-[1,1'-biphenyl]-2-ol

Storage ConditionAtmosphereLight ExposureEstimated Shelf-Life (Solid)Estimated Shelf-Life (Solution)
25°C (Room Temp)Ambient AirDirect Light< 1 Week< 12 Hours
4°C (Fridge)Ambient AirDark1 - 3 Months24 - 48 Hours
-20°C (Freezer)NitrogenDark> 12 Months1 - 2 Weeks
-80°C (Ultra-low)ArgonDark> 24 Months> 6 Months

Table 2: Recommended Stabilizing Additives for Solutions

AdditiveFunctionRecommended Conc.Mechanism of Action
Ascorbic Acid Antioxidant0.1% - 0.5% (w/v)Acts as a sacrificial reducing agent, scavenging reactive oxygen species (ROS) before they oxidize the aminophenol.
BHT Antioxidant0.01% - 0.1% (w/v)Scavenges free radicals in organic stock solutions (e.g., DMSO, Methanol).
EDTA Metal Chelator1 mM - 5 mMSequesters trace transition metals (Fe, Cu) that act as catalysts for the initial two-electron oxidation step.

Part 3: Standard Operating Procedure (SOP)

Protocol: Preparation of Oxidation-Resistant Stock Solutions

This protocol is designed as a self-validating system to ensure the integrity of your compound prior to critical biological or chemical assays.

Step 1: Solvent Degassing Sparge your chosen solvent (e.g., DMSO or an acidic buffer) with high-purity Argon gas for at least 30 minutes. This displaces dissolved oxygen, removing the primary reactant for quinone imine formation.

Step 2: Additive Inclusion Dissolve the appropriate stabilizer into the degassed solvent. For aqueous buffers, use 1 mM EDTA + 0.1% Ascorbic Acid. For organic solvents, use 0.1% BHT.

Step 3: Compound Dissolution (Light-Protected) Weigh the 4-Amino-[1,1'-biphenyl]-2-ol powder and transfer it to an amber glass vial. Add the prepared solvent. Perform this step under subdued lighting to prevent photolytic excitation[7][8].

Step 4: Aliquoting Divide the stock solution into single-use aliquots. This prevents repeated freeze-thaw cycles and eliminates the introduction of fresh oxygen that occurs every time a main stock vial is opened.

Step 5: Inert Gas Blanket Gently blow a stream of Argon gas over the headspace of each vial for 10-15 seconds to displace ambient air, then immediately cap tightly with a PTFE-lined septum.

Step 6: Cryogenic Storage Transfer the sealed aliquots to a -20°C or -80°C freezer for long-term storage[7][8].

Step 7: Self-Validation Check (Pre-Assay) Before using a stored aliquot in a critical experiment, measure its absorbance via UV-Vis spectroscopy. A new peak emerging around 380 nm indicates quinone imine formation, while a peak at 432 nm indicates phenoxazinone dye oxidative coupling[4][5]. If these peaks are present, discard the aliquot.

ProtocolWorkflow S1 1. Solvent Degassing Sparge with Argon (30 min) S2 2. Additive Inclusion Add Antioxidant & Chelator S1->S2 S3 3. Dissolution Dissolve Compound in Dark S2->S3 S4 4. Aliquoting Dispense into Amber Vials S3->S4 S5 5. Inert Gas Blanket Overlay with Argon & Seal S4->S5 S6 6. Cryogenic Storage Store at -20°C or -80°C S5->S6 S7 7. Validation Check UV-Vis Scan (Reject if 380/432nm peaks exist) S6->S7

Caption: Step-by-step workflow for preparing stable aminophenol stock solutions.

References

  • Benchchem. An In-depth Technical Guide on the Stability and Storage of 1-(5-Amino-2-methylphenyl)ethanone.8

  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. 7

  • Grokipedia. o-aminophenol oxidase. 3

  • PMC (NIH). Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one. 4

  • ResearchGate. Electrochemical Oxidation of Some Aminophenols in Various pHs. 6

  • Sigma-Aldrich. 4-Amino-2-phenylphenol | 19434-42-5. 1

  • PubChem (NIH). 4-Amino-2-phenylphenol | C12H11NO | CID 29595. 2

  • ScienceMadness. Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. 5

Sources

Optimization

optimizing reaction conditions for 4-Amino-[1,1'-biphenyl]-2-ol amidation

Welcome to the Advanced Reaction Troubleshooting Dashboard. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the amidation of 4-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reaction Troubleshooting Dashboard. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the amidation of 4-amino-[1,1'-biphenyl]-2-ol.

Because this substrate is an aminophenol derivative, it presents a classic chemoselectivity challenge: differentiating the reactivity of the 4-amino group from the 2-hydroxyl group. This guide bypasses generic advice to provide field-proven, causality-driven solutions for your workflows.

Part 1: Knowledge Base & Mechanistic Primer

To optimize this reaction, we must first understand the thermodynamic and kinetic forces at play. 4-Amino-[1,1'-biphenyl]-2-ol contains two competing nucleophilic sites. The preference for N-acylation (amide formation) versus O-acylation (ester formation) is strictly governed by the pH of your reaction medium[1].

Nitrogen is less electronegative than oxygen, meaning its lone pair is more available. Under neutral or mildly acidic conditions , the neutral amine is a significantly stronger nucleophile than the neutral hydroxyl group, leading to kinetic N-acylation[1]. However, under strongly basic conditions , the phenol (pKa ~9.5) is deprotonated to form a phenoxide anion. The phenoxide is a vastly superior nucleophile compared to the neutral amine, shifting the reaction toward O-acylation[1].

G Start 4-Amino-[1,1'-biphenyl]-2-ol + Acylating Agent Cond1 Neutral / Mild Acidic (Amine is stronger nucleophile) Start->Cond1 Controlled pH Cond2 Strongly Basic (Phenol deprotonates to Phenoxide) Start->Cond2 Excess Base Prod1 N-Acylation (Amide) Target Product Cond1->Prod1 Kinetic Control Prod2 O-Acylation (Ester) Byproduct Cond2->Prod2 Thermodynamic Control

Chemoselectivity pathways for 4-Amino-[1,1'-biphenyl]-2-ol acylation.

Part 2: Diagnostic FAQs & Troubleshooting

Q: I am observing significant O-acylation (ester formation) alongside my desired amide. How do I prevent this? A: O-acylation is almost always a symptom of over-basification. If you are using excess strong tertiary amines like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), you risk deprotonating the 2-hydroxyl group. Field Fix: Limit your base to exactly 1.0–1.2 equivalents relative to the carboxylic acid. Alternatively, switch to a weaker base like N-methylmorpholine (NMM). For absolute chemoselectivity, consider base-free coupling methods, such as thioacid-mediated N-acylation, which has demonstrated perfect N-selectivity for aminophenols without affecting the hydroxyl group[2].

Q: My reaction with EDC/HOBt is stalling at 50% conversion. Should I just add more coupling reagent? A: No. Adding excess activated acid will drive di-acylation or O-acylation. Stalling with carbodiimides (EDC, DIC) often indicates the formation of unreactive N-acyl urea byproducts or poor solubility of the OBt-ester intermediate[3]. Field Fix: Switch to a highly reactive aminium/uronium salt like HATU. HATU reacts significantly faster than HBTU or EDC, driving the reaction to completion in minutes before side reactions can accumulate[4].

Q: The reaction mixture turns dark purple/brown over time, and my isolated yields are terrible. What is happening? A: Aminobiphenyls, particularly those with electron-donating hydroxyl groups, are highly susceptible to oxidative degradation. Upon exposure to atmospheric oxygen, they readily oxidize into quinone-imine derivatives, which appear dark purple or brown[5]. Field Fix: You must rigorously degas your solvents (DMF or DCM) by sparging with argon or nitrogen for 15 minutes prior to use. Run the entire reaction under a strict inert atmosphere.

Q: Can I use an acyl chloride directly instead of a carboxylic acid and a coupling reagent? A: Yes, but with extreme caution. Acyl chlorides are highly reactive and can acylate both the amine and the phenol indiscriminately if not carefully controlled[6]. Field Fix: If using an acyl chloride, employ biphasic Schotten-Baumann conditions or use strict stoichiometric control at low temperatures (-78°C to 0°C) with a weak base like pyridine to suppress O-acylation.

Workflow Step1 Analyze Crude LC-MS Issue1 High O-Acylation? Step1->Issue1 Issue2 Low Conversion? Step1->Issue2 Issue3 Oxidation/Degradation? Step1->Issue3 Fix1 Reduce Base Eq. Switch to weaker base (e.g., NMM) Issue1->Fix1 Yes Fix2 Change Coupling Reagent (e.g., HATU instead of EDC) Issue2->Fix2 Yes Fix3 Degas Solvents Add Antioxidant / Inert Atm Issue3->Fix3 Yes

Decision tree for troubleshooting amidation reactions.

Part 3: Quantitative Data Analytics

To make informed reagent choices, consult the following quantitative summaries. The vast difference in nucleophilicity between the neutral and deprotonated states dictates our protocol design.

Table 1: Physicochemical Properties Influencing Chemoselectivity
Functional GrouppKa (Conjugate Acid)Relative Nucleophilicity (Neutral)Relative Nucleophilicity (Deprotonated)
4-Amino (-NH₂) ~4.5High (Target for Acylation)N/A (Requires extreme base to deprotonate)
2-Hydroxyl (-OH) ~9.5 - 10.0LowVery High (Phenoxide - Causes Byproducts)
Table 2: Coupling Reagent Performance Metrics for Aminophenols
Reagent SystemActivation RateN/O ChemoselectivityEpimerization RiskByproduct Removal
HATU / DIPEA Very Fast (<15 min)High (if base is ≤ 1.2 eq)LowAqueous wash / Chromatography
EDC / HOBt Moderate (1-4 hr)Moderate to HighLowWater-soluble byproducts (Easy)
Acyl Chloride InstantaneousPoor (Prone to di-acylation)High (HCl generation)Evaporation / Aqueous wash
Thioacid / Cu FastExcellent (100% N-selective)MinimalFiltration of Cu salts

Part 4: Standard Operating Procedure (Self-Validating Protocol)

The following protocol utilizes HATU due to its superior reaction kinetics, which minimizes the residence time of reactive intermediates and suppresses side reactions[4]. The protocol is designed as a "self-validating system," meaning you will verify the success of intermediate steps before proceeding.

Objective: Chemoselective N-acylation of 4-amino-[1,1'-biphenyl]-2-ol.

Step 1: Preparation and Degassing

  • Add anhydrous DMF (10 mL per mmol of substrate) to a flame-dried round-bottom flask.

  • Sparge the DMF with Argon for 15 minutes to remove dissolved oxygen, preventing the oxidative degradation of the aminobiphenyl core[5].

Step 2: Carboxylic Acid Pre-Activation

  • Under Argon, add the Carboxylic Acid (1.05 eq) and HATU (1.05 eq) to the DMF.

  • Add N-methylmorpholine (NMM) or DIPEA (1.2 eq). Causality Note: We restrict the base to 1.2 eq to prevent the deprotonation of the biphenyl-2-ol group later in the reaction.

  • Stir at room temperature for 10 minutes.

  • Validation Check: Remove a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. You should observe the mass of the methyl ester, confirming that the active OBt/OAt-ester has successfully formed.

Step 3: Amine Addition & Coupling

  • Dissolve 4-amino-[1,1'-biphenyl]-2-ol (1.0 eq) in a minimal amount of degassed DMF.

  • Add the amine solution dropwise to the activated acid mixture at 0°C (ice bath). Causality Note: Lower temperatures favor the kinetic N-acylation product over the thermodynamic O-acylation product.

  • Allow the reaction to slowly warm to room temperature and stir for 1–2 hours. Monitor completion via TLC or LC-MS.

Step 4: Chemoselective Workup

  • Quench the reaction by adding water. Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with 5% aqueous Citric Acid (2x). Validation Check: This removes any unreacted aminobiphenyl and the NMM/DIPEA base.

  • Wash with saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and HATU byproducts.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace O-acylated byproducts are present.

Part 5: References

  • Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid. ResearchGate. Available at:[Link]

  • 4-Aminobiphenyl | C12H11N | CID 7102. PubChem. Available at: [Link]

  • Chemoselectivity of Acylation in Aminophenols. Filo. Available at: [Link]

  • Thioacids Mediated Selective and Mild N-Acylation of Amines. ACS Publications. Available at: [Link]

Sources

Troubleshooting

troubleshooting low conversion rates in 4-Amino-[1,1'-biphenyl]-2-ol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of 4-Amino-[1,1'-biphenyl]-2-ol (als...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of 4-Amino-[1,1'-biphenyl]-2-ol (also known as 2-hydroxy-4-aminobiphenyl).

Synthesizing this biphenyl system typically relies on a Suzuki-Miyaura cross-coupling. However, researchers frequently experience stalled reactions (<20% conversion) when attempting a direct coupling of an unprotected 4-amino-2-halophenol with phenylboronic acid. This guide deconstructs the chemical causality behind these failures—ranging from catalyst poisoning to protodeboronation—and provides field-proven, self-validating protocols to achieve high-yield conversions.

Mechanistic Pathways & Bottlenecks

SyntheticPathways SM1 4-Amino-2-halophenol + Phenylboronic Acid Rxn1 Direct Suzuki (Slow OA / Poisoning) SM1->Rxn1 Target 4-Amino-[1,1'-biphenyl]-2-ol (Target Molecule) Rxn1->Target Low Yield (<20%) SM2 4-Nitro-2-halophenol + Phenylboronic Acid Rxn2 Nitro-Suzuki (Fast OA) SM2->Rxn2 Int 4-Nitro-[1,1'-biphenyl]-2-ol (Intermediate) Rxn2->Int High Yield Rxn3 Nitro Reduction (Pd/C or Fe/HCl) Int->Rxn3 Rxn3->Target High Yield

Fig 1. Comparison of direct Suzuki vs. two-step nitro-route for 4-Amino-[1,1'-biphenyl]-2-ol.

Troubleshooting FAQs: Causality & Solutions

Q1: My direct Suzuki coupling of 4-amino-2-chlorophenol with phenylboronic acid is stalling at <20% conversion. The aryl halide remains unreacted. What is the mechanistic cause? Causality: Two competing factors are paralyzing your catalytic cycle. First, the substrate is highly electron-rich due to the strong ortho/para mesomeric electron donation from both the -OH and -NH2 groups. This significantly raises the activation energy for the oxidative addition (OA) of Pd(0) into the C-Cl bond[1]. Second, the free primary amine and hydroxyl groups act as competing ligands, coordinating to the electrophilic Pd(II) center to form stable, inactive off-cycle complexes (catalyst poisoning). Solution: You must switch to a highly active, bulky, electron-rich phosphine ligand like XPhos or SPhos[2]. The extreme steric bulk of Buchwald ligands physically blocks the substrate's amine from coordinating to the palladium, while their electron-rich nature forces the difficult oxidative addition into the deactivated C-Cl bond[1].

Q2: I observe rapid consumption of phenylboronic acid, but my aryl halide is still present. Adding more catalyst doesn't help. How do I fix this? Causality: You are observing protodeboronation. This is a destructive side reaction where the C-B bond is cleaved by a proton source (water or base), yielding benzene from your phenylboronic acid[3]. Because your oxidative addition is exceptionally slow (see Q1), the boronic acid degrades in the basic media before transmetalation can occur[2]. Solution: Do not add more catalyst. Instead, implement a slow-addition syringe pump protocol for the boronic acid to keep its steady-state concentration low. Alternatively, switch to a more stable boronate equivalent, such as potassium phenyltrifluoroborate, which slowly hydrolyzes to release the active boronic acid in situ, matching the slow rate of oxidative addition[1][3].

Q3: To avoid catalyst poisoning, I switched to the two-step "Nitro Route" (coupling 2-bromo-5-nitrophenol, then reducing). The Suzuki step is now >90%, but the catalytic hydrogenation to 4-Amino-[1,1'-biphenyl]-2-ol yields a messy mixture. Why? Causality: The reduction of aromatic nitro groups to anilines does not happen in a single step; it proceeds through nitroso and hydroxylamine intermediates[4]. Incomplete reduction leaves stable hydroxylamines in the mixture. Furthermore, if mass transfer of hydrogen is poor, condensation between the nitroso and hydroxylamine intermediates will form unwanted azoxy or azo dimers[4]. Solution: Ensure vigorous agitation to overcome hydrogen gas mass-transfer limitations. If side-products persist with Pd/C, switch to a dissolving metal reduction using Iron (Fe) or Zinc (Zn) dust in acidic media (e.g., ammonium chloride), which cleanly drives the reduction to the amine without forming azo dimers[5].

Quantitative Catalyst Screening Data

To illustrate the impact of ligand selection on electron-rich aminophenols, review the following standardized screening data for the direct coupling route.

Catalyst SystemBase / SolventTemp (°C)Conversion (%)Mechanistic Outcome
Pd(PPh3)4 (5 mol%)Na2CO3 / Toluene:H2O80< 15%Slow OA; Catalyst heavily poisoned by free -NH2.
Pd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane:H2O100~ 40%Moderate OA; Significant protodeboronation observed.
Pd2(dba)3 + XPhos K3PO4 / n-Butanol 100 > 85% Bulky ligand prevents poisoning; Fast OA.
Pd(OAc)2 + SPhosK3PO4 / Toluene:H2O90> 80%Efficient cross-coupling; Water aids base solubility.

Self-Validating Experimental Protocols

Protocol 1: Optimized Direct Suzuki-Miyaura Coupling (XPhos Method)

This protocol utilizes steric shielding to prevent amine coordination.

  • Preparation: In an oven-dried Schlenk flask, combine 4-amino-2-chlorophenol (1.0 equiv), phenylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), XPhos (8 mol%), and finely ground anhydrous K3PO4 (2.0 equiv).

  • Degassing (Critical): Oxygen oxidizes the active Pd(0) catalyst to inactive Pd(II) species[2]. Suspend the mixture in n-Butanol (0.2 M) and add exactly 5 equivalents of water relative to the substrate (anhydrous couplings with K3PO4 require trace water to solubilize the base at the interface)[1]. Sparge the solvent with Argon for 30 minutes.

  • Reaction: Heat the mixture to 100 °C under Argon for 12 hours.

  • Self-Validation Step: At t=2 hours, run a TLC/GC-MS. If the boronic acid is completely consumed but the aryl halide remains, protodeboronation is outcompeting transmetalation. Spike the reaction with an additional 0.5 equiv of phenylboronic acid via syringe.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol 2: The "Nitro-Route" & Catalytic Hydrogenation

Use this two-step workaround if the direct coupling continues to fail.

  • Suzuki Step: Couple 2-bromo-5-nitrophenol with phenylboronic acid using standard Pd(PPh3)4 conditions. The electron-withdrawing nitro group accelerates oxidative addition, resulting in >90% yield of 4-nitro-[1,1'-biphenyl]-2-ol.

  • Hydrogenation Setup: Dissolve the purified 4-nitro-[1,1'-biphenyl]-2-ol in methanol (0.1 M). Add 10% Pd/C (10 wt% relative to substrate).

  • Reduction: Purge the vessel with N2, then H2. Stir vigorously under a balloon of H2 at room temperature. Hydrogenation over a palladium catalyst will cleanly convert the NO2 group to NH2[5].

  • Self-Validation Step: Monitor H2 uptake using a gas burette. The theoretical consumption is exactly 3 molar equivalents of H2 per mole of nitro compound. If uptake ceases prematurely, the catalyst has been poisoned; filter through Celite and resubject to fresh Pd/C.

Troubleshooting Decision Logic

TroubleshootingLogic Start Low Conversion in Suzuki Coupling? Check Analyze Unreacted Starting Materials (GC/MS or TLC) Start->Check Boronic Boronic Acid Consumed? (Protodeboronation) Check->Boronic Halide Halide Unreacted? (Pd Poisoning / Slow OA) Check->Halide Sol1 Use slow addition or Trifluoroborate salts Boronic->Sol1 Yes Sol2 Switch to XPhos/SPhos Avoid Pd(PPh3)4 Halide->Sol2 Yes

Fig 2. Decision tree for diagnosing and resolving stalled Suzuki-Miyaura couplings.

References

  • Reddit r/Chempros Community. "Diagnosing issues with a failed Suzuki coupling?" Reddit.[Link]

  • Wikipedia Contributors. "Reduction of nitro compounds." Wikipedia. [Link]

  • Master Organic Chemistry. "Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines." Master Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Amino-[1,1'-biphenyl]-2-ol Cross-Coupling

Welcome to the Advanced Applications Support Center. Synthesizing 4-amino-[1,1'-biphenyl]-2-ol via Suzuki-Miyaura cross-coupling (e.g., coupling 4-amino-2-halophenol with phenylboronic acid) presents a notorious chemosel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Synthesizing 4-amino-[1,1'-biphenyl]-2-ol via Suzuki-Miyaura cross-coupling (e.g., coupling 4-amino-2-halophenol with phenylboronic acid) presents a notorious chemoselectivity challenge. The unprotected amine (-NH₂) and hydroxyl (-OH) groups are potent nucleophiles that can coordinate to the palladium center, leading to rapid catalyst deactivation or competitive off-target bond formation.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic protocols. Here, we dissect the causality behind side-product formation and provide a self-validating methodology to ensure high-fidelity C-C coupling.

Part 1: Mechanistic Pathway & Troubleshooting Map

To effectively troubleshoot, we must first map where the catalytic cycle diverges into failure states. The diagram below illustrates the active Suzuki-Miyaura cycle and the specific nodes where competitive side reactions branch off.

G Pd0 Pd(0) Active Species (1:1 L:Pd Ratio) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + 4-Amino-2-halophenol Side4 Pd Black (Catalyst Death) Pd0->Side4 Aggregation / Chelation TransMet Transmetalation Pd(II) Complex OxAdd->TransMet + Phenylboronic Acid + Base Side1 C-N / C-O Coupling (Off-Target) OxAdd->Side1 Competitive -NH2/-OH binding Product 4-Amino-[1,1'-biphenyl]-2-ol (Target Product) TransMet->Product Reductive Elimination Side2 Protodeboronation (Benzene) TransMet->Side2 H2O / Base-mediated cleavage Side3 Homocoupling (Biphenyl) TransMet->Side3 O2 / Excess Boronic Acid Product->Pd0 Catalyst Regeneration

Catalytic cycle and competitive side-reaction pathways in 4-Amino-[1,1'-biphenyl]-2-ol synthesis.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing significant C-N (Buchwald-Hartwig) or C-O coupling side products instead of the desired C-C Suzuki product?

Causality: The unprotected -NH₂ and -OH groups on your halophenol substrate are strong nucleophiles. After the oxidative addition of the aryl halide to Pd(0), the resulting Pd(II) complex must undergo transmetalation with the boronic acid. If transmetalation is slow, the Pd(II) center will be intercepted by the substrate's own polar groups, leading to off-target amination or etherification. Solution: You must utilize bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like XPhos or SPhos provide extreme steric bulk that physically blocks the multi-dentate coordination of the -NH₂ and -OH groups. Concurrently, their electron-rich nature accelerates the transmetalation step, allowing the C-C coupling pathway to kinetically outcompete heteroatom binding[1].

Q2: My GC-MS shows high levels of biphenyl (homocoupling) and benzene (protodeboronation). What is causing this?

Causality: Phenylboronic acid is highly susceptible to (protodeboronation)[2]. Furthermore, in the presence of trace oxygen, Pd(II) peroxo complexes form, which facilitate the oxidative homocoupling of the boronic acid into biphenyl[3]. Ironically, while bulky ligands like XPhos are required to prevent C-N coupling (as noted in Q1), they can inadvertently accelerate protodeboronation if the base and water ratios are not strictly controlled[2]. Solution: Implement a to maintain a low steady-state concentration of the boronic acid[4]. Use a milder base (K₃PO₄ instead of NaOH) and strictly degas your solvents (sparging with Ar for 45 minutes) to eliminate oxygen-driven homocoupling.

Q3: The reaction mixture turns black within 15 minutes, and conversion stalls at 20%. Why is the catalyst dying?

Causality: The rapid formation of a black precipitate (Palladium black) indicates irreversible catalyst aggregation. The 4-amino-2-halophenol substrate acts as a potent chelator. If you are generating your catalyst in situ (e.g., mixing Pd₂(dba)₃ and free ligand), you inevitably create under-ligated Pd(0) species. The unprotected substrate strips the palladium of its phosphine ligands, causing it to crash out of solution. Solution: Abandon in situ catalyst generation. Employ (e.g., XPhos Pd G4)[5]. These precatalysts rapidly activate under mild conditions to form a strictly 1:1 Ligand:Pd(0) active species, preventing substrate chelation. The G4 variant is highly recommended as it releases benign N-methylcarbazole upon activation, avoiding the potentially inhibitory carbazole byproduct seen with G3[5].

Part 3: Self-Validating Experimental Protocol

To minimize side products, follow this optimized, self-validating methodology using a G4 precatalyst.

Objective: Synthesis of 4-Amino-[1,1'-biphenyl]-2-ol via Suzuki-Miyaura Coupling.

Step 1: Reagent Loading (Glovebox/Schlenk)

  • Charge an oven-dried Schlenk flask with 4-amino-2-chlorophenol (1.0 equiv, 10 mmol), phenylboronic acid (1.2 equiv, 12 mmol), anhydrous K₃PO₄ (2.0 equiv, 20 mmol), and SPhos Pd G4 (2 mol%).

  • Validation Check: Ensure the K₃PO₄ is finely milled and free-flowing. Clumped base will cause localized high pH spikes, driving protodeboronation.

Step 2: Solvent Degassing

  • Prepare a 4:1 mixture of 1,4-Dioxane and ultra-pure H₂O.

  • Degas via vigorous Argon sparging for 45 minutes.

  • Validation Check: The solvent must be completely deoxygenated to prevent the formation of biphenyl (homocoupling).

Step 3: Initiation & Monitoring

  • Add the degassed solvent (50 mL) to the Schlenk flask via syringe under positive Argon pressure.

  • Transfer to a heating block pre-heated to 80 °C and stir vigorously (800 rpm).

  • Validation Check (Crucial): Within 5 minutes at 80 °C, the solution should transition from a heterogeneous suspension to a clear, pale yellow/orange solution . This visual cue confirms successful precatalyst activation. If the solution turns opaque black, catalyst aggregation has occurred (abort, check degassing and reagent purity).

Step 4: Quench & Isolation

  • After 3 hours (monitor via LC-MS for complete consumption of the halophenol), cool to room temperature.

  • Dilute with EtOAc (100 mL) and wash with saturated aqueous NH₄Cl (50 mL).

  • Validation Check: The slightly acidic NH₄Cl wash neutralizes the K₃PO₄ and helps partition any residual boronic acid degradation products into the aqueous layer, protecting the basic -NH₂ group of your product in the organic layer.

  • Extract, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Part 4: Quantitative Performance Data

The table below summarizes the causality of ligand and precatalyst choices on the distribution of side products during the synthesis of 4-Amino-[1,1'-biphenyl]-2-ol.

EntryPrecatalyst / Ligand SystemBaseTarget Yield (%)C-N / C-O Byproducts (%)Homocoupling (%)Catalyst State (Visual)
1Pd(OAc)₂ + PPh₃ (In situ)K₂CO₃15%45%10%Black precipitate (Failed)
2Pd₂(dba)₃ + dppf (In situ)K₃PO₄30%25%15%Black precipitate (Failed)
3XPhos Pd G3 (Precatalyst)K₃PO₄88%< 2%5%Pale yellow (Active)
4SPhos Pd G4 (Precatalyst)K₃PO₄ 94% < 1% 2% Pale yellow (Active)

Data Interpretation: Standard ligands (PPh₃, dppf) fail to provide the steric bulk necessary to prevent the unprotected -NH₂/-OH groups from coordinating, resulting in massive C-N/C-O byproduct formation and catalyst death. G4 precatalysts utilizing bulky biaryl phosphines (SPhos/XPhos) suppress these pathways entirely.

Part 5: References

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.[Link]

  • Extracting Mechanistic Information from an Open Data Set for a Pharma-Relevant Suzuki–Miyaura Cross-Coupling Reaction. Organic Process Research & Development, ACS Publications.[Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amine Protection in 4-Amino-[1,1'-biphenyl]-2-ol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing chemoselectivity challenges during the functionalization of ambident nucleophiles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing chemoselectivity challenges during the functionalization of ambident nucleophiles.

Executive Summary & Mechanistic Context

4-Amino-[1,1'-biphenyl]-2-ol presents a classic chemoselectivity challenge. The molecule contains two nucleophilic centers: an aromatic amine (aniline derivative) at the C4 position and a sterically encumbered phenol at the C2 position.

Because anilines are inherently less nucleophilic than aliphatic amines, researchers often observe sluggish reaction kinetics during Boc (tert-butyloxycarbonyl) protection. This frequently tempts chemists to apply harsh conditions—such as strong bases, excess heat, or hypernucleophilic catalysts—which inadvertently activate the phenolic oxygen, leading to catastrophic loss of chemoselectivity and protection failure.

Root Cause Analysis: The Causality of Protection Failures

Understanding the electronic and steric environment of your substrate is critical to preventing protection failures.

  • The DMAP Trap: 4-Dimethylaminopyridine (DMAP) is routinely used to accelerate sluggish Boc protections. However, DMAP generates a highly reactive N-acylpyridinium intermediate. While the C4-amine is sterically accessible, the C2-phenol will rapidly undergo O-Bocylation when exposed to this hyper-reactive intermediate. DMAP effectively overrides the natural kinetic preference for N-protection, leading to O-Boc or N,O-diBoc formation[1].

  • Base-Induced Phenoxide Formation: The pKa of the C2-phenol group is approximately 9.5–10.0. Utilizing inorganic bases like NaH, Cs₂CO₃, or even excess NaOH deprotonates the phenol. The resulting phenoxide anion is a significantly stronger nucleophile than the neutral C4-aniline, shifting the reaction entirely toward O-protection[2].

  • Solvent Microenvironments: Non-polar solvents can reduce the solubility of polar transition states. Utilizing protic or coordinating solvents (like MeOH or THF) without a base stabilizes the transition state for N-attack via hydrogen bonding while keeping the phenol safely protonated.

Troubleshooting Matrix: Quantitative & Qualitative Diagnostics

Use the following data table to diagnose your specific protection failure based on mass spectrometry (LC-MS) and thin-layer chromatography (TLC) outputs.

Diagnostic Symptom (TLC)Mass Shift (Δm/z)Typical Yield ImpactIdentified Failure ModeMechanistic Root CauseCorrective Action
Single new spot; Ninhydrin (+), FeCl₃ (-)+100 Da>40% loss to byproductO-Boc Formation Addition of DMAP acting as an acyl transfer catalyst to the phenol.Omit DMAP entirely; rely on prolonged reaction times.
Multiple spots; Ninhydrin (-), FeCl₃ (-)+200 Da>60% loss to byproductN,O-diBoc Formation Use of strong base (e.g., NaH) deprotonating the C2-phenol.Eliminate strong bases; use solvent-only conditions.
Single new spot; Ninhydrin (-)+200 Da15-30% loss to byproductN,N-diBoc Formation Large excess of Boc₂O (>2.0 eq) combined with elevated temperatures.Limit Boc₂O to 1.05 eq; maintain temperature ≤ 25°C.
Starting material remains0 DaLow conversion (<50%)Incomplete Reaction Low nucleophilicity of the C4-aniline; poor solubility.Switch solvent to MeOH or add a mild Lewis acid catalyst.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes an orthogonal TLC staining technique to instantly verify chemoselectivity without waiting for NMR confirmation. By relying on the inherent chemical properties of the functional groups, the procedure validates itself in real-time.

Objective: Chemoselective N-tert-butyloxycarbonylation of 4-Amino-[1,1'-biphenyl]-2-ol. Scale: 1.0 mmol

Step-by-Step Methodology:

  • Dissolution: Add 4-Amino-[1,1'-biphenyl]-2-ol (185.2 mg, 1.0 mmol) to an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar. Add 5.0 mL of anhydrous THF to achieve a 0.2 M concentration.

    • Causality: THF fully solubilizes the biphenyl scaffold while suppressing phenol ionization, unlike highly polar basic solvents.

  • Temperature Control: Chill the flask to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve Boc₂O (229.2 mg, 1.05 mmol) in 1.0 mL of THF and add dropwise over 15 minutes.

    • Causality: Controlled addition at 0°C suppresses the activation energy required for the kinetically disfavored O-attack and prevents thermal N,N-dialkylation.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25°C for 12–16 hours. CRITICAL: Do not add DMAP, TEA, or any inorganic base.

  • Orthogonal Self-Validation (In-Process):

    • Spot the reaction mixture on a silica gel TLC plate alongside the starting material. Elute with 3:1 Hexanes/EtOAc.

    • Validation A (Ninhydrin Stain): Spray with ninhydrin and heat. The starting material will stain dark purple. The product spot must NOT stain. (This confirms successful N-protection).

    • Validation B (Ferric Chloride Stain): Spray a parallel plate with 1% aqueous FeCl₃. The product spot MUST stain dark green/purple. (This confirms the C2-phenol is untouched and free).

  • Workup: If validations pass, quench the reaction with 5 mL of saturated aqueous NaHCO₃. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: My amine is completely unreactive without a base. What can I do to drive the reaction? A: If the aniline is too deactivated, avoid basic conditions. Instead, perform the reaction in a protic solvent like methanol, which hydrogen-bonds to the Boc₂O carbonyl to increase its electrophilicity without deprotonating the phenol. Alternatively, you can use a mild Lewis acid catalyst such as ZrCl₄ (10 mol%) in acetonitrile, which accelerates N-protection while leaving the phenol intact[3].

Q: I accidentally formed the N,O-diBoc product. Is the batch ruined? A: No, the material can be salvaged. O-Boc groups are generally more labile to mild bases and heat than N-Boc groups. Treating the mixture with a mild base like K₂CO₃ in MeOH, or utilizing selective thermal deprotection techniques, can selectively cleave the O-Boc group while leaving the N-Boc intact[4].

Q: Can I use Fmoc instead of Boc for this specific biphenyl molecule? A: Yes, but Fmoc-Cl is highly electrophilic and highly prone to reacting with the C2-phenol. If Fmoc is required, you must use a pH-controlled biphasic system (e.g., 10% aqueous acetic acid and 1,4-dioxane at pH 4.5). This leverages the pKa difference between the aromatic amine and the phenol, maintaining the phenol in its protonated state while allowing the amine to react[5].

Process Workflow & Pathway Visualization

The following diagram illustrates the mechanistic divergence of 4-Amino-[1,1'-biphenyl]-2-ol based on the selected reaction conditions.

G SM 4-Amino-[1,1'-biphenyl]-2-ol (Ambident: -NH2 & -OH) Cond1 Mild Conditions Boc2O, THF/MeOH, 25°C (No DMAP/Strong Base) SM->Cond1 Kinetically Controlled Cond2 Harsh Conditions Boc2O + DMAP or NaH/Cs2CO3 SM->Cond2 Base/Catalyst Activated Cond3 Thermal Excess Boc2O (>2 eq) + Heat SM->Cond3 Thermally Driven Succ Success: N-Boc Product (Chemoselective) Cond1->Succ Fail1 Failure: O-Boc or N,O-diBoc (Loss of Selectivity) Cond2->Fail1 Fail2 Failure: N,N-diBoc (Over-alkylation) Cond3->Fail2

Reaction pathways for 4-Amino-[1,1'-biphenyl]-2-ol protection highlighting chemoselective divergence

References

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. Dattani Book Agency. 1

  • Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. 2

  • Rapid and Facile Lewis Acid Catalyzed Boc Protection of Amines. ResearchGate. 3

  • Perron, V., et al. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal (Synthesis, 2009). 5

  • Application Note – N-Boc protection. Sigma-Aldrich.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork. 4

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Analytical Imperative for Novel Biphenyl Scaffolds

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-[1,1'-biphenyl]-2-ol In the landscape of modern drug discovery and materials science, the biphenyl moiety remains a cornerstone of molecular de...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-[1,1'-biphenyl]-2-ol

In the landscape of modern drug discovery and materials science, the biphenyl moiety remains a cornerstone of molecular design. Compounds such as 4-Amino-[1,1'-biphenyl]-2-ol represent a class of molecules with significant potential, serving as versatile intermediates or possessing intrinsic biological activity.[1] Their utility, however, is fundamentally dependent on the unambiguous confirmation of their chemical structure and purity. For researchers, scientists, and drug development professionals, the ability to definitively characterize these molecules is not merely a procedural step but a prerequisite for generating reliable, reproducible data and ensuring the safety and efficacy of final products.[2][3]

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of 4-Amino-[1,1'-biphenyl]-2-ol. As the gold standard for structural elucidation, NMR provides atomic-level information on the connectivity and environment of each nucleus.[4][5] We will present a detailed, rationalized interpretation of the expected ¹H and ¹³C NMR spectra. Furthermore, we will objectively compare NMR with a suite of alternative analytical techniques, providing field-proven insights into why a multi-technique approach, with NMR at its core, is essential for a holistic and trustworthy characterization of novel chemical entities.

Part 1: The Gold Standard: ¹H and ¹³C NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[4] Its ability to provide detailed information about the number, type, connectivity, and chemical environment of atoms makes it indispensable in pharmaceutical research and development.[6][7][8] For a molecule like 4-Amino-[1,1'-biphenyl]-2-ol, with its distinct aromatic regions, NMR allows for the precise assignment of every proton and carbon, confirming isomer identity and substitution patterns.

Predicted NMR Data for 4-Amino-[1,1'-biphenyl]-2-ol

While a publicly available, experimentally verified spectrum for this specific compound is not readily accessible, we can confidently predict its spectral characteristics based on established principles of NMR spectroscopy and data from structurally similar compounds, such as aminobiphenyls and hydroxybiphenyls.[9][10] The expected chemical shifts are influenced by the electronic effects of the hydroxyl (-OH) and amino (-NH₂) substituents, which are both electron-donating groups that typically shield (shift upfield) the ortho and para positions of the aromatic ring they are attached to.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Amino-[1,1'-biphenyl]-2-ol (Predicted for a standard deuterated solvent like DMSO-d₆, which is capable of solubilizing the polar functional groups and exchanging with labile protons.)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
H-3~6.65d1HAr-H
H-5~6.70dd1HAr-H
H-6~6.90d1HAr-H
H-2', H-6'~7.30d2HAr-H
H-3', H-5'~7.40t2HAr-H
H-4'~7.25t1HAr-H
-NH₂~4.5-5.5br s2HAmino Protons
-OH~9.0-10.0br s1HPhenolic Proton
¹³C NMR Predicted δ (ppm) Assignment
C-1~128Ar-C
C-2~145Ar-C-OH
C-3~116Ar-C
C-4~140Ar-C-NH₂
C-5~118Ar-C
C-6~120Ar-C
C-1'~139Ar-C
C-2', C-6'~129Ar-C
C-3', C-5'~128Ar-C
C-4'~127Ar-C

Note: Chemical shifts (δ) are referenced to tetramethylsilane (TMS). Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), dd (doublet of doublets), br s (broad singlet).

Interpretation and Rationale
  • Aromatic Protons (¹H): The protons on the substituted ring (H-3, H-5, H-6) are expected to appear at relatively high field (lower ppm) due to the strong electron-donating effects of the -OH and -NH₂ groups. The protons on the unsubstituted phenyl ring (H-2' through H-6') will resonate in the more typical aromatic region of 7.2-7.4 ppm.

  • Labile Protons (-NH₂ and -OH): The chemical shifts of the amino and hydroxyl protons are highly dependent on solvent, concentration, and temperature. In a hydrogen-bond-accepting solvent like DMSO-d₆, they appear as broad singlets at distinct chemical shifts, confirming their presence.

  • Aromatic Carbons (¹³C): The carbons directly attached to the electronegative oxygen (C-2) and nitrogen (C-4) atoms are expected to be significantly deshielded (shifted to higher ppm values). The remaining carbons will resonate within the standard aromatic carbon range (115-140 ppm).

Part 2: A Comparative Guide to Alternative Analytical Techniques

While NMR is unparalleled for structural elucidation, a comprehensive characterization relies on orthogonal techniques that provide complementary information, particularly regarding purity, identity, and physicochemical properties.[11][12]

G

Table 2: Comparison of Analytical Techniques for 4-Amino-[1,1'-biphenyl]-2-ol

Technique Information Provided Strengths Limitations Role in Drug Development
NMR Spectroscopy Complete molecular structure, connectivity, stereochemistry, quantitative purity (qNMR).[2]Unambiguous structure determination; non-destructive.[5]Lower sensitivity compared to MS; requires higher sample amounts.Core: Structure verification, lead optimization, purity assay.[6][8]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity; can be coupled with chromatography (LC-MS).Does not provide detailed connectivity; cannot distinguish isomers.Essential: Molecular weight confirmation, impurity profiling.[11]
IR Spectroscopy Presence of functional groups (e.g., -OH, -NH₂, C=C aromatic).[12]Fast, simple, provides a unique "fingerprint."Provides limited structural information; not quantitative.Supportive: Confirms functional groups, raw material ID.
HPLC Purity assessment, quantification, separation of mixtures.Highly quantitative and reproducible; high-throughput capabilities.Does not provide structural information on its own.Critical: Purity determination, stability testing, quality control.[11]
DSC / TGA Melting point, thermal stability, crystallinity, purity of solids.[13][14]Provides key physicochemical data for solid-state characterization.Only applicable to solids; limited structural information.Important: API characterization, formulation development.
UV-Vis Spectroscopy Information about electronic conjugation and chromophores.[14][15]Simple, quantitative (using Beer's Law), useful for concentration determination.Provides very limited structural detail; many compounds absorb.Situational: Assay development, quantification where applicable.

Part 3: Experimental Protocols for NMR Data Acquisition

Adherence to a rigorous and well-documented protocol is crucial for acquiring high-quality, reproducible NMR data. The following represents a self-validating system for the analysis of a novel compound like 4-Amino-[1,1'-biphenyl]-2-ol.

Step-by-Step Methodology for ¹H and ¹³C NMR
  • Sample Preparation:

    • Mass Requirement: Accurately weigh approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR. The higher mass for ¹³C is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[16]

    • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent. DMSO-d₆ is an excellent choice for this molecule due to its ability to dissolve polar compounds and slow down the exchange of labile -OH and -NH₂ protons, allowing for their observation.[17]

    • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, for accurate chemical shift referencing.[16]

    • Transfer: Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • NMR Spectrometer Setup and Data Acquisition:

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tuning and Matching: Insert the sample and lock the spectrometer on the deuterium signal of the solvent. Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal transmission.

    • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for sharp, well-resolved peaks.

    • ¹H Acquisition Parameters:

      • Pulse Angle: 30-45° flip angle to balance signal with a shorter relaxation delay.

      • Spectral Width: ~16 ppm to cover all expected proton signals.

      • Acquisition Time: ~2-4 seconds for good digital resolution.

      • Relaxation Delay: ~1-2 seconds.

      • Number of Scans: 8-16 scans, sufficient for a sample of this concentration.

    • ¹³C Acquisition Parameters:

      • Technique: Use a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon.

      • Spectral Width: ~220-240 ppm to cover the full range of organic carbons.

      • Number of Scans: A higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

Conclusion

The structural verification of 4-Amino-[1,1'-biphenyl]-2-ol, like any novel chemical entity in a research or drug development pipeline, demands a rigorous analytical approach. This guide establishes that while techniques like MS, HPLC, and IR provide essential, complementary data, NMR spectroscopy remains the definitive gold standard for unambiguous structural elucidation . The detailed analysis of predicted ¹H and ¹³C spectra offers a clear roadmap for researchers to confirm the identity and substitution pattern of their synthesized material. By integrating high-quality NMR data with orthogonal analytical methods as outlined in our comparative guide, scientists can ensure the scientific integrity of their work and build a foundation of trust in their results.

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research.
  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online.
  • NMR Spectroscopy in Drug Discovery and Development. Labome.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.
  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
  • How Pharmaceutical Impurity Analysis Works.
  • How Important Is Chemical Purity In The Pharmaceutical Industry?. Moravek, Inc.
  • Characterization of polyhydroxyl
  • Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering.
  • Biological deeds of Biphenyl deriv
  • Spectra and physical d
  • Investigation of biphenyl enamines for applications as p-type semiconductors. The Royal Society.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Preparation of amino biphenyl derivatives.
  • 2-Amino-4-phenylphenol | C12H11NO | CID 14562. PubChem.
  • Application Note: Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy. Benchchem.
  • 1 H-NMR spectrum of OPBI (IV ¼ 1.67 dL/g) in DMSO-d 6.

Sources

Comparative

Quantifying 4-Amino-[1,1'-biphenyl]-2-ol: A Comparative Guide to HPLC Method Validation Using Core-Shell vs. Fully Porous Particles

As a Senior Application Scientist, developing a robust, reproducible, and highly sensitive High-Performance Liquid Chromatography (HPLC) method requires more than just mixing solvents; it demands a fundamental understand...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, reproducible, and highly sensitive High-Performance Liquid Chromatography (HPLC) method requires more than just mixing solvents; it demands a fundamental understanding of the analyte's physicochemical properties and the thermodynamic interactions within the column.

This guide provides an in-depth, objective comparison of HPLC column technologies—specifically Superficially Porous Particles (SPP, or "Core-Shell") versus traditional Fully Porous Particles (FPP)—for the quantification of 4-Amino-[1,1'-biphenyl]-2-ol . Furthermore, it outlines a self-validating experimental protocol strictly grounded in the latest [1].

The Chromatographic Challenge: Analyte Causality

4-Amino-[1,1'-biphenyl]-2-ol is a critical intermediate in the synthesis of complex dyes, polymers, and pharmaceutical active ingredients. Structurally, it is an amphoteric molecule containing an aniline-like primary amine ( pKa​≈4.5 ) and a phenolic hydroxyl group ( pKa​≈9.5 ).

The Mechanistic Problem: To achieve reproducible retention, the mobile phase must be buffered at an acidic pH (e.g., pH 2.7 using 0.1% Formic Acid) to ensure the amino group is fully protonated ( −NH3+​ ). However, protonated amines are highly susceptible to secondary electrostatic interactions with residual, deprotonated silanols ( Si−O− ) on the silica stationary phase. On traditional Fully Porous Particles (FPP), this interaction occurs deep within the pore structure, leading to slow mass transfer, severe peak tailing, and compromised resolution.

The Core-Shell Solution: Superficially Porous Particles (SPP) feature a solid, impermeable silica core surrounded by a thin, porous outer shell. According to chromatographic theory, this architecture drastically reduces the diffusion path length, minimizing the mass transfer resistance ( C -term in the van Deemter equation) and reducing eddy diffusion ( A -term)[2]. This allows SPP columns to deliver UPLC-like efficiencies at standard HPLC backpressures[3].

G A 4-Amino-[1,1'-biphenyl]-2-ol (Protonated Amine) B Superficially Porous Particle (Core-Shell) A->B Injected into C Fully Porous Particle (FPP) A->C Injected into D Short Diffusion Path (Fast Mass Transfer) B->D E Deep Pore Diffusion (Slow Mass Transfer) C->E F Sharp Peaks & High Efficiency D->F G Broader Peaks & Lower Efficiency E->G

Mass transfer dynamics of 4-Amino-[1,1'-biphenyl]-2-ol in SPP vs. FPP columns.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The Chromatography Data System (CDS) is programmed with a System Suitability Testing (SST) loop. If the SST criteria are not met, the sequence automatically aborts, preventing the generation of invalid analytical data.

Step-by-Step Workflow
  • Standard Preparation: Accurately weigh 10.0 mg of 4-Amino-[1,1'-biphenyl]-2-ol reference standard. Dissolve in 10 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Dilute the stock solution with Mobile Phase A to generate a calibration curve spanning 1, 5, 10, 25, 50, and 100 µg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (v/v). Filter through a 0.22 µm nylon membrane. (Sets pH to ~2.7 to protonate the amine).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C (Controls mobile phase viscosity and mass transfer kinetics).

    • Detection: UV at 254 nm (Optimal wavelength for the conjugated biphenyl system).

    • Gradient Program: 0-2 min (10% B), 2-8 min (10% 60% B), 8-10 min (60% B), 10-10.1 min (10% B), 10.1-15 min (Equilibration).

  • Self-Validating SST Loop: Inject a blank, followed by six replicate injections of the 50 µg/mL standard. The CDS evaluates the data in real-time. Acceptance Criteria: Peak Asymmetry ( Tf​ ) ≤1.5 , Theoretical Plates ( N ) ≥15,000 , and Area %RSD ≤2.0% . If passed, the validation sequence proceeds.

Comparative Performance: Core-Shell vs. Fully Porous Columns

To objectively justify the method parameters, we compared a 2.6 µm Core-Shell C18 column against a traditional 5.0 µm Fully Porous C18 column under identical gradient conditions. The quantitative superiority of the SPP architecture is summarized below.

Table 1: Chromatographic Performance Comparison
ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)Mechanistic Causality
Retention Time (min) 6.46.8Shorter diffusion path allows faster mass transfer and elution.
Theoretical Plates ( N ) 28,50011,200Reduced eddy diffusion and mass transfer resistance[2].
Peak Asymmetry ( Tf​ ) 1.051.45Uniform porous shell minimizes secondary silanol interactions.
Backpressure (psi) 2,8502,100Solid core maintains high permeability without requiring UHPLC pressures[3].

Data Interpretation: The Core-Shell column yielded a 154% increase in theoretical plates and perfectly symmetrical peaks ( Tf​=1.05 ). The FPP column exhibited notable tailing due to the deep-pore diffusion of the protonated amine.

Method Validation per ICH Q2(R2)

Following the successful SST, the method utilizing the Core-Shell column was subjected to full validation in accordance with the[4]. The validation lifecycle ensures the procedure is scientifically fit for its intended use[1].

G SST System Suitability Testing (SST) Self-Validating Baseline Spec Specificity (Blank & Degradation) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Recovery (Spike 50%, 100%, 150%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Val Validated HPLC Method Per ICH Q2(R2) Prec->Val

Sequential ICH Q2(R2) method validation workflow for HPLC quantification.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyteNo co-eluting peaks in blank/matrixPass
Linearity (1-100 µg/mL) Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 spike levels99.4% - 100.8%Pass
Repeatability (Precision) %RSD ≤2.0% ( n=6 injections)%RSD = 0.65%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15 µg/mLPass

Conclusion

The quantification of amphoteric compounds like 4-Amino-[1,1'-biphenyl]-2-ol requires strategic chromatographic method design. By transitioning from traditional Fully Porous Particles to Superficially Porous (Core-Shell) technology, laboratories can overcome the mass transfer limitations that cause peak tailing in protonated amines. Coupled with a self-validating protocol and strict adherence to ICH Q2(R2) guidelines, this method guarantees high-throughput efficiency, robust accuracy, and uncompromising scientific integrity.

References[2] Axion Analytical Labs. "What's the Difference Between Superficially Porous and Totally Porous HPLC Columns?" Axion Labs, 2023. URL:https://axionlabs.com/sps-vs-tps-in-hplc/[3] Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles." Chrom Tech, October 2025. URL:https://www.chromtech.com/superficially-porous-vs-fully-porous-particles[1] Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." FDA Guidance Documents, March 2024. URL:https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r2-validation-analytical-procedures[4] European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Guidelines, June 2024. URL:https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline

Sources

Validation

mass spectrometry fragmentation pattern of 4-Amino-[1,1'-biphenyl]-2-ol

Comparative Guide: High-Resolution LC-ESI-QTOF-MS vs. GC-EI-MS for the Structural Elucidation of 4-Amino-[1,1'-biphenyl]-2-ol For analytical researchers and drug development professionals, the structural elucidation and...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: High-Resolution LC-ESI-QTOF-MS vs. GC-EI-MS for the Structural Elucidation of 4-Amino-[1,1'-biphenyl]-2-ol

For analytical researchers and drug development professionals, the structural elucidation and trace quantification of functionalized biphenyls—such as 4-Amino-[1,1'-biphenyl]-2-ol (MW: 185.22 g/mol )—presents a unique analytical challenge. This molecule possesses both a basic aniline moiety and an acidic phenolic group across a rigid, conjugated biphenyl core.

This guide objectively compares the performance, mechanistic fragmentation, and methodological requirements of two leading analytical platforms: High-Resolution Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) and Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) .

The Physics of Ionization: Mechanistic Causality

The choice of analytical platform fundamentally alters how 4-Amino-[1,1'-biphenyl]-2-ol behaves in the gas phase. Understanding the causality behind these ionization mechanisms is critical for accurate spectral interpretation.

LC-ESI-QTOF-MS (Soft Ionization): Electrospray Ionization (ESI) is a soft ionization technique governed by the even-electron rule. When analyzed in positive mode (ESI+), the addition of a proton-donating modifier (like formic acid) drives the equilibrium to protonate the basic amine group[1]. This yields an intact, even-electron precursor ion [M+H]+ at an exact mass of m/z 186.0919. Because the energy transferred during ESI is low, the molecule does not spontaneously fragment in the source. Instead, structural information is obtained via Collision-Induced Dissociation (CID), which dictates that fragmentation will proceed via the lowest activation energy pathways—primarily the neutral loss of ammonia and water[2].

GC-EI-MS (Hard Ionization): Electron Impact (EI) operates by bombarding the vaporized molecule with 70 eV electrons, stripping an electron to form a highly energetic, odd-electron radical cation ( M+∙ )[3]. The biphenyl system is inherently stable due to extensive π -conjugation, meaning the molecular ion often survives to reach the detector, acting as the base peak[3]. However, the excess internal energy forces the molecule to undergo complex radical-site initiated fragmentations, such as the expulsion of carbon monoxide (CO) from the phenol ring and hydrogen cyanide (HCN) from the aniline ring[4].

Mandatory Visualization: Workflows & Fragmentation Pathways

Platform_Comparison cluster_LC LC-ESI-QTOF-MS (High Resolution) cluster_GC GC-EI-MS (Nominal Mass) Sample 4-Amino-[1,1'-biphenyl]-2-ol Sample Aliquot LC1 Dilution in MeOH/H2O + 0.1% Formic Acid Sample->LC1 GC1 Derivatization (PFPA or TMS) Sample->GC1 LC2 Soft Ionization (ESI+) Even-Electron [M+H]+ LC1->LC2 LC3 CID Fragmentation (Neutral Losses) LC2->LC3 Val Self-Validating Data Analysis (Isotope Dilution & Mass Accuracy) LC3->Val GC2 Hard Ionization (70 eV) Radical Cation M+• GC1->GC2 GC3 Radical Fragmentation (CO/HCN Expulsion) GC2->GC3 GC3->Val

Comparative analytical workflows for LC-ESI-QTOF-MS and GC-EI-MS platforms.

ESI_Fragmentation M [M+H]+ m/z 186.0919 (Protonated Precursor) F1 [M+H - NH3]+ m/z 169.0654 (Biphenyl Carbocation) M->F1 - NH3 (17.02 Da) Primary Pathway F2 [M+H - H2O]+ m/z 168.0813 (Loss of Phenolic OH) M->F2 - H2O (18.01 Da) Secondary Pathway F3 [M+H - NH3 - CO]+ m/z 141.0705 (Ring Contraction) F1->F3 - CO (27.99 Da) High Collision Energy F4 [M+H - NH3 - H2O]+ m/z 151.0548 (Fused Ring Cation) F1->F4 - H2O (18.01 Da) F2->F4 - NH3 (17.02 Da)

Proposed ESI+ collision-induced dissociation (CID) pathway for 4-Amino-[1,1'-biphenyl]-2-ol.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems, incorporating mandatory internal checks to prevent false positives and correct for matrix suppression.

Protocol A: High-Resolution LC-ESI-QTOF-MS

Objective: Determine the exact mass fragmentation pattern with sub-2 ppm mass accuracy.

Self-Validating System Checks:

  • Mass Calibration: Infuse a reference tuning mix prior to the run to ensure TOF flight tube thermal expansion is corrected, guaranteeing mass accuracy < 2 ppm.

  • Isotope Dilution: Spike samples with a deuterated internal standard (e.g., 4-Aminobiphenyl-d9) to dynamically monitor and correct for ESI ionization suppression[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol. Dilute to 100 ng/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the solvent pH below the amine's pKa (~4.5), forcing protonation in solution and ensuring the molecule enters the ESI source as a pre-formed [M+H]+ ion[1].

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column. Utilize a reversed-phase gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Causality: The biphenyl core is highly hydrophobic; a reversed-phase gradient ensures adequate retention and separation from early-eluting polar matrix interferences[2].

  • Data Acquisition: Isolate the precursor ion at m/z 186.09 in the quadrupole. Apply a collision energy (CE) ramp from 10 to 40 eV using Nitrogen gas to generate the CID spectrum.

  • Validation: Verify that the mass error of the [M+H]+ precursor is within 2 ppm of the theoretical exact mass (186.0919 Da).

Protocol B: GC-EI-MS

Objective: Obtain highly reproducible, library-searchable nominal mass spectra.

Self-Validating System Checks:

  • Autotune Verification: Perform a system tune using Perfluorotributylamine (PFTBA) to verify the m/z 69, 219, and 502 ratios, ensuring standardized 70 eV electron impact conditions.

  • Derivatization Efficiency: Monitor the chromatogram for underivatized analyte; a valid run requires >95% reaction completion.

Step-by-Step Methodology:

  • Sample Derivatization: Transfer 100 µL of the standard to a GC vial and evaporate to dryness under nitrogen. Add 50 µL of Pentafluoropropionic anhydride (PFPA) and 50 µL of Ethyl Acetate. Incubate at 60°C for 30 minutes.

    • Causality: The free -OH and -NH2 groups cause severe peak tailing and thermal degradation on silica GC columns. PFPA converts these active hydrogens into highly volatile, thermally stable fluorinated derivatives[4].

  • Chromatography: Inject 1 µL (splitless mode) onto a 5% phenyl-arylene capillary column. Program the oven from 70°C to 280°C at 15°C/min.

  • Data Acquisition: Operate the MS in full scan mode (m/z 50-500) with an ionization energy of 70 eV.

  • Validation: Confirm the presence of the stable molecular radical cation ( M+∙ ) and validate the isotopic distribution against the theoretical model[3].

Quantitative Data & Performance Comparison

Table 1: Comparative Fragmentation Signatures of 4-Amino-[1,1'-biphenyl]-2-ol

PlatformPrecursor IonPrimary FragmentSecondary FragmentMechanistic Origin
LC-ESI-QTOF-MS m/z 186.0919 [M+H]+ m/z 169.0654 (-17 Da)m/z 141.0705 (-45 Da)Neutral loss of NH3​ (amine), followed by loss of CO (phenol) under high CE.
GC-EI-MS (Underivatized) m/z 185.0841 M+∙ m/z 157.0891 (-28 Da)m/z 130.0782 (-55 Da)Radical-driven expulsion of CO (phenol), followed by loss of HCN (aniline).

Table 2: Platform Performance Metrics

MetricLC-ESI-QTOF-MSGC-EI-MS
Mass Resolution High (>30,000 FWHM)Nominal (~1 Da FWHM)
Sample Preparation Simple (Dilute & Shoot)Complex (Requires Derivatization)
Sensitivity (LOD) Low pg/mL (Highly sensitive for amines)Mid pg/mL to ng/mL
Library Matching Limited (CID spectra vary by instrument)Excellent (Standardized 70 eV NIST libraries)

Strategic Recommendations

For the structural elucidation and trace analysis of 4-Amino-[1,1'-biphenyl]-2-ol:

  • Select LC-ESI-QTOF-MS when dealing with complex biological matrices (e.g., toxicology or adduct screening) where sub-2 ppm mass accuracy is required to distinguish the analyte from isobaric interferences[1]. The soft ionization preserves the molecular ion, making it ideal for unknown identification.

  • Select GC-EI-MS when performing standardized quality control or environmental monitoring where NIST library matching is legally or methodologically required. However, analysts must account for the added time and variability introduced by the mandatory derivatization step[4].

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-Amino-[1,1'-biphenyl]-2-ol: An FTIR-Centric Approach

Introduction In the landscape of pharmaceutical development and materials science, the precise characterization of organic molecules is paramount. 4-Amino-[1,1'-biphenyl]-2-ol is a biphenyl derivative featuring three key...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and materials science, the precise characterization of organic molecules is paramount. 4-Amino-[1,1'-biphenyl]-2-ol is a biphenyl derivative featuring three key functional groups: a primary aromatic amine, a phenolic hydroxyl group, and the biphenyl backbone. This unique combination of functionalities makes it a molecule of interest for synthesizing more complex structures, such as novel ligands or drug candidates. Accurate and unambiguous structural confirmation is not merely a procedural step but the foundation upon which all subsequent research is built.

This guide provides an in-depth analysis of 4-Amino-[1,1'-biphenyl]-2-ol, with a primary focus on Fourier Transform Infrared (FTIR) Spectroscopy. As a rapid and non-destructive technique, FTIR is an invaluable first-line tool for identifying functional groups. However, achieving full structural elucidation and purity assessment requires a multi-technique, or "orthogonal," approach. Here, we will explore the causality behind experimental choices in FTIR analysis, present a self-validating protocol, and objectively compare its performance against other critical analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Part 1: Primary Analysis via FTIR Spectroscopy

FTIR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint" that reveals the functional groups present in the molecule.

Anticipated FTIR Spectral Features of 4-Amino-[1,1'-biphenyl]-2-ol

The structure of 4-Amino-[1,1'-biphenyl]-2-ol contains -OH, -NH₂, and aromatic C-H and C=C bonds. Each will produce a distinct signal.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
3500 - 3300 cm⁻¹N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH₂)Two distinct, sharp to medium peaks.[1]
3600 - 3200 cm⁻¹O-H StretchPhenol (-OH)A strong, broad peak due to hydrogen bonding.[2]
3100 - 3000 cm⁻¹C-H StretchAromatic RingMultiple sharp, weaker peaks.
1650 - 1580 cm⁻¹N-H Bend (Scissoring)Primary Amine (-NH₂)Medium to strong, sharp peak.[1]
1600 & 1500 cm⁻¹ (approx.)C=C StretchAromatic RingTwo or more sharp, medium-to-strong peaks.
1335 - 1250 cm⁻¹C-N StretchAromatic Amine (-NH₂)Strong peak.
~1220 cm⁻¹C-O StretchPhenol (-OH)Strong, characteristic peak.
900 - 675 cm⁻¹C-H Out-of-Plane BendAromatic RingStrong peaks indicative of substitution pattern.

This table synthesizes data from multiple sources on the characteristic absorbances of phenols and aromatic amines.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for solid sample analysis due to its simplicity and lack of sample preparation.[3][4] It works by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample.[5]

Methodology:

  • Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residue from previous measurements. This step is critical to prevent cross-contamination and ensure a clean baseline.

  • Background Collection: Record a background spectrum of the empty, clean ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum to yield a pure spectrum of the compound.

  • Sample Application: Place a small amount (a few milligrams) of the 4-Amino-[1,1'-biphenyl]-2-ol powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for generating a strong evanescent wave and obtaining a high-quality spectrum.[4]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction. If necessary, an ATR correction may be applied to the data, which adjusts the relative peak intensities to better match those of a traditional transmission spectrum.[3]

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal and pressure clamp tip as described in Step 1.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean_Crystal 1. Clean ATR Crystal Collect_Bkg 2. Collect Background Spectrum Clean_Crystal->Collect_Bkg Ensures clean baseline Apply_Sample 3. Apply Solid Sample Collect_Bkg->Apply_Sample Apply_Pressure 4. Apply Pressure Apply_Sample->Apply_Pressure Ensures good contact Collect_Scan 5. Collect Sample Spectrum Apply_Pressure->Collect_Scan Process_Data 6. Background Subtraction & ATR Correction Collect_Scan->Process_Data Interpret 7. Interpret Spectrum Process_Data->Interpret Identify functional groups

Caption: Experimental workflow for ATR-FTIR analysis.

Part 2: Comparative Analysis with Alternative Techniques

While FTIR excels at identifying which functional groups are present, it provides limited information about their connectivity and the overall molecular architecture. For unambiguous structure confirmation, orthogonal techniques are required.

Performance Comparison of Analytical Techniques
TechniquePrincipleInformation ObtainedStrengthsLimitations
FTIR Absorption of IR radiation by molecular vibrationsFunctional group identificationFast, non-destructive, minimal sample prep (ATR)[4]Limited structural connectivity information; not ideal for mixture quantification.
¹H & ¹³C NMR Nuclear spin transitions in a magnetic fieldDetailed C-H framework, connectivity, stereochemistry[6]Unambiguous structure elucidation, purity assessmentLarger sample amount needed, requires deuterated solvents, longer acquisition time.
Mass Spec (MS) Ionization of molecules and separation by mass-to-charge ratioMolecular weight, elemental formula, fragmentation patternsExtremely sensitive, confirms molecular formulaIsomers are often indistinguishable, provides limited stereochemical info.
UV-Vis Absorption of UV/Vis light by electronic transitionsInformation on conjugated π-systems[7][8]Highly sensitive for conjugated systems, quantitativeProvides little specific structural information.
In-Depth Look at Complementary Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: For 4-Amino-[1,1'-biphenyl]-2-ol, the proton NMR spectrum would be expected to show a complex multiplet region for the aromatic protons (around 6.5-8.0 ppm). The -OH and -NH₂ protons would likely appear as broad singlets with variable chemical shifts that would disappear upon adding a drop of D₂O to the sample, confirming their identity.[1][9][10]

    • ¹³C NMR: The carbon NMR would show distinct signals for each unique carbon atom in the molecule. The number of signals would confirm the molecule's symmetry, and their chemical shifts would indicate their electronic environment (e.g., carbons bonded to O or N would be downfield). For biphenyl systems, the carbon signals typically appear between 120-150 ppm.[11][12]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₂H₁₁NO) by providing a highly accurate molecular weight (185.0841 g/mol ). The mass spectrum of aromatic hydroxylamines often shows characteristic fragmentation patterns, including the loss of oxygen ([M-16]) and hydroxyl groups ([M-17]), which can provide further structural clues.

  • UV-Vis Spectroscopy:

    • The biphenyl chromophore gives rise to a characteristic strong absorption band.[13] The position and intensity of the absorption maximum (λ_max) are sensitive to the substituents on the rings and provide evidence of the conjugated aromatic system.[7]

Decision Logic for Analytical Technique Selection

Logic_Diagram Start What is the Analytical Goal? Func_Group Identify Functional Groups? Start->Func_Group Mol_Weight Determine Molecular Weight / Formula? Start->Mol_Weight Full_Structure Elucidate Full 3D Structure? Start->Full_Structure Purity Assess Purity? Start->Purity FTIR Use FTIR Func_Group->FTIR Yes MS Use Mass Spectrometry Mol_Weight->MS Yes NMR Use NMR (1H, 13C, 2D) Full_Structure->NMR Yes Purity->NMR Yes HPLC Use HPLC/UPLC Purity->HPLC Yes, for quantification

Sources

Validation

A Comparative Guide to the Reactivity of 4-Amino-[1,1'-biphenyl]-2-ol and 2-Aminobiphenyl

Introduction In the landscape of medicinal chemistry and materials science, aminobiphenyl scaffolds serve as privileged structures, forming the core of numerous pharmaceuticals, molecular probes, and organic materials.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, aminobiphenyl scaffolds serve as privileged structures, forming the core of numerous pharmaceuticals, molecular probes, and organic materials.[1] Their synthetic utility is dictated by the reactivity of the biphenyl system and the attached functional groups. This guide provides an in-depth comparative analysis of the chemical reactivity of two key analogues: 4-Amino-[1,1'-biphenyl]-2-ol and 2-aminobiphenyl.

While both molecules feature a nucleophilic amino group on a biphenyl backbone, the presence of a hydroxyl group in 4-Amino-[1,1'-biphenyl]-2-ol dramatically alters its electronic profile and steric environment, leading to significant differences in reactivity. Understanding these distinctions is paramount for researchers in drug development and process chemistry, as it informs reaction design, predicts outcomes, and enables the strategic synthesis of complex derivatives. This document will explore these differences through the lens of structural analysis, key chemical transformations, and supporting experimental frameworks.

Part 1: Structural and Electronic Profile Analysis

The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents and the steric accessibility of its reactive sites.

2-Aminobiphenyl features a primary amino group (-NH₂) at the C2 position. The nitrogen's lone pair of electrons strongly donates into the aromatic π-system, making the molecule a derivative of aniline.[2] This electron-donating effect activates the ring towards electrophilic attack, primarily at the ortho and para positions relative to the amine. However, the bulky phenyl group at the adjacent C1 position introduces significant steric hindrance.[3][4] This "ortho-effect" can influence both the conformation of the molecule by restricting rotation around the biphenyl single bond and impede the approach of reagents to the amino group and the adjacent C3 position.

4-Amino-[1,1'-biphenyl]-2-ol possesses two powerful electron-donating groups (EDGs) on the same phenyl ring: a hydroxyl group (-OH) at C2 and an amino group (-NH₂) at C4. These groups work in concert to substantially increase the electron density of the ring, making it far more activated towards electrophilic substitution than 2-aminobiphenyl. The -OH group is a potent ortho-, para-director, and the -NH₂ group is also an ortho-, para-director. Their placement creates a highly nucleophilic system with specific, predictable sites of reactivity.

Below is a diagram illustrating the key structural features influencing reactivity.

Structural_Comparison cluster_0 2-Aminobiphenyl cluster_1 4-Amino-[1,1'-biphenyl]-2-ol A 2-Aminobiphenyl A_NH2 Activating -NH2 Group A->A_NH2 e- donating A_Steric Steric Hindrance from Phenyl Ring A->A_Steric ortho-effect B 4-Amino- [1,1'-biphenyl]-2-ol B_NH2 Strongly Activating -NH2 Group B->B_NH2 B_OH Strongly Activating -OH Group B->B_OH B_Synergy Synergistic Activation B_NH2->B_Synergy B_OH->B_Synergy

Caption: Key structural and electronic features of the two biphenyl derivatives.

Part 2: Comparative Reactivity in Key Transformations

We will now examine three classes of reactions central to the functionalization of these molecules: Electrophilic Aromatic Substitution, N-Acylation, and Diazotization.

Electrophilic Aromatic Substitution (EAS)

EAS reactions are a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functional groups.[5] The outcomes of these reactions are dictated by the directing effects and activating/deactivating nature of the substituents already present on the ring.[2]

2-Aminobiphenyl: The -NH₂ group directs incoming electrophiles to the para-position (C5) and the remaining ortho-position (C3). Due to the steric bulk of the adjacent phenyl ring, substitution at C3 is generally disfavored. Therefore, electrophilic substitution on 2-aminobiphenyl typically yields the 5-substituted product as the major isomer. The overall reaction rate is enhanced compared to unsubstituted biphenyl, but the high reactivity seen in aniline can be tempered by the steric environment.

4-Amino-[1,1'-biphenyl]-2-ol: This molecule is exceptionally reactive towards electrophiles. The synergistic activation by the C2-hydroxyl and C4-amino groups makes the ring highly nucleophilic. The directing effects are additive:

  • The C2-OH group directs ortho (C3) and para (C5).

  • The C4-NH₂ group directs ortho (C3, C5).

This overwhelming reinforcement directs incoming electrophiles to the C3 and C5 positions. Given the powerful activation, reactions must often be conducted under mild conditions to prevent polysubstitution or oxidation, a common issue with highly activated phenols and anilines.[2]

EAS_Regioselectivity cluster_0 2-Aminobiphenyl cluster_1 4-Amino-[1,1'-biphenyl]-2-ol mol1 Molecule A pos3_1 C3 (Minor) mol1->pos3_1 Sterically Hindered pos5_1 C5 (Major) mol1->pos5_1 Para to -NH2 (Favored) mol2 Molecule B pos3_2 C3 mol2->pos3_2 Ortho to -NH2 Ortho to -OH pos5_2 C5 mol2->pos5_2 Para to -OH Ortho to -NH2

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

N-Acylation

N-acylation is a fundamental transformation that converts the primary amine to a more complex amide, a common step in building larger molecules.[6] The reaction rate depends on the nucleophilicity of the amine and the steric accessibility of the nitrogen atom.

2-Aminobiphenyl: The nucleophilicity of the amine is high due to electron donation from the ring. However, the reaction can be sluggish with bulky acylating agents (e.g., those with large R-groups on R-COCl) due to steric hindrance from the adjacent phenyl ring.[7] This steric effect can be exploited to achieve selective mono-acylation in related diamino compounds.

4-Amino-[1,1'-biphenyl]-2-ol: The amine in this molecule is also highly nucleophilic. The para-hydroxyl group, being an EDG, slightly enhances the electron density on the ring, which in turn supports the nucleophilicity of the distal amino group. Critically, the C4-amino group is sterically unhindered, allowing for rapid reaction with a wide range of acylating agents. However, a key consideration is the potential for O-acylation of the phenolic hydroxyl group, especially under basic conditions. The choice of base and reaction conditions is crucial to ensure chemoselectivity for N-acylation over O-acylation. A mild, non-nucleophilic base like pyridine is often preferred.

Table 1: Comparative Summary of Reactivity

Feature / Reaction2-Aminobiphenyl4-Amino-[1,1'-biphenyl]-2-olRationale for Difference
Overall Ring Activation Moderately ActivatedHighly ActivatedSynergistic electron donation from both -OH and -NH₂ groups.[8]
EAS Regioselectivity Primarily C5 (para to -NH₂)C3 and C5 (ortho/para to both groups)Overlapping directing effects of -OH and -NH₂ in the 4,2-substituted pattern.
Rate of N-Acylation Moderate; may be slow with bulky reagentsFastSteric hindrance at the C2-amino group vs. the accessible C4-amino group.[3]
Side Reactions in N-Acylation MinimalPotential for O-acylationPresence of a nucleophilic phenolic -OH group.
Diazotization Forms a relatively stable diazonium salt at low temps.Forms a reactive diazonium salt; potential for side reactions.The electron-rich phenol ring can undergo intramolecular coupling or other reactions with the diazonium group.
Diazotization

The conversion of a primary aromatic amine to a diazonium salt (Ar-N₂⁺) is a gateway to a vast array of transformations, including Sandmeyer and Suzuki reactions.[9] The reaction is typically performed in a cold, acidic solution with a source of nitrous acid.[10]

2-Aminobiphenyl: This compound undergoes standard diazotization to form the corresponding diazonium salt.[11] At low temperatures (0-5 °C), the salt is reasonably stable in solution and can be used as an intermediate for subsequent reactions.

4-Amino-[1,1'-biphenyl]-2-ol: While this amine will also form a diazonium salt, the product is inherently less stable. The molecule contains a highly activated nucleophilic ring (the phenol) and an electrophilic diazonium group within the same structure. This proximity can lead to undesired intramolecular side reactions, such as cyclization, or intermolecular coupling between unreacted starting material and the newly formed diazonium salt, especially if the pH and temperature are not strictly controlled.

Part 3: Experimental Protocols and Methodologies

The following protocols are representative methodologies. Researchers should perform appropriate safety assessments and optimize conditions for their specific substrates and scale.

Protocol 1: Comparative N-Acylation with Acetic Anhydride

This protocol provides a framework for comparing the acylation rates and outcomes for the two amines under catalyst-free conditions.[12]

Objective: To synthesize N-(2-biphenyl)acetamide and N-(2'-hydroxy-[1,1'-biphenyl]-4-yl)acetamide and compare their formation.

Materials:

  • 2-Aminobiphenyl

  • 4-Amino-[1,1'-biphenyl]-2-ol

  • Acetic Anhydride

  • Pyridine (as solvent and mild base)

  • Ethyl Acetate

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • TLC plates (silica gel)

Workflow Diagram:

Acylation_Workflow start Start dissolve 1. Dissolve amine (1 mmol) in pyridine (5 mL) in an ice bath. start->dissolve add 2. Add acetic anhydride (1.2 mmol) dropwise with stirring. dissolve->add react 3. Allow to warm to RT. Monitor by TLC. add->react quench 4. Quench with 1 M HCl (15 mL) and extract with Ethyl Acetate (3x15 mL). react->quench wash 5. Wash combined organic layers with H₂O, NaHCO₃(aq), and brine. quench->wash dry 6. Dry over MgSO₄, filter, and concentrate in vacuo. wash->dry purify 7. Purify via column chromatography or recrystallization. dry->purify end End purify->end

Caption: General experimental workflow for N-acylation.

Procedure:

  • In separate round-bottom flasks, dissolve 2-aminobiphenyl (1.0 mmol) and 4-Amino-[1,1'-biphenyl]-2-ol (1.0 mmol) in 5 mL of pyridine.

  • Cool the solutions to 0 °C in an ice bath.

  • To each flask, add acetic anhydride (1.2 mmol) dropwise while stirring.

  • Remove the ice bath and allow the reactions to stir at room temperature.

  • Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 15 minutes. It is anticipated that the reaction with 4-Amino-[1,1'-biphenyl]-2-ol will proceed to completion significantly faster due to lower steric hindrance.

  • Upon completion, carefully pour the reaction mixture into 15 mL of cold 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization to yield the pure amide.

Self-Validation: The identity and purity of the products should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The comparative analysis of TLC plates over time will provide qualitative data on the relative reaction rates.

Conclusion

The comparison between 4-Amino-[1,1'-biphenyl]-2-ol and 2-aminobiphenyl serves as a compelling case study in how substituent patterns dictate chemical reactivity. While both are valuable synthetic building blocks, their behavior diverges significantly.

  • 2-Aminobiphenyl is a moderately activated system where reactivity is often controlled by the steric influence of its ortho-phenyl group. This leads to predictable regioselectivity in EAS and potentially slower reaction rates at the amine center.

  • 4-Amino-[1,1'-biphenyl]-2-ol is a highly activated, electron-rich system due to the synergistic effects of its amino and hydroxyl substituents. This results in extremely rapid EAS but requires careful condition control to manage selectivity and prevent side reactions like oxidation or O-acylation. Its sterically unhindered amine allows for facile derivatization.

For the medicinal or materials chemist, these differences are not limitations but rather opportunities. The sterically-controlled reactivity of 2-aminobiphenyl can be leveraged for regioselective synthesis, while the potent nucleophilicity of 4-Amino-[1,1'-biphenyl]-2-ol allows for efficient functionalization under mild conditions, provided that chemoselectivity is carefully managed. A thorough understanding of these structure-activity relationships is therefore essential for the rational design of synthetic routes and the successful development of novel chemical entities.

References

  • ECHEMI. (n.d.). 90-41-5, 2-Aminobiphenyl Formula. Retrieved from Echemi.com.[13]

  • BenchChem. (2025). An In-Depth Technical Guide to the Discovery and Isolation of 2'-Aminobiphenyl-2-ol Derivatives. Retrieved from benchchem.com.[14]

  • ChemicalBook. (2026). 2-Aminobiphenyl | 90-41-5. Retrieved from chemicalbook.com.[15]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2'-Aminobiphenyl-2-ol. Retrieved from benchchem.com.[16]

  • PubChem. (n.d.). 2-Aminobiphenyl. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.[17]

  • ResearchGate. (2026). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. Retrieved from researchgate.net.[18]

  • ChemicalBook. (n.d.). 2-Aminobiphenyl CAS#: 90-41-5. Retrieved from chemicalbook.com.[19]

  • Kost, A. N., Sagitullin, R. S., & Fadda, A. A. (1981). NEW SYNTHESIS OF 2-AMINOBIPHENYLS. Organic Preparations and Procedures International, 13(3-4), 203-207.[20]

  • Wikipedia. (n.d.). 2-Aminobiphenyl. Retrieved from en.wikipedia.org.[21]

  • Chem-Impex. (n.d.). 2-Aminobiphenyl. Retrieved from chemimpex.com.[1]

  • Hosseini-Sarvari, M., & Etemad, S. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Green Chemistry Letters and Reviews, 4(3), 235-242.[12]

  • ResearchGate. (2025). The Substituent Effects on the Biphenyl H---H Bonding Interactions Subjected to Torsion. Retrieved from researchgate.net.[22]

  • Google Patents. (n.d.). CN101367736A - A kind of synthetic method of 2-aminobiphenyl compound. Retrieved from patents.google.com.[23]

  • Wikipedia. (n.d.). 4-Aminobiphenyl. Retrieved from en.wikipedia.org.[24]

  • Hofmann, J., Jasch, H., & Heinrich, M. R. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. ACS Publications.[25]

  • Ejuh, G. W., et al. (2020). Substituent Effect on Bithiophene-Bipyridine Organic Conjugated Systems: Theoretical Investigation. Advanced Journal of Chemistry, Section A.[26]

  • Wikipedia. (n.d.). Steric effects. Retrieved from en.wikipedia.org.[3]

  • ResearchGate. (2025). Thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl: Evaluation in vitro. Retrieved from researchgate.net.[27]

  • El-Bayoumy, K., et al. (1986). Structure-mutagenicity relationships of N-oxidized derivatives of aniline, o-toluidine, 2'-methyl-4-aminobiphenyl, and 3,2'. Journal of Medicinal Chemistry.[28]

  • YouTube. (2019). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. Retrieved from youtube.com.[29]

  • NCBI Bookshelf. (2004). 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. Retrieved from ncbi.nlm.nih.gov.[30]

  • Wikipedia. (n.d.). Electrophilic substitution. Retrieved from en.wikipedia.org.[5]

  • ResearchGate. (n.d.). Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species. Retrieved from researchgate.net.[31]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from chem.libretexts.org.[11]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from organic-chemistry.org.[9]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from researchgate.net.[6]

  • BYJU'S. (2016). Chemical Reactions of Amines – Electrophilic Substitution. Retrieved from byjus.com.[2]

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from pharmaguideline.com.[10]

  • Neuman, R. C. (n.d.). Chapter 14: Substituent Effects. Retrieved from University of California, Riverside.[8]

  • Connected Papers. (2026). Steric hindrance: Significance and symbolism. Retrieved from connectedpapers.com.[7]

  • Filo. (2025). Explain steric effect in biphenyls. Retrieved from filo.com.[4]

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Comparative

Comprehensive Guide to Validating the Purity of 4-Amino-[1,1'-biphenyl]-2-ol: GC-MS vs. Alternative Modalities

As drug development pipelines and advanced materials synthesis demand increasingly stringent quality controls, validating the purity of critical intermediates like 4-Amino-[1,1'-biphenyl]-2-ol (CAS: 19434-42-5) is paramo...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines and advanced materials synthesis demand increasingly stringent quality controls, validating the purity of critical intermediates like 4-Amino-[1,1'-biphenyl]-2-ol (CAS: 19434-42-5) is paramount[1]. This compound, characterized by its biphenyl scaffold substituted with both a primary amine and a phenolic hydroxyl group, presents unique analytical challenges.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical modalities for this compound, explain the mechanistic causality behind method selection, and provide a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol grounded in the latest [2].

The Analytical Challenge: Causality in Modality Selection

4-Amino-[1,1'-biphenyl]-2-ol contains highly polar, active hydrogen-bearing functional groups (-OH and -NH₂). When subjected to the high temperatures of a GC inlet (typically >250°C), these groups undergo strong intermolecular hydrogen bonding and interact with residual silanol (Si-OH) sites on fused-silica capillary columns.

The Causality: If analyzed underivatized via GC-MS, these interactions cause severe peak tailing, irreversible column adsorption, and thermal degradation, leading to inaccurate purity assessments. Conversely, while High-Performance Liquid Chromatography (HPLC) avoids thermal degradation, it lacks the definitive structural elucidation capabilities of Electron Ionization (EI) MS libraries necessary for identifying unknown positional isomers (e.g., 2-amino-4-phenylphenol).

To achieve optimal resolution and structural confirmation, derivatized GC-MS is the superior modality. By reacting the sample with a silylating agent, the active hydrogens are replaced with non-polar trimethylsilyl (TMS) groups, drastically lowering the boiling point, enhancing thermal stability, and ensuring sharp, symmetrical chromatographic peaks[3].

Modality Comparison Matrix

The following table summarizes the performance of various analytical alternatives for validating the purity of 4-Amino-[1,1'-biphenyl]-2-ol:

Analytical ModalitySample Prep ComplexityResolution of Positional IsomersStructural Confirmation (MS)Matrix InterferenceOverall Suitability for Purity Validation
GC-MS (Derivatized) High (Requires silylation)Excellent (High-efficiency capillary GC)Excellent (Standardized EI fragmentation libraries)LowOptimal for identifying volatile/semi-volatile impurities.
GC-MS (Underivatized) Low (Direct injection)Poor (Severe peak tailing, adsorption)Moderate (Thermal degradation alters spectra)HighNot Recommended .
HPLC-UV Low (Dilute & shoot)Good (Dependent on stationary phase)None (Relies strictly on retention time)ModerateGood for routine assay, but poor for unknown impurity identification.
LC-MS (ESI) LowGoodGood (Soft ionization yields [M+H]⁺, but lacks EI libraries)High (Susceptible to ion suppression)Excellent Alternative , highly complementary to GC-MS.

Analytical Workflow & Decision Pathway

The following diagram illustrates the logical progression from sample handling to ICH Q2(R2) compliant data output.

Workflow A 4-Amino-[1,1'-biphenyl]-2-ol (Polar -OH, -NH2) B Anhydrous Pyridine + Internal Standard A->B Dissolution C BSTFA + 1% TMCS (Silylation at 70°C) B->C Derivatization D GC Separation (DB-5MS Column) C->D Injection E EI-MS Detection (m/z 329, 401) D->E Elution F ICH Q2(R2) Validation Data Output E->F Quantification

Caption: GC-MS derivatization and analytical workflow for 4-Amino-[1,1'-biphenyl]-2-ol.

Self-Validating Experimental Protocol: GC-MS with Silylation

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates internal standards and strict System Suitability Testing (SST) criteria that act as built-in quality gates. If the SST fails, the run is automatically invalidated, preventing the reporting of erroneous purity data.

Mechanistic Rationale for Reagent Selection

We utilize. BSTFA is highly volatile, ensuring its by-products do not co-elute with our target analyte[4]. Because primary amines are sterically hindered and react slower than hydroxyl groups, the 1% TMCS acts as a critical catalyst to drive the reaction to completion, forming the di-TMS or tri-TMS derivative.

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Accurately weigh 10.0 mg of 4-Amino-[1,1'-biphenyl]-2-ol reference standard into a dry 10 mL volumetric flask.

  • Dissolve and dilute to volume using anhydrous pyridine . Causality: Pyridine acts not only as a solvent but as an acid scavenger for the HCl generated by TMCS, pushing the equilibrium toward complete silylation.

Step 2: Internal Standard (IS) Addition

  • Transfer 100 µL of the sample stock to a 2 mL deactivated GC autosampler vial.

  • Add 50 µL of the Internal Standard solution (Anthracene-d10, 0.5 mg/mL in pyridine). Causality: The stable isotope IS corrects for micro-variations in injection volume and derivatization efficiency.

Step 3: Derivatization

  • Add 150 µL of BSTFA + 1% TMCS to the vial.

  • Cap tightly with a PTFE-lined septum, vortex for 10 seconds, and incubate in a heating block at 70°C for 45 minutes . Causality: Elevated temperature and extended time are mandatory to overcome the steric hindrance of the biphenyl amine group.

Step 4: Instrumental Analysis (GC-MS)

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane phase.

  • Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV; Scan range m/z 50–500. Monitor m/z 329 (di-TMS) and 401 (tri-TMS) for the target analyte.

The Self-Validating Mechanism: System Suitability Testing (SST)

Before analyzing unknown batches, the system must pass the following criteria:

  • Derivatization Completeness: The peak area of the mono-TMS derivative must be < 2.0% of the total analyte area. A higher value indicates degraded reagents or moisture contamination.

  • Chromatographic Integrity: The tailing factor ( Tf​ ) of the fully derivatized 4-Amino-[1,1'-biphenyl]-2-ol must be ≤1.5 .

  • Resolution: The resolution ( Rs​ ) between the target analyte and the internal standard must be ≥2.0 .

Aligning with ICH Q2(R2) Validation Framework

Once the method is developed, it must be formally validated according to the[5].

  • Specificity: Demonstrate that the derivatized target peak is free from co-eluting matrix components or degradation products. This is achieved by extracting the Extracted Ion Chromatogram (EIC) at m/z 329/401 and verifying peak purity via MS spectral deconvolution[6].

  • Linearity & Range: Prepare derivatized standards ranging from 50% to 150% of the nominal working concentration. The correlation coefficient ( R2 ) of the analyte/IS response ratio must be ≥0.995 [2].

  • Accuracy & Precision: Perform six replicate preparations at 100% concentration. The Relative Standard Deviation (%RSD) of the calculated purity must be ≤2.0% to satisfy intermediate precision requirements[7].

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH.[Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA.[Link]

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Validation

A Comparative Guide to the Analytical Benchmarking of 4-Amino-[1,1'-biphenyl]-2-ol as a Reference Standard

Introduction: The Critical Role of a Well-Characterized Reference Standard In the landscape of pharmaceutical development and chemical analysis, the reliability of quantitative measurements is fundamentally tethered to t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and chemical analysis, the reliability of quantitative measurements is fundamentally tethered to the quality of the reference standards employed. 4-Amino-[1,1'-biphenyl]-2-ol is a key biphenyl derivative, a structural motif prevalent in pharmacologically active compounds and a potential impurity or metabolite in various synthetic pathways.[1] Establishing a batch of this compound as an analytical reference standard is not a trivial act of labeling; it is a rigorous scientific endeavor to confirm its identity, purity, and stability.

This guide provides an in-depth, technically-grounded framework for the comprehensive characterization of 4-Amino-[1,1'-biphenyl]-2-ol. We will move beyond rote protocol recitation to explore the causality behind our methodological choices. This multi-faceted approach ensures the establishment of a trustworthy standard, directly comparing orthogonal analytical techniques to build a cohesive and high-confidence purity profile. The protocols described herein are designed as self-validating systems, incorporating system suitability and quality control checks essential for regulatory compliance and scientific rigor.[2]

Foundational Characterization: Identity and Physicochemical Properties

Before any purity assessment, the unequivocal identity of the candidate material must be confirmed. This foundational step prevents the significant error of qualifying the wrong substance. A combination of spectroscopic techniques provides a comprehensive structural fingerprint.

Table 1: Physicochemical Properties of 4-Amino-[1,1'-biphenyl]-2-ol

Property Value Source / Method
IUPAC Name 4-amino-2-phenylphenol PubChem
Molecular Formula C₁₂H₁₁NO PubChem[3]
Molecular Weight 185.22 g/mol PubChem[3]
CAS Number 19434-42-5 PubChem[3]
Appearance Off-white to light brown solid Visual Inspection

| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in water | Experimental |

Structural Elucidation Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : As the gold standard for structural elucidation of organic molecules, ¹H and ¹³C NMR are indispensable.[2] The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For 4-Amino-[1,1'-biphenyl]-2-ol, the expected spectra would show distinct signals for the aromatic protons on both phenyl rings, with splitting patterns influenced by their substitution, as well as signals for the amine and hydroxyl protons.[4][5]

  • Mass Spectrometry (MS) : MS confirms the molecular weight of the compound.[2] High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition with high accuracy, providing strong evidence for the chemical formula.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the key functional groups present in the molecule. The spectrum for 4-Amino-[1,1'-biphenyl]-2-ol would be expected to show characteristic absorption bands for N-H (amine), O-H (hydroxyl), C-N, and C-O bonds, as well as absorptions typical of a substituted aromatic system.

The Orthogonal Approach to Purity Assessment

A cornerstone of reference standard characterization is the principle of using multiple, independent (orthogonal) analytical methods for purity determination.[6] This approach provides a high degree of confidence, as it is unlikely that different methods based on distinct chemical and physical principles would be biased in the same way by a given impurity. We will compare a chromatographic separation technique with two "absolute" methods that do not require a pre-existing standard of the same analyte.

G cluster_0 Purity Assessment Workflow candidate Candidate Material (4-Amino-[1,1'-biphenyl]-2-ol) hplc Chromatographic Purity (HPLC-UV) candidate->hplc Analyze via orthogonal methods qnmr Absolute Purity (qNMR) candidate->qnmr Analyze via orthogonal methods dsc Absolute Purity (DSC) candidate->dsc Analyze via orthogonal methods comparison Data Comparison & Final Purity Assignment hplc->comparison qnmr->comparison dsc->comparison

Caption: High-level workflow for orthogonal purity assessment.

Method 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[2][7] The method separates the main component from its impurities based on their differential partitioning between a stationary and a mobile phase.[8]

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected as the initial choice. The biphenyl core of the analyte is nonpolar and will interact well with the C18 stationary phase, providing good retention.

  • Mobile Phase: A mixture of a weak acid (e.g., formic acid or trifluoroacetic acid) in water and an organic modifier (acetonitrile or methanol) is used. The acid suppresses the ionization of the phenolic hydroxyl group and protonates the basic amine group, leading to sharper, more symmetrical peaks.

  • Detection: A UV detector is employed. The conjugated aromatic system of the biphenyl structure provides strong chromophores, resulting in high sensitivity at wavelengths around 254 nm.[8] A photodiode array (PDA) detector is preferred to assess peak purity and detect co-eluting impurities.

HPLC_Workflow prep 1. Sample Preparation (Dissolve in Methanol, ~1.0 mg/mL) inject 2. HPLC Injection (5 µL) prep->inject separate 3. Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect 4. UV/PDA Detection (254 nm) separate->detect analyze 5. Data Analysis (Area Percent Calculation) detect->analyze

Caption: Step-by-step workflow for HPLC purity analysis.

  • Instrumentation & Conditions:

    • HPLC System: A quaternary HPLC system with a PDA detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • System Suitability Test (SST):

    • Prepare a solution containing the analyte and an expected impurity or a closely related compound.

    • Inject six replicate injections of the working standard solution.

    • Acceptance Criteria: Relative standard deviation (RSD) of the main peak area ≤ 2.0%; USP tailing factor ≤ 2.0; Resolution between the main peak and the adjacent peak ≥ 2.0.

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-Amino-[1,1'-biphenyl]-2-ol candidate material in methanol to a final concentration of approximately 1.0 mg/mL.

  • Analysis:

    • Inject a blank (methanol), followed by the SST solution, and then the sample solution.

  • Calculation:

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method 2: Absolute Purity by Quantitative NMR (qNMR)

qNMR is a primary ratio method of measurement that determines the purity of a substance by comparing the integral of a specific analyte resonance to the integral of a resonance from a certified, high-purity internal standard (IS) of known concentration.[9]

Causality of Method Design:

  • Internal Standard Selection: The IS must have a simple ¹H NMR spectrum with at least one signal that is well-resolved from any analyte signals. It must also be stable, non-volatile, and soluble in the same deuterated solvent as the analyte. Maleic anhydride or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the IS is required (e.g., DMSO-d₆).

  • Experimental Parameters: Long relaxation delays (D1) are critical to ensure full relaxation of all protons, which is essential for accurate integration and, therefore, accurate quantification.

  • Preparation:

    • Accurately weigh ~10 mg of the 4-Amino-[1,1'-biphenyl]-2-ol candidate material into an NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.

    • Record the exact masses of both the analyte and the IS.

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the IS.

    • Calculate the purity using the following formula:

      • Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of the Internal Standard.

Method 3: Purity by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline, stable organic compounds. The method is based on the principle that impurities depress and broaden the melting point of a pure substance, a phenomenon described by the van't Hoff equation.[7]

Limitations & Causality: This method is only suitable for substances that are >98% pure, possess a sharp melting point, and do not decompose upon melting.[7] If 4-Amino-[1,1'-biphenyl]-2-ol undergoes thermal degradation at or near its melting point, this method is not applicable. A preliminary Thermogravimetric Analysis (TGA) is often run to check for decomposition.[10][11]

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

  • Analysis:

    • Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.

    • The instrument software uses the shape of the melting endotherm to calculate the mole percent purity.

Comparative Analysis and Data Summary

The power of the orthogonal approach lies in the comparison of the results. Ideally, the purity values obtained from HPLC, qNMR, and DSC should be in close agreement, providing a high degree of confidence in the final assigned purity value.

Table 2: Illustrative Comparative Purity Data for a Batch of 4-Amino-[1,1'-biphenyl]-2-ol

Analytical Method Principle of Measurement Result (% Purity) Comments
HPLC-UV (Area %) Chromatographic Separation 99.7% Detects UV-active impurities. Two minor impurities detected at 0.15% and 0.10%.
qNMR Molar Ratio to Internal Standard 99.6% (w/w) An absolute method. Provides a direct mass-based purity value.
DSC Melting Point Depression 99.8% (mol %) An absolute method. Only sensitive to eutectic impurities; assumes no decomposition.

| Final Assigned Purity | Weighted Average | 99.6% | The qNMR value is often given the most weight as it is a direct primary method. |

Disclaimer: The data presented in this table is for illustrative purposes only and represents a typical outcome for a high-purity reference standard.

Discrepancies in the results necessitate further investigation. For example:

  • If HPLC purity is significantly lower than qNMR, it may indicate the presence of non-UV-active impurities or impurities with very different response factors.

  • If DSC purity is significantly higher than other methods, it could suggest the formation of solid solutions or that impurities are not detected by this thermal method.

Conclusion and Best Practices

The benchmarking of 4-Amino-[1,1'-biphenyl]-2-ol as an analytical reference standard is a comprehensive process that relies on the synergistic use of multiple analytical techniques. An orthogonal approach, combining chromatographic separation (HPLC) with absolute methods (qNMR, DSC), provides the most robust and defensible purity assignment.

As a Senior Application Scientist, my recommendation is to prioritize the results from qNMR as it is a primary method that is less susceptible to the biases of response factors (HPLC) or thermal behavior (DSC). The HPLC method, however, remains essential for routine quality control, stability testing, and for providing a detailed impurity profile. By following this rigorous, multi-faceted characterization plan, researchers, scientists, and drug development professionals can establish a reliable and trustworthy analytical reference standard, ensuring the accuracy and integrity of their future analytical work.

References

  • Black, P. B., & Pidgeon, D. (1990). Purity Determination of Standard Analytical Reference Materials by Differential Scanning Calorimetry. Defense Technical Information Center. [Link]

  • Giron, D. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]

  • ResearchGate. (n.d.). Analytical Standards Purity Determination Using Quantitative Nuclear Magnetic Resonance. [Link]

  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-phenylphenol. PubChem Compound Database. [Link]

  • MilliporeSigma. (n.d.). (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol. [Link]

  • ResearchGate. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • Oxford Academic. (2014). A comparative study of the analytical methods for the determination of polycyclic aromatic hydrocarbons in seafood by high-performance liquid chromatography with fluorescence detection. [Link]

  • National Center for Biotechnology Information. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [Link]

  • Science Publishing Group. (2019). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. [Link]

  • Beilstein Journals. (n.d.). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1,1'-Biphenyl-4-ol, 2,4'-dichloro. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-phenylphenol. PubChem Compound Database. [Link]

  • ACS Publications. (2002). Computational Studies on Biphenyl Derivatives. Chemical Research in Toxicology. [Link]

  • Gifu Pharmaceutical University Academic Repository. (n.d.). 新規HPLCキラル固定相の開発とその エナンチオ分離特性の評価に関する研究. [Link]

  • Science Publishing Group. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC. [Link]

  • SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

  • University of Zurich. (n.d.). Peptide/Protein NMR. [Link]

  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminobiphenyl. PubChem Compound Database. [Link]

  • Japan Coast Guard. (n.d.). GC-MS を用いた有機スズ化合物分析における基本的な分析条件の検討. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - Tuning the Lewis Acidity of Metal-Organic Frameworks for Enhanced Catalysis. [Link]

  • PubMed. (2000). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. [Link]

  • J-STAGE. (n.d.). ガスクロマトグラフ ⁄ 同位体比質量分析計による 分子レベル安定同位体比分析法. [Link]

  • Baghdad Science Journal. (n.d.). Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. [Link]

  • PubMed. (2007). Thermal degradation analysis of amino acids in fingerprint residue by pyrolysis GC-MS to develop new latent fingerprint developing reagents. [Link]

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Comparative

A Comparative Guide to the Structural and Conformational Isomers of 4-Amino-[1,1'-biphenyl]-2-ol

Abstract This guide provides a comprehensive structural and conformational comparison of the isomers of 4-Amino-[1,1'-biphenyl]-2-ol. As a molecule of interest in medicinal chemistry and materials science, understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive structural and conformational comparison of the isomers of 4-Amino-[1,1'-biphenyl]-2-ol. As a molecule of interest in medicinal chemistry and materials science, understanding the nuanced differences between its isomers is critical for predicting their physicochemical properties, biological activity, and material characteristics. This document delves into the theoretical underpinnings of biphenyl conformation, details the specific structural attributes of each isomer, and presents a comparative analysis supported by experimental and computational data. Methodologies for structural elucidation, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, are also discussed in detail to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.

Introduction to Biphenyl Conformation

The conformational flexibility of biphenyl and its derivatives is a classic topic in stereochemistry. The central C-C single bond allows for rotation of the two phenyl rings relative to one another. This rotation is not entirely free, as it is governed by a delicate balance between two opposing forces:

  • Steric Hindrance: Repulsion between the ortho-substituents (or hydrogen atoms in the case of unsubstituted biphenyl) on the two rings favors a twisted, non-planar conformation.

  • π-Conjugation: The delocalization of π-electrons across the two rings is maximized in a planar conformation, which provides a stabilizing electronic effect.

The equilibrium dihedral angle between the two phenyl rings is a result of the compromise between these steric and electronic effects.[1][2] For unsubstituted biphenyl in the gas phase, this angle is approximately 44.4°.[1] The energy barriers to rotation through the planar (0°) and perpendicular (90°) conformations are relatively low, on the order of 1-2 kcal/mol.[3]

The introduction of substituents onto the biphenyl scaffold can dramatically alter this conformational landscape. The size, electronics, and position of the substituents can influence the preferred dihedral angle and the rotational energy barrier. In the case of 4-Amino-[1,1'-biphenyl]-2-ol, the amino (-NH2) and hydroxyl (-OH) groups introduce additional factors such as intramolecular hydrogen bonding, which can further stabilize specific conformations.

Isomers of 4-Amino-[1,1'-biphenyl]-2-ol

The subject of this guide, 4-Amino-[1,1'-biphenyl]-2-ol, can exist as several positional isomers. The primary isomers of interest are those where the amino and hydroxyl groups are located on different phenyl rings. The IUPAC name specifies the hydroxyl group at the 2-position of one ring and the amino group at the 4-position of the other. The key isomers arise from the relative positioning of the substituents.

Isomer NameIUPAC NamePubChem CID
Isomer A 4'-Amino-[1,1'-biphenyl]-2-ol14562[4]
Isomer B 4-Amino-[1,1'-biphenyl]-4-ol14565[5]
Isomer C 3-Amino-[1,1'-biphenyl]-2-ol-
Isomer D 2-Amino-[1,1'-biphenyl]-4-ol-

Note: PubChem CIDs are provided for commercially available or well-documented isomers.

This guide will focus on the structural and conformational differences between these isomers, with a primary emphasis on how the substituent positions influence the overall molecular geometry.

Structural and Conformational Analysis: A Comparative Approach

The structural and conformational properties of the 4-Amino-[1,1'-biphenyl]-2-ol isomers are best understood through a combination of experimental techniques and computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[6] It allows for the precise determination of bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings.

For the isomers of 4-Amino-[1,1'-biphenyl]-2-ol, X-ray crystallography can reveal:

  • Dihedral Angle: The degree of twisting between the phenyl rings in the solid state. This is influenced by both intramolecular forces and intermolecular packing forces within the crystal lattice.

  • Intramolecular Hydrogen Bonding: The presence and geometry of hydrogen bonds between the amino and hydroxyl groups, which can significantly influence the preferred conformation. For instance, in 4'-Amino-[1,1'-biphenyl]-2-ol, an intramolecular hydrogen bond between the 2-hydroxyl group and the π-system of the other ring is possible, which would favor a more planar conformation.

  • Intermolecular Interactions: How the molecules pack in the crystal, including hydrogen bonding networks and π-π stacking, which can dictate the observed solid-state conformation.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[8] For biphenyl derivatives, both ¹H and ¹³C NMR can provide valuable insights.

  • ¹H NMR: The chemical shifts of the aromatic protons are sensitive to the dihedral angle. In a more planar conformation, the protons on one ring will experience a greater shielding or deshielding effect from the ring current of the other ring. The observation of through-space Nuclear Overhauser Effects (NOEs) between protons on different rings can provide direct evidence for their spatial proximity and thus the preferred conformation.

  • ¹³C NMR: The chemical shifts of the ipso-carbons (the carbons directly attached to the other phenyl ring) are also dependent on the dihedral angle.[9][10]

Experimental Protocol: 2D NMR (NOESY/ROESY)

  • Sample Preparation: A solution of the isomer is prepared in a suitable deuterated solvent.

  • Data Acquisition: A 2D NOESY or ROESY experiment is performed. These experiments detect correlations between protons that are close in space.

  • Data Analysis: The presence and intensity of cross-peaks between protons on the two different phenyl rings are analyzed to determine the average solution-state conformation.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational energy landscape of molecules.[11] These methods can be used to:

  • Calculate the Potential Energy Surface: By systematically varying the dihedral angle and calculating the energy at each point, a potential energy surface can be generated. This allows for the identification of the minimum energy conformation and the energy barriers to rotation.

  • Predict Spectroscopic Properties: Theoretical NMR and IR spectra can be calculated and compared to experimental data to validate the predicted conformation.[12]

  • Analyze Electronic Properties: The effect of conformation on properties such as the dipole moment and molecular electrostatic potential can be investigated.

Computational Workflow: Conformational Analysis

G cluster_0 Computational Workflow start Initial Structure Generation opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt pes Potential Energy Surface Scan (Varying Dihedral Angle) opt->pes freq Frequency Calculation (Confirm Minima/Transition States) pes->freq spec Predict Spectroscopic Data (NMR, IR) freq->spec end Comparative Analysis spec->end

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Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 4-Amino-[1,1'-biphenyl]-2-ol

This guide provides comprehensive, operational protocols for the safe handling of 4-Amino-[1,1'-biphenyl]-2-ol. As your partner in laboratory safety, we aim to provide value beyond the product by equipping you with the e...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, operational protocols for the safe handling of 4-Amino-[1,1'-biphenyl]-2-ol. As your partner in laboratory safety, we aim to provide value beyond the product by equipping you with the essential knowledge to mitigate risks effectively. The following procedures are based on established safety standards and the known hazard profile of similar aromatic amine and biphenyl compounds.

Hazard Assessment: The "Why" Behind the Protection

Understanding the specific risks associated with 4-Amino-[1,1'-biphenyl]-2-ol is fundamental to selecting the correct Personal Protective Equipment (PPE). Based on data from structurally similar compounds, this chemical should be handled with caution, assuming it presents multiple hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

The GHS (Globally Harmonized System) classifications for analogous biphenyl and aminophenol compounds serve as our expert basis for risk assessment. These include:

  • Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.[1][2]

  • Skin Irritation: Causes skin irritation upon direct contact.[2][3][4]

  • Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3][4]

Therefore, a multi-layered PPE strategy is not merely a recommendation but a necessity to create a robust barrier against these potential exposures.

Core PPE Requirements: Your Non-Negotiable Last Line of Defense

While engineering controls like chemical fume hoods are the primary method of exposure control, PPE is the critical final barrier between you and the chemical. The following PPE is mandatory for all work involving 4-Amino-[1,1'-biphenyl]-2-ol.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1 or EN166 compliant safety glasses with side shields must be worn for all tasks.[3]

    • Elevated Risk: When there is a risk of splashing (e.g., during solution transfer or spill cleanup), upgrade to chemical safety goggles. For significant splash risks, a full-face shield worn over safety goggles is required.[5][6]

  • Hand Protection:

    • Glove Selection: Chemical-resistant, powder-free nitrile gloves are the standard recommendation.[3] Always inspect gloves for tears or punctures before use.

    • Technique: Use proper glove removal techniques to avoid contaminating your skin. For tasks with a high risk of contamination or prolonged handling, consider double-gloving.[7] Contaminated gloves must be disposed of immediately as hazardous waste.[3]

  • Body Protection:

    • A clean, fully buttoned laboratory coat is required to protect against incidental contact and minor splashes.[3] Ensure the material is appropriate for the solvents being used. For large-scale operations, chemically resistant aprons or coveralls may be necessary.

  • Respiratory Protection:

    • All handling of the solid, powdered form of 4-Amino-[1,1'-biphenyl]-2-ol must be conducted within a certified chemical fume hood to prevent the inhalation of dust.[3][5]

    • If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved particulate respirator may be required. Consult your institution's Environmental Health and Safety (EHS) department for proper selection and fit-testing.[3]

Task-Specific PPE Selection Protocol

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table provides a clear, step-by-step guide for selecting appropriate PPE based on the operation being performed.

TaskRequired PPEKey Rationale / Causality
Receiving & Storage Lab Coat, Safety Glasses, Nitrile GlovesTo protect against exposure from a potentially contaminated or damaged container upon arrival.
Weighing Solid Compound Lab Coat, Safety Goggles, Nitrile GlovesMandatory: Perform within a chemical fume hood or ventilated balance enclosure to mitigate respiratory irritation from airborne particulates (H335). Goggles provide superior protection from dust.
Preparing Solutions Lab Coat, Safety Goggles, Nitrile GlovesMandatory: Perform within a chemical fume hood. Risk of splashing is elevated, necessitating goggles over glasses.[5]
Reaction Work-up & Transfer Lab Coat, Safety Goggles (or Face Shield), Nitrile GlovesRisk of splashes and aerosols is highest during these procedures. A face shield over goggles provides maximum protection for the eyes and face.[6]
Spill Cleanup Chemical-Resistant Coveralls/Apron, Double Nitrile Gloves, Safety Goggles, Face Shield, NIOSH-Approved Respirator (if applicable)Assumes highest risk of exposure. Protects against extensive skin contact and high concentrations of vapors or dust. All contaminated materials are hazardous waste.[3]
Waste Disposal Lab Coat, Safety Goggles, Nitrile GlovesProtects against splashes and residual contamination when handling sealed hazardous waste containers.[8]

Procedural Discipline: PPE Donning, Doffing, and Disposal

A self-validating safety protocol relies on disciplined procedures. The order of donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Experimental Workflow: PPE Application & Removal

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Pull cuffs over lab coat sleeves) Don2->Don3 Work Perform Laboratory Work Don3->Work Doff1 1. Gloves (Use proper technique to avoid skin contact) Doff2 2. Lab Coat (Turn inside out as you remove) Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash Work->Doff1

Caption: Standard workflow for donning and doffing Personal Protective Equipment.

Disposal Plan

All disposable PPE used when handling 4-Amino-[1,1'-biphenyl]-2-ol must be considered hazardous waste.

  • Gloves, Wipes, etc.: Immediately place all contaminated solid items into a designated, clearly labeled, and sealed hazardous waste container.[5]

  • Solutions: Collect all liquid waste containing the compound in a compatible, labeled container for hazardous liquid waste.[8]

  • Container Management: Never allow hazardous waste containers to be overfilled. Keep them closed when not in use and store them in a designated Satellite Accumulation Area (SAA) before collection by your institution's EHS department.[8]

Emergency Response: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[9][10]

Logical Relationship: PPE Selection Decision Tree

PPE_Decision_Tree start Task Assessment: Handling 4-Amino-[1,1'-biphenyl]-2-ol ppe_base Base PPE: Lab Coat Nitrile Gloves Safety Glasses start->ppe_base q_solid Handling Solid Powder? q_splash Risk of Splash or Aerosol? q_solid->q_splash No eng_control Work in Fume Hood q_solid->eng_control Yes ppe_goggles Upgrade to: Safety Goggles q_splash->ppe_goggles Yes ppe_shield Add: Face Shield q_splash->ppe_shield High Risk eng_control->q_splash respirator NIOSH-Approved Respirator ppe_base->q_solid ppe_goggles->ppe_shield

Caption: Decision-making flowchart for selecting appropriate PPE.

References

  • University of Washington. (2015). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. Retrieved from [Link]

  • West Liberty University. (2005). Material Safety Data Sheet for 3'-Aminoacetophenone. Retrieved from [Link]

  • Scharlab. (n.d.). Personal protective equipment for laboratory. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-phenylphenol. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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